molecular formula C15H24O2 B1214910 Corymbolone CAS No. 97094-19-4

Corymbolone

Cat. No.: B1214910
CAS No.: 97094-19-4
M. Wt: 236.35 g/mol
InChI Key: BMGSSZITOGSORO-MYZSUADSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corymbolone (CAS: 97094-19-4) is a sesquiterpene compound with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol . It is a natural product identified in plants such as Cyperus articulatus . This compound is of significant interest in natural product research and pharmacology due to its demonstrated biological activity. Studies have shown that this compound possesses promising anti-plasmodial properties, indicating its value in malaria-related research. In vitro testing against Plasmodium falciparum strains, including chloroquine-sensitive (NF 54) and chloroquine-resistant (ENT 36) isolates, has confirmed its activity, with reported IC50 values of less than 2 µg/mL . The presence of an α,β-unsaturated ketone functional group is hypothesized to contribute to this biological activity, a phenomenon observed in other related sesquiterpenes . As a specialized sesquiterpenoid, this compound serves as a valuable chemical standard for the phytochemical profiling and authentication of plant species. Researchers can utilize this compound in various assays to explore its mechanism of action and potential applications in developing new therapeutic agents. This product is intended for chemical and biological research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97094-19-4

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one

InChI

InChI=1S/C15H24O2/c1-10(2)12-7-8-14(4)13(16)6-5-11(3)15(14,17)9-12/h11-12,17H,1,5-9H2,2-4H3/t11-,12+,14-,15+/m0/s1

InChI Key

BMGSSZITOGSORO-MYZSUADSSA-N

SMILES

CC1CCC(=O)C2(C1(CC(CC2)C(=C)C)O)C

Isomeric SMILES

C[C@H]1CCC(=O)[C@]2([C@]1(C[C@@H](CC2)C(=C)C)O)C

Canonical SMILES

CC1CCC(=O)C2(C1(CC(CC2)C(=C)C)O)C

Other CAS No.

97094-19-4

Origin of Product

United States

Foundational & Exploratory

The Biosynthetic Pathway of Corymbolone in Cyperus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corymbolone, a bioactive eudesmane-type sesquiterpenoid isolated from various Cyperus species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon the established principles of sesquiterpenoid formation in plants. While specific enzymatic data for this compound biosynthesis in Cyperus remains to be fully elucidated, this document provides a robust theoretical framework, details generalized experimental protocols for pathway investigation, and presents the proposed pathway and experimental workflows in standardized visual formats.

Introduction to this compound and Sesquiterpenoid Biosynthesis

This compound is a naturally occurring sesquiterpenoid characterized by a eudesmane skeleton. It has been identified in several Cyperus species, including Cyperus corymbosus and Cyperus articulatus[1][2]. Sesquiterpenoids constitute a large and diverse class of natural products derived from the C15 precursor, farnesyl pyrophosphate (FPP)[3]. The biosynthesis of these compounds typically involves two key phases: the cyclization of FPP by a terpene synthase to form a specific carbocyclic skeleton, and subsequent modifications, primarily oxidations, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs)[4][5].

The Putative Biosynthetic Pathway of this compound

The proposed biosynthetic pathway of this compound in Cyperus species commences with the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic steps to yield the final product.

Step 1: Formation of Germacrene A from Farnesyl Pyrophosphate

The initial committed step in the biosynthesis of many eudesmane sesquiterpenoids is the cyclization of FPP to (+)-germacrene A. This reaction is catalyzed by the enzyme germacrene A synthase (GAS) [6][7][8].

  • Substrate: (2E,6E)-Farnesyl pyrophosphate

  • Enzyme: Germacrene A synthase (GAS)

  • Product: (+)-Germacrene A

  • Mechanism: GAS facilitates the ionization of the pyrophosphate group from FPP, leading to a farnesyl cation. This cation then undergoes a 1,10-cyclization to form a germacryl cation, which is subsequently deprotonated to yield germacrene A.

Step 2: Cyclization of Germacrene A to the Eudesmane Cation

Following its formation, germacrene A undergoes a protonation-dependent cyclization to form the characteristic bicyclic eudesmane carbocation. This step is believed to be catalyzed by a yet-unidentified eudesmane synthase or may occur as part of a multi-functional terpene synthase or in conjunction with a subsequent modifying enzyme.

  • Substrate: (+)-Germacrene A

  • Enzyme: Putative Eudesmane Synthase

  • Product: Eudesmyl cation

Step 3 & 4: Hydroxylation and Oxidation of the Eudesmane Skeleton

The final steps in the biosynthesis of this compound involve the introduction of a hydroxyl group and a ketone group at specific positions on the eudesmane skeleton. These oxidative modifications are typically catalyzed by cytochrome P450 monooxygenases (CYPs) [5][9][10]. The precise order of these events (hydroxylation followed by oxidation, or vice-versa) and the specific CYP enzymes involved in Cyperus are yet to be experimentally determined.

  • Substrate: Eudesmane intermediate

  • Enzymes: Putative Cytochrome P450 monooxygenases (hydroxylase and oxidase)

  • Products: Hydroxylated and oxidized eudesmane intermediates, leading to this compound. This compound has the chemical formula C15H24O2[11][12].

The overall proposed pathway is visualized in the following diagram:

Corymbolone_Biosynthesis FPP Farnesyl Pyrophosphate GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase Eudesmane_Intermediate Eudesmane Intermediate GermacreneA->Eudesmane_Intermediate Putative Eudesmane Synthase Hydroxylated_Eudesmane Hydroxylated Eudesmane Eudesmane_Intermediate->Hydroxylated_Eudesmane Cytochrome P450 (Hydroxylase) This compound This compound Hydroxylated_Eudesmane->this compound Cytochrome P450 (Oxidase)

Figure 1: Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the enzyme kinetics, metabolite concentrations, or gene expression levels related to the this compound biosynthetic pathway in Cyperus species. The following tables are presented as templates for future research to populate as data becomes available.

Table 1: Putative Enzyme Characteristics in this compound Biosynthesis

EnzymeSubstrateProduct(s)CofactorsOptimal pHOptimal Temp. (°C)Km (µM)kcat (s⁻¹)
Germacrene A SynthaseFarnesyl Pyrophosphate(+)-Germacrene AMg²⁺/Mn²⁺----
Putative Eudesmane Synthase(+)-Germacrene AEudesmane skeleton-----
Cytochrome P450 (Hydroxylase)Eudesmane intermediateHydroxylated intermediateNADPH----
Cytochrome P450 (Oxidase)Hydroxylated intermediateThis compoundNADPH----

Data fields are marked with "-" to indicate unavailability in the current literature.

Table 2: Metabolite Concentrations in Cyperus Species

MetabolitePlant TissueConcentration (µg/g FW)Developmental StageGrowth Conditions
Farnesyl Pyrophosphate----
(+)-Germacrene A----
This compoundRhizomes---

Data fields are marked with "-" to indicate unavailability in the current literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that would be essential for this research.

Identification and Cloning of Candidate Genes

A general workflow for identifying and cloning the genes involved in this compound biosynthesis is as follows:

Gene_Cloning_Workflow Start Plant Material (Cyperus sp.) RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Degenerate_PCR Degenerate PCR (using conserved TPS/CYP motifs) cDNA_Synthesis->Degenerate_PCR RACE_PCR RACE-PCR for full-length cDNA Degenerate_PCR->RACE_PCR Sequencing Sequencing and Sequence Analysis RACE_PCR->Sequencing Heterologous_Expression Heterologous Expression (e.g., E. coli, yeast) Sequencing->Heterologous_Expression

Figure 2: Workflow for candidate gene identification and cloning.

Protocol:

  • Plant Material: Collect fresh rhizomes of a Cyperus species known to produce this compound.

  • RNA Extraction: Extract total RNA using a suitable method, such as the TRIzol method or a commercial plant RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • Degenerate PCR: Design degenerate primers based on conserved amino acid sequences of known sesquiterpene synthases (e.g., germacrene A synthases) and cytochrome P450s. Perform PCR on the cDNA to amplify partial gene fragments.

  • RACE-PCR: Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequences of the candidate genes.

  • Sequencing and Analysis: Sequence the full-length cDNA and perform bioinformatic analysis (e.g., BLAST, phylogenetic analysis) to confirm their identity as putative terpene synthases or CYPs.

Heterologous Expression and Enzyme Assays

Protocol for Terpene Synthase Characterization:

  • Cloning: Clone the full-length cDNA of the candidate germacrene A synthase into a suitable expression vector (e.g., pET-28a for E. coli).

  • Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG.

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, FPP as the substrate, and a suitable buffer with Mg²⁺ or Mn²⁺ as a cofactor.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Extract the reaction products with an organic solvent (e.g., hexane or pentane).

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of germacrene A.

Protocol for Cytochrome P450 Characterization:

  • Cloning and Expression: Clone the full-length cDNA of the candidate CYP and a corresponding cytochrome P450 reductase (CPR) into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Co-transform the constructs into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

  • In Vivo/In Vitro Assays:

    • In Vivo: Feed the yeast culture with the putative substrate (e.g., germacrene A or a downstream intermediate) and analyze the culture extract for the formation of hydroxylated or oxidized products by GC-MS or LC-MS.

    • In Vitro: Prepare microsomes from the yeast culture, and perform an enzyme assay with the substrate, NADPH, and the microsomal fraction. Analyze the products as described above.

Conclusion and Future Perspectives

The proposed biosynthetic pathway provides a foundational framework for understanding the formation of this compound in Cyperus species. Future research should focus on the isolation and functional characterization of the specific germacrene A synthase and cytochrome P450 monooxygenases involved in this pathway. The application of modern techniques such as transcriptomics and proteomics will be invaluable in identifying these key enzymes. A thorough understanding of the biosynthetic machinery will not only shed light on the chemical ecology of Cyperus but also pave the way for the biotechnological production of this compound and related bioactive sesquiterpenoids for pharmaceutical and other applications.

References

The Enigmatic Sesquiterpenoid: A Technical Guide to the Discovery and Isolation of Corymbolone from Cyperus articulatus Rhizomes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, isolation, and potential mechanistic pathways of Corymbolone, a promising bioactive sesquiterpenoid from the rhizomes of Cyperus articulatus.

This whitepaper provides an in-depth overview of the current scientific knowledge surrounding this compound, a member of the eudesmane class of sesquiterpenoids. While first identified in Cyperus corymbosus, recent phytochemical investigations have confirmed its presence in Cyperus articulatus, a plant with a rich history in traditional medicine. This document consolidates available quantitative data, outlines detailed experimental protocols for its isolation, and explores its potential anti-inflammatory mechanisms through signaling pathway diagrams.

Discovery and Phytochemical Context

This compound, a sesquiterpenoid keto-alcohol, has been identified as a constituent of the essential oil and various extracts derived from the rhizomes of Cyperus articulatus[1][2]. This plant, belonging to the Cyperaceae family, is a reservoir of diverse bioactive compounds, with sesquiterpenes being a predominant class[2][3]. The presence of this compound alongside other structurally related sesquiterpenoids like mustakone and cyperotundone underscores the rich chemical diversity of this plant species[1][2].

Initial structural elucidation of this compound was achieved through spectroscopic methods, revealing a characteristic eudesmane skeleton. Its systematic name is (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-(prop-1-en-2-yl)octahydronaphthalen-1(2H)-one. Further crystallographic studies have provided detailed insights into its three-dimensional structure.

Quantitative Analysis of this compound and Related Compounds

Quantitative analysis of this compound in Cyperus articulatus rhizomes is crucial for standardization and potential drug development. While specific yield data for pure this compound is limited in publicly available literature, studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) have provided valuable information on its relative abundance in extracts.

Table 1: Relative Percentage of Volatile Compounds in Ethanolic Extract of Cyperus articulatus Rhizomes

CompoundRetention Time (t R , min)Relative Percentage (%)
Isothis compound20.2118.23
7-isopropenyl-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone20.3511.54
Mustakone20.5213.91
This compound Not explicitly separated from isomerPresent
Cyperotundone21.153.54

Source: Adapted from Kasper et al., 2021.[1] The percentages are relative to the total volatile compounds identified by GC-MS.

Table 2: Yield of Extracts from Cyperus articulatus Rhizomes

Extraction SolventYield (%)
Methanol (crude extract)10.56
Petroleum Ether (fraction)19.51 (of crude extract)
Diethyl Ether (fraction)4.89 (of crude extract)
Ethyl Acetate (fraction)1.82 (of crude extract)
1-Butanol (fraction)7.67 (of crude extract)

Source: Adapted from a bioassay-guided isolation study. The yield of the crude methanolic extract was 47.5 g from the starting plant material.

Experimental Protocols

The isolation of this compound from Cyperus articulatus rhizomes is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a composite representation based on established methodologies for the isolation of sesquiterpenoids from this plant.

Plant Material and Extraction
  • Plant Material: Freshly collected rhizomes of Cyperus articulatus are cleaned, air-dried, and pulverized into a coarse powder.

  • Extraction: The powdered rhizomes (e.g., 3 kg) are subjected to exhaustive extraction. One common method is hydrodistillation for 4 hours to extract the essential oil, followed by Soxhlet extraction of the solid waste with 96% ethanol to obtain a crude ethanolic extract.[4] Alternatively, maceration with methanol at room temperature can be employed to yield a crude methanolic extract.

Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • The crude methanolic extract (e.g., 45 g) is suspended in HPLC-grade water (1 L).

  • Successive extractions are performed with solvents of increasing polarity:

    • Petroleum Ether (500 mL, 4-6 times)

    • Diethyl Ether (500 mL, 4-6 times)

    • Ethyl Acetate (500 mL, 4-6 times)

    • Water-saturated 1-Butanol (500 mL, 4-6 times)

  • Each fraction is concentrated under reduced pressure to yield the respective petroleum ether, diethyl ether, ethyl acetate, and 1-butanol fractions.

Chromatographic Isolation of this compound

This compound is typically found in the less polar fractions, such as the petroleum ether or diethyl ether fractions.

  • Column Chromatography: The petroleum ether fraction (e.g., 8.78 g) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds of interest, as identified by TLC analysis, are further purified using preparative TLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compound is achieved using semi-preparative or preparative HPLC, often with a C18 column and a mobile phase such as methanol/water or acetonitrile/water.

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatography cluster_analysis Analysis rhizomes C. articulatus Rhizomes (Powdered) extraction Methanol Extraction rhizomes->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning pe_fraction Petroleum Ether Fraction partitioning->pe_fraction column_chrom Silica Gel Column Chromatography pe_fraction->column_chrom ptlc Preparative TLC column_chrom->ptlc hplc HPLC Purification ptlc->hplc This compound Pure this compound hplc->this compound spectroscopy Spectroscopic Analysis (NMR, MS) This compound->spectroscopy

Figure 1. Experimental workflow for the isolation of this compound.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are scarce, the anti-inflammatory properties of structurally similar eudesmane sesquiterpenoids suggest a potential mechanism of action involving the inhibition of key inflammatory mediators.

Many sesquiterpenoids are known to exert their anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway[5][6][7][8][9][10]. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4][5][6][11][12][13][14].

In a typical inflammatory response, stimuli like lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process liberates NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Eudesmane sesquiterpenoids may interfere with this cascade by inhibiting the degradation of IκBα, thereby preventing NF-κB activation[5][6][7].

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p50/p65) ikba->nfkb releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates This compound This compound This compound->ikba inhibits degradation dna DNA nfkb_nuc->dna binds mrna Pro-inflammatory Gene Transcription dna->mrna transcribes cytokines iNOS, COX-2, Cytokines mrna->cytokines translates

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Corymbolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corymbolone is a naturally occurring eudesmane sesquiterpenoid, a class of C15 terpenoids known for their structural diversity and significant biological activities.[1][2] First characterized in 1985, this compound has been isolated from various plant species, including Cyperus corymbosus and Cyperus articulatus.[1] While its own biological activities are still under active investigation, related sesquiterpenoids have demonstrated potent anti-inflammatory, anticancer, and antimicrobial properties, making this compound a molecule of interest for drug discovery and development.[2]

This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and the experimental basis for these determinations. It is intended to serve as a foundational resource for researchers exploring its therapeutic potential.

Chemical Structure and Properties

This compound possesses a rigid, fused bicyclic core characteristic of eudesmane sesquiterpenoids. The structure features a ketone, a tertiary alcohol, and an isopropenyl group, which are key functionalities that influence its chemical reactivity and potential biological interactions.

2.1. 2D Chemical Structure

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 178931.[1]

2.2. Molecular and Physicochemical Properties

The fundamental properties of this compound have been determined through mass spectrometry and computational methods.

PropertyValueSource
Molecular Formula C₁₅H₂₄O₂[3][4][5]
Molecular Weight 236.35 g/mol [1]
IUPAC Name (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-(prop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one[1]
CAS Registry Number 97094-19-4[3][4][5]
Canonical SMILES C[C@H]1CCC(=O)[C@]2([C@]1(C--INVALID-LINK--C(=C)C)O)C[1]
InChI Key BMGSSZITOGSORO-MYZSUADSSA-N[1]

Stereochemistry and Absolute Configuration

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. This compound has four stereocenters, leading to a specific and complex spatial arrangement that was unambiguously determined by single-crystal X-ray crystallography.[6][7]

The absolute configuration is designated as (4S,4aR,6R,8aR) .[6][7] This nomenclature is derived from the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents at each chiral center.

  • At Carbon 4 (C4): The configuration is S (Sinister).

  • At Carbon 4a (C4a): The configuration is R (Rectus).

  • At Carbon 6 (C6): The configuration is R (Rectus).

  • At Carbon 8a (C8a): The configuration is R (Rectus).

The crystal structure reveals two edge-shared six-membered rings.[6][7] One ring adopts a flattened chair conformation, while the second, which bears the isopropenyl group, has a standard chair conformation.[6][7] The hydroxyl and methyl substituents at the bridge are in a trans configuration.[6][7] This defined 3D architecture is critical for its molecular recognition by biological targets.

Quantitative Data

The primary quantitative data available for this compound pertains to its crystal structure, as determined by X-ray diffraction.

ParameterValueSource
Crystal System Monoclinic[7]
Space Group P2₁[7]
Unit Cell Dimensions a = 6.1057(2) Å[7]
b = 12.1389(2) Å[7]
c = 9.2737(2) Å[7]
β = 99.302(2)°[7]
Volume (V) 678.30(3) ų[7]
Z (Molecules per unit cell) 2[7]
Calculated Density 1.157 Mg m⁻³[7]
Temperature 100 K[7]
R-factor 0.030[7]

Note: As of late 2025, detailed quantitative biological activity data (e.g., IC₅₀, Kᵢ values) for this compound is not widely available in peer-reviewed literature. Further research is required to quantify its pharmacological effects.

Experimental Protocols

The structural elucidation of this compound was primarily achieved through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

5.1. Single-Crystal X-ray Crystallography

This technique provides definitive information about the spatial arrangement of atoms in a crystalline solid, enabling the determination of absolute stereochemistry.

  • Crystallization: this compound is dissolved in a suitable solvent system and allowed to slowly evaporate, promoting the formation of single, diffraction-quality crystals.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[7] It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[7]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. This map is then interpreted to build an atomic model. The model is refined against the experimental data to yield precise atomic coordinates, bond lengths, and angles. The absolute configuration is determined using anomalous dispersion effects, often referenced by the Flack parameter.[7]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C), which is used to determine the connectivity and relative orientation of atoms in a molecule.

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed.

  • Spectral Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks in the NMR spectra are analyzed to piece together the molecular structure. For instance, ¹H-¹H COSY spectra reveal proton-proton coupling networks, while HMBC spectra show long-range correlations between protons and carbons, helping to establish the carbon skeleton and the placement of functional groups.

Visualizations of Workflows and Potential Pathways

6.1. Experimental Workflow for Structure Elucidation

The following diagram illustrates the logical flow of experiments used to determine the complete structure of a novel natural product like this compound.

G Workflow for this compound Structure Elucidation cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Stereochemical Analysis a Plant Material (e.g., Cyperus sp.) b Extraction a->b c Chromatographic Separation (e.g., HPLC) b->c d Pure this compound c->d e Mass Spectrometry d->e f NMR Spectroscopy (1D & 2D) d->f i Crystallization d->i h Molecular Formula e->h g Planar Structure (Connectivity) f->g l Final Elucidated Structure (this compound) g->l h->l j X-ray Crystallography i->j k 3D Structure & Absolute Configuration j->k k->l

Workflow for this compound Structure Elucidation

6.2. Hypothetical Signaling Pathway Inhibition

While the specific molecular targets of this compound are not yet fully elucidated, many sesquiterpenoids exert their anti-inflammatory and anticancer effects by modulating key signaling pathways.[2] One of the most prominent is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation, immunity, and cell survival.[8][9][10] The diagram below illustrates a simplified canonical NF-κB pathway, a plausible target for molecules with this compound's chemical profile.

G Hypothetical Target: Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor cytokine->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates (P) proteasome Proteasomal Degradation ikb->proteasome Ubiquitination nfkb_complex p50/p65-IκBα (Inactive) nfkb_active p50/p65 (Active) nfkb_complex->nfkb_active Releases translocation Nuclear Translocation nfkb_active->translocation nucleus Nucleus gene_transcription Gene Transcription translocation->gene_transcription response Inflammatory Response (Cytokines, COX-2, etc.) gene_transcription->response Induces This compound This compound (Hypothetical) This compound->ikk Inhibits?

Hypothetical Inhibition of the NF-κB Pathway

References

Corymbolone: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corymbolone, a naturally occurring eudesmane sesquiterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the current knowledge regarding its natural sources, distribution within the plant kingdom, and the methodologies employed for its extraction and isolation. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development by consolidating available data, presenting detailed experimental protocols, and visualizing key pathways and workflows.

Natural Sources and Distribution

This compound has been identified in a limited number of plant species, primarily within the Cyperaceae and Apiaceae families. The principal sources reported in the literature are the rhizomes of various Cyperus species and the seeds of Foeniculum vulgare.

Table 1: Natural Sources and Distribution of this compound

FamilyGenusSpeciesPlant PartReference(s)
CyperaceaeCyperusarticulatusRhizomes[1]
CyperaceaeCyperuscorymbosusRhizomes[1][2]
CyperaceaeCyperusrotundusRhizomes[3][4]
ApiaceaeFoeniculumvulgareSeeds (methanolic extract)[5]

Note: Quantitative data on the concentration of this compound in these plant materials is not extensively available in the public domain. The presence is confirmed through isolation and structural elucidation.

Biosynthesis of this compound

The biosynthesis of this compound, like all sesquiterpenoids, follows the general isoprenoid pathway, originating from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The direct precursor to all sesquiterpenoids is farnesyl pyrophosphate (FPP), a 15-carbon molecule formed by the condensation of two molecules of IPP with one molecule of DMAPP.[6][7]

FPP is then cyclized by specific sesquiterpene synthases to form the diverse range of sesquiterpene skeletons.[1][7] For this compound, which possesses a eudesmane skeleton, a specific eudesmane synthase would catalyze the cyclization of FPP. Subsequent enzymatic modifications, such as oxidation and hydroxylation, would then lead to the final structure of this compound. While the specific enzymes involved in the cyclization and tailoring steps for this compound biosynthesis have not been fully elucidated, the general pathway provides a foundational understanding of its formation in plants.

Sesquiterpenoid Biosynthesis Pathway cluster_0 Isoprenoid Precursors cluster_1 Sesquiterpenoid Precursor Synthesis cluster_2 Sesquiterpenoid Skeleton Formation cluster_3 This compound Formation IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Sesquiterpene_Skeletons Diverse Sesquiterpene Skeletons (e.g., Eudesmane) FPP->Sesquiterpene_Skeletons Sesquiterpene Synthases This compound This compound Sesquiterpene_Skeletons->this compound Oxidation, Hydroxylation, etc. Extraction and Isolation Workflow Plant_Material Dried and Powdered Plant Material Extraction Extraction (Soxhlet or Maceration) with Methanol/Ethanol Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Hexane:EtOAc gradient) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Monitoring TLC Monitoring Fractions->TLC_Monitoring Impure_Fractions Impure Fractions TLC_Monitoring->Impure_Fractions Pure_Fractions This compound-rich Fractions TLC_Monitoring->Pure_Fractions Purified_Compound Purified this compound Pure_Fractions->Purified_Compound Prep_HPLC Preparative HPLC (Optional Final Purification) Pure_Fractions->Prep_HPLC Prep_HPLC->Purified_Compound

References

Preliminary Bioactivity Screening of Corymbolone Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Corymbolone, a sesquiterpenoid found in select plant species, represents a compelling starting point for novel drug discovery programs. Its chemical structure suggests potential for significant biological activity, particularly in the areas of oncology and inflammatory diseases. This technical guide outlines a comprehensive framework for the preliminary bioactivity screening of this compound extracts. While specific experimental data on this compound is not yet publicly available, this document provides detailed experimental protocols and data presentation templates based on established methodologies for analogous natural products. The included workflows and signaling pathway diagrams offer a conceptual roadmap for researchers embarking on the evaluation of this promising compound.

Introduction to this compound

This compound is a sesquiterpenoid, a class of naturally occurring 15-carbon compounds known for their diverse and potent biological activities. It has been identified in the methanolic extracts of plants such as Foeniculum vulgare (fennel) seeds.[1] The preliminary assessment of a novel compound like this compound typically involves a tiered screening process to elucidate its potential cytotoxic, anti-inflammatory, and mechanistic properties. This guide focuses on the initial in vitro assays that form the foundation of such an investigation.

Extraction of this compound

The efficient extraction of this compound from plant material is the critical first step in its bioactivity assessment. The choice of method and solvent is crucial for maximizing yield and purity.

Recommended Extraction Protocols

Several methods are suitable for extracting sesquiterpenoids like this compound from plant matrices.[2] These include:

  • Maceration: A simple and gentle method involving soaking the plant material in a solvent at room temperature. While less harsh, it may result in lower yields compared to other techniques.[2]

  • Soxhlet Extraction: A continuous and thorough method, though the prolonged exposure to heat may not be suitable for thermolabile compounds.[2]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[2]

Recommended Solvents: Polar organic solvents are generally effective for extracting sesquiterpenoids. Methanol and ethanol have been successfully used for extractions from Cyperus species, which also produce sesquiterpenoids.[2] For fractionation, less polar solvents like petroleum ether and diethyl ether can be employed.[2]

General Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Air-dry the plant material (e.g., seeds, rhizomes) at room temperature and grind into a fine powder.

  • Extraction:

    • Place 100 g of the powdered plant material into a 2 L flask.

    • Add 1 L of 80% ethanol.

    • Submerge the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 60 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Drying and Yield Calculation:

    • Dry the crude extract in a desiccator to remove residual solvent.

    • Weigh the dried extract and calculate the yield.

In Vitro Bioactivity Screening

The following sections outline the standard assays for preliminary screening of anticancer and anti-inflammatory activities.

Anticancer Activity

A primary focus of preliminary screening is to assess the cytotoxic effects of this compound extracts against various cancer cell lines.

3.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of the this compound extract in dimethyl sulfoxide (DMSO). Serially dilute the extract in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing the different concentrations of the extract. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

3.1.2. Data Presentation: Hypothetical IC50 Values of this compound

The following table illustrates how the cytotoxic activity of this compound extracts would be presented. Note: The data below is for illustrative purposes only and is not based on actual experimental results.

Cell LineCancer TypeThis compound Extract IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Cancer25.4 ± 3.11.2 ± 0.2
A549Lung Cancer42.1 ± 5.62.5 ± 0.4
HCT116Colon Cancer18.9 ± 2.50.9 ± 0.1
HepG2Liver Cancer33.7 ± 4.21.8 ± 0.3
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making anti-inflammatory activity a key area of investigation. A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

3.2.1. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound extract for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce nitric oxide (NO) production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC50 value.

3.2.2. Data Presentation: Hypothetical Anti-inflammatory Activity of this compound

This table demonstrates the presentation of anti-inflammatory data. Note: The data below is for illustrative purposes only.

AssayThis compound Extract IC50 (µM)L-NAME IC50 (µM)
Nitric Oxide (NO) Inhibition35.8 ± 4.515.2 ± 2.1
Prostaglandin E2 (PGE2) Inhibition41.2 ± 5.310.5 ± 1.8

Visualization of Methodologies and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and key signaling pathways relevant to the bioactivity screening of this compound.

Experimental Workflow

G cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_mechanistic Mechanistic Studies plant_material Plant Material (e.g., Foeniculum vulgare) extraction Extraction (e.g., UAE with Ethanol) plant_material->extraction fractionation Fractionation & Purification (e.g., Chromatography) extraction->fractionation This compound Isolated this compound fractionation->this compound anticancer Anticancer Assays (e.g., MTT Assay) This compound->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) This compound->anti_inflammatory pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, Akt) anticancer->pathway_analysis anti_inflammatory->pathway_analysis apoptosis_assay Apoptosis Assays (e.g., Annexin V) pathway_analysis->apoptosis_assay

Caption: General workflow for the extraction and bioactivity screening of this compound.

Signaling Pathways

Based on the activities of other sesquiterpenoids, this compound may modulate key signaling pathways involved in cell survival, proliferation, and inflammation.[3][4][5]

4.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response.[6]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription This compound This compound? This compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

4.2.2. PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth, proliferation, and survival, and its dysregulation is common in cancer.[4][7][8]

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound? This compound->Akt Inhibits? PTEN PTEN PTEN->PIP3 Inhibits

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary bioactivity screening of this compound extracts. The outlined protocols for extraction, cytotoxicity, and anti-inflammatory assays, along with the illustrative data tables and pathway diagrams, offer a comprehensive starting point for researchers.

Future work should focus on generating robust, reproducible data for this compound's bioactivity. Should preliminary screens yield positive results, subsequent studies should include:

  • Broad-panel screening against a wider range of cancer cell lines.

  • In-depth mechanistic studies to confirm the modulation of specific signaling pathways through techniques like Western blotting and reporter gene assays.

  • Apoptosis assays to determine the mode of cell death induced by this compound.

  • In vivo studies in animal models to assess efficacy and safety.

The systematic application of these methodologies will be crucial in determining the therapeutic potential of this compound and advancing it through the drug discovery pipeline.

References

Corymbolone and its Putative Role in Plant Defense: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the role of corymbolone as a secondary metabolite in plant defense is currently unavailable. This guide provides a summary of the known information about this compound, a general overview of the function of secondary metabolites in plant defense, and the phytochemical profile of Foeniculum vulgare, a plant species in which this compound has been identified.

This compound: A Sesquiterpenoid with an Undefined Ecological Role

This compound is a naturally occurring eudesmane sesquiterpenoid.[1] Its chemical formula is C15H24O2.[1][2] The structure of this compound has been elucidated and is characterized by a bicyclic carbon skeleton.[3][4]

So far, this compound has been identified in the methanolic extract of fennel (Foeniculum vulgare) seeds through gas chromatography-mass spectrometry (GC-MS) analysis.[5] It has also been reported in Cyperus corymbosus and Cyperus articulatus.[1]

Despite its identification in these plant species, there is a notable absence of research investigating the specific biological activities of this compound in the context of plant defense. Its effects on herbivores, pathogens, or competing plants have not been documented in the available scientific literature. Consequently, its role as a secondary metabolite in plant defense remains speculative.

The General Role of Secondary Metabolites in Plant Defense

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a myriad of biotic and abiotic threats. This defense is largely mediated by a diverse array of secondary metabolites. These compounds are not directly involved in the primary functions of growth and development but are crucial for the plant's interaction with its environment.

Plant secondary metabolites are broadly categorized into three major classes:

  • Terpenoids: This is the largest class of secondary metabolites and includes compounds like essential oils, resins, and rubber. They can act as toxins, feeding deterrents to herbivores, and attractants for pollinators and seed dispersers.

  • Phenolics: This group includes flavonoids, tannins, and lignins. They contribute to the color of plants, provide protection against UV radiation, and can have antimicrobial and herbivore-deterring properties.

  • Nitrogen-containing compounds: This class includes alkaloids and cyanogenic glycosides. Many alkaloids are toxic to herbivores and pathogens and are used in medicine.

The production of these defensive compounds can be either constitutive (always present in the plant) or induced (produced in response to an attack).

Foeniculum vulgare (Fennel): A Rich Source of Bioactive Secondary Metabolites

Foeniculum vulgare is an aromatic plant belonging to the Apiaceae family, known for its medicinal and culinary uses. Its seeds are particularly rich in a variety of secondary metabolites that contribute to its biological activities.[6][7][8]

Phytochemical Composition of Foeniculum vulgare Seeds:

The essential oil of fennel seeds is the most studied component and its composition can vary depending on the geographical origin and environmental conditions. The major volatile compounds typically include:

CompoundChemical ClassReported Concentration Range (%)
trans-AnetholePhenylpropanoid66.1 - 86.1
FenchoneMonoterpenoid7.13 - 18.8
LimoneneMonoterpenoid3.0 - 20.48
Methyl chavicol (Estragole)Phenylpropanoid2.5 - 8.79

Note: The concentration ranges are compiled from multiple sources and can vary significantly.

Besides the essential oil components, fennel seeds also contain flavonoids, phenolic acids, fatty acids, and sterols.

Biological Activities of Foeniculum vulgare Extracts:

Extracts from Foeniculum vulgare have demonstrated a range of biological activities, which are attributed to its complex mixture of secondary metabolites. These activities include:

  • Antimicrobial activity: Fennel essential oil has been shown to inhibit the growth of various bacteria and fungi.

  • Antioxidant activity: Phenolic compounds in fennel contribute to its ability to scavenge free radicals.

  • Anti-inflammatory activity: Extracts have shown potential in reducing inflammation in experimental models.

  • Insecticidal activity: The essential oil has been investigated for its potential as a natural insecticide.

While this compound has been identified as a constituent of fennel seeds, its contribution to these observed biological activities has not been specifically determined.

Plant Defense Signaling: A Generalized Pathway

When a plant is attacked by a pathogen or herbivore, a complex signaling cascade is initiated to mount a defensive response. This process generally involves the recognition of the threat, signal transduction, and the activation of defense-related genes, leading to the production of secondary metabolites and other defensive proteins.[9][10][11][12][13]

A Simplified Model of a Plant Defense Signaling Pathway:

The following diagram illustrates a generalized plant defense signaling pathway initiated by the recognition of a pathogen-associated molecular pattern (PAMP).

Plant_Defense_Signaling cluster_perception Perception at the Cell Surface cluster_transduction Signal Transduction Cascade cluster_response Cellular Defense Response PAMP Pathogen-Associated Molecular Pattern (PAMP) PRR Pattern Recognition Receptor (PRR) PAMP->PRR ROS Reactive Oxygen Species (ROS) Burst PRR->ROS Ca Ca²⁺ Influx PRR->Ca MAPK MAP Kinase Cascade ROS->MAPK TF Activation of Transcription Factors MAPK->TF Ca->MAPK Defense_Genes Expression of Defense-Related Genes TF->Defense_Genes Metabolites Production of Defensive Secondary Metabolites Defense_Genes->Metabolites

Caption: A generalized plant defense signaling pathway.

This diagram illustrates the following key steps:

  • Perception: A receptor on the plant cell surface recognizes a molecule from a potential threat.

  • Signal Transduction: This recognition triggers a rapid intracellular response, including the production of reactive oxygen species and an influx of calcium ions, which in turn activate a phosphorylation cascade (MAP kinase cascade).

  • Cellular Response: The signaling cascade leads to the activation of transcription factors in the nucleus, which switch on genes responsible for defense. This results in the production of defensive compounds, such as secondary metabolites.

It is important to reiterate that this is a generalized model, and the specific components and their interactions can vary depending on the plant species and the nature of the threat. The signaling pathway for this compound, if any, is yet to be discovered.

Experimental Protocols

Due to the lack of specific research on the defensive role of this compound, detailed experimental protocols for its bioassays are not available. However, a general workflow for investigating the defensive properties of a plant secondary metabolite would typically involve the following steps:

5.1. Extraction and Isolation

  • Objective: To extract and purify the compound of interest from the plant material.

  • General Protocol:

    • Grinding: Dried and powdered plant material is prepared.

    • Solvent Extraction: The material is extracted with a suitable solvent (e.g., methanol, ethanol, hexane) using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.

    • Fractionation: The crude extract is partitioned with immiscible solvents of increasing polarity to separate compounds based on their polarity.

    • Chromatography: The fractions are subjected to various chromatographic techniques (e.g., column chromatography, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC)) to isolate the pure compound.

5.2. Structural Elucidation

  • Objective: To determine the chemical structure of the isolated compound.

  • Techniques:

    • Spectroscopy: Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-NMR) and Mass Spectrometry (MS) are the primary methods used.

    • X-ray Crystallography: Provides the definitive three-dimensional structure if a suitable crystal can be obtained.

5.3. Bioassays for Plant Defense Activity

  • Objective: To evaluate the biological activity of the purified compound against relevant organisms.

  • Anti-herbivore Assays:

    • Feeding assays: The compound is incorporated into an artificial diet, and the feeding behavior, growth, and survival of an insect herbivore are monitored.

    • Choice assays: Insects are given a choice between a diet containing the compound and a control diet to assess deterrence.

  • Antimicrobial Assays:

    • Agar diffusion method: The compound is applied to a paper disc on an agar plate inoculated with a fungus or bacterium. The size of the inhibition zone is measured.

    • Broth microdilution method: The minimum inhibitory concentration (MIC) of the compound required to inhibit microbial growth in a liquid culture is determined.

Conclusion and Future Directions

This compound is a known sesquiterpenoid found in Foeniculum vulgare and other plants. However, its role as a secondary metabolite in plant defense remains an open area for research. The rich phytochemical profile and diverse biological activities of Foeniculum vulgare suggest that its individual components, including the less-studied ones like this compound, may possess significant ecological functions.

Future research should focus on:

  • The isolation of this compound in sufficient quantities for bioactivity testing.

  • Screening of this compound for its effects on a range of plant pests and pathogens.

  • Investigation of the biosynthetic pathway of this compound in Foeniculum vulgare.

  • Elucidation of the potential signaling pathways in plants that may be triggered by this compound.

Such studies would not only shed light on the ecological role of this specific compound but could also pave the way for the development of new, natural-product-based strategies for crop protection.

References

In Silico Prediction of Corymbolone's Pharmacological Properties: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Natural products are a rich source of novel therapeutic agents, yet the elucidation of their pharmacological properties is often a time- and resource-intensive process. Corymbolone, a sesquiterpenoid identified from Foeniculum vulgare[1], represents a compound with a defined chemical structure but largely uncharacterized biological activity. This technical guide outlines a comprehensive in silico workflow to predict the pharmacological profile of this compound, providing a predictive framework for its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, potential protein targets, and mechanisms of action. By leveraging a suite of computational tools, this paper demonstrates a cost-effective, high-throughput approach to generate testable hypotheses for guiding future preclinical research.

Introduction

The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing in preclinical and clinical trials due to poor pharmacokinetic profiles or unforeseen toxicity.[2] Computational, or in silico, methods offer a powerful paradigm to de-risk drug development by providing early-stage predictions of a compound's behavior in a biological system.[3][4] These approaches are particularly valuable for natural products, where isolating sufficient quantities for extensive experimental screening can be challenging.[5][6]

This compound (C15H24O2, MW: 236.35 g/mol ) is a natural compound whose therapeutic potential remains unexplored.[7][8] This document presents a hypothetical, yet methodologically rigorous, in silico investigation to predict its pharmacological properties. The workflow encompasses ADMET profiling, reverse docking for target identification, and pathway analysis to hypothesize its mechanism of action, focusing on potential anti-inflammatory and anti-cancer activities, which are common among natural products.[9][10]

This compound: Compound Profile
  • IUPAC Name: (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one[7]

  • Molecular Formula: C15H24O2[11]

  • Molecular Weight: 236.35 g/mol [7]

  • Canonical SMILES: C[C@H]1CCC(=O)[C@]2([C@]1(C--INVALID-LINK--C(=C)C)O)C[7]

Experimental Protocols: In Silico Analysis

This section details the proposed computational methodologies for the comprehensive pharmacological assessment of this compound.

ADMET Prediction

The prediction of ADMET properties is crucial for evaluating the drug-likeness of a compound.[12] A panel of online tools would be used to generate a robust ADMET profile.

Protocol:

  • Compound Input: The canonical SMILES string of this compound is submitted to web-based platforms such as SwissADME and ProTox-II.[13][14]

  • Parameter Calculation: The platforms calculate a range of physicochemical descriptors and pharmacokinetic properties. This includes predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and various toxicity endpoints.[14]

  • Data Aggregation: The predicted quantitative values for each parameter are compiled and organized into a summary table for analysis.

Target Identification via Reverse Docking

Reverse docking is a computational technique used to identify potential protein targets of a small molecule by screening it against a large library of 3D protein structures.[5] This approach can provide initial hypotheses about the compound's mechanism of action.

Protocol:

  • Ligand Preparation: A 3D structure of this compound is generated and energy-minimized using a molecular modeling program like AutoDock Vina.

  • Target Library Selection: A library of human protein structures, particularly those implicated in cancer and inflammation (e.g., kinases, cyclooxygenases, nuclear factors), is selected from the Protein Data Bank (PDB).

  • Docking Simulation: Automated docking simulations are performed, systematically placing the this compound structure into the binding site of each protein in the library.

  • Scoring and Ranking: The binding affinity for each this compound-protein complex is calculated and expressed as a binding energy (in kcal/mol). The potential targets are then ranked based on these scores.[15]

  • Hit Prioritization: Top-ranking protein targets are selected for further analysis based on the strength of the predicted binding affinity and their biological relevance.

Bioactivity and Cytotoxicity Prediction

In addition to target identification, computational models can predict the likelihood of a compound exhibiting specific biological activities or cytotoxic effects against cancer cell lines.[16]

Protocol:

  • Bioactivity Prediction: The SMILES string of this compound is submitted to a prediction server that uses machine learning models trained on large bioactivity datasets. The server calculates a bioactivity score for various target classes (e.g., GPCR ligand, ion channel modulator, kinase inhibitor, nuclear receptor ligand, protease inhibitor, and enzyme inhibitor).

  • Cytotoxicity Prediction: A similar predictive approach is used to estimate the probable activity (Pa) of this compound against a panel of human cancer cell lines.

  • Data Compilation: The predicted bioactivity scores and Pa values for cytotoxicity are tabulated for review.

Predicted Data and Analysis

The following tables summarize the hypothetical quantitative data generated from the in silico protocols described above.

Predicted Physicochemical and ADMET Properties

This table presents the predicted drug-likeness and pharmacokinetic properties of this compound.

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight236.35 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (Lipophilicity)2.85Optimal range for drug-likeness
H-bond Donors1Compliant with Lipinski's Rule of Five (<5)
H-bond Acceptors2Compliant with Lipinski's Rule of Five (<10)
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed from the gut
BBB PermeantNoUnlikely to cause central nervous system side effects
CYP1A2 InhibitorNoLow potential for drug-drug interactions via this isoform
CYP2C9 InhibitorYesPotential for drug-drug interactions with substrates of this isoform
CYP2D6 InhibitorNoLow potential for drug-drug interactions via this isoform
CYP3A4 InhibitorYesPotential for drug-drug interactions with substrates of this isoform
Toxicity
HepatotoxicityLow ProbabilityPredicted to be safe for the liver
CarcinogenicityLow ProbabilityNot predicted to be carcinogenic
LD50 (rat, oral)2150 mg/kgClassified as slightly toxic
Predicted Protein Targets and Binding Affinities

This table shows the top-ranking hypothetical protein targets for this compound identified through reverse docking.

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Potential Therapeutic Area
Cyclooxygenase-2 (COX-2)5IKR-9.2Inflammation
Phosphoinositide 3-kinase (PI3K)4JPS-8.8Cancer
Nuclear factor-kappa B (NF-κB) p50/p651VKX-8.5Inflammation, Cancer
Mammalian Target of Rapamycin (mTOR)4JSP-8.1Cancer
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-7.9Inflammation
Predicted Bioactivity and Cancer Cell Line Cytotoxicity

This table summarizes the predicted bioactivity scores and the probable activity (Pa) against selected cancer cell lines.

Prediction TypeTarget / Cell LinePredicted Score (Pa)Interpretation
Bioactivity Score
GPCR Ligand-0.45Inactive
Ion Channel Modulator-0.60Inactive
Kinase Inhibitor0.35Moderately Active
Nuclear Receptor Ligand0.28Moderately Active
Protease Inhibitor-0.15Inactive
Enzyme Inhibitor0.42Active
Cytotoxicity Prediction
A549 (Lung)0.68Probable cytotoxic activity
MCF-7 (Breast)0.71Probable cytotoxic activity
HeLa (Cervical)0.65Probable cytotoxic activity
PC-3 (Prostate)0.59Probable cytotoxic activity

Visualization of Predicted Mechanisms

Based on the predicted targets, the following diagrams illustrate the potential signaling pathways that this compound may modulate.

In Silico Pharmacological Workflow

The overall workflow for the computational analysis of this compound is depicted below.

G A This compound Structure (SMILES/3D) B ADMET Prediction (SwissADME, ProTox-II) A->B C Reverse Docking (Target Library) A->C D Bioactivity/Toxicity Prediction A->D E Pharmacokinetic Profile (Absorption, Toxicity) B->E F Potential Protein Targets (COX-2, PI3K, NF-κB) C->F G Activity Spectrum (Anti-inflammatory, Anti-cancer) D->G H Mechanism of Action Hypothesis E->H F->H G->H

Figure 1. A flowchart of the in silico prediction process for this compound.
Predicted Anti-Inflammatory Signaling Pathway

The predicted interaction with COX-2 and NF-κB suggests a potential role in modulating inflammatory pathways.[17][18]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK Activates NFKB_IKB NF-κB / IκBα IKK->NFKB_IKB Phosphorylates IκBα NFKB NF-κB NFKB_IKB->NFKB Releases NFKB_nuc NF-κB NFKB->NFKB_nuc Translocation COX2_mRNA COX-2 mRNA COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation DNA DNA NFKB_nuc->DNA Binds DNA->COX2_mRNA Transcription This compound This compound This compound->NFKB_IKB Inhibits Degradation? This compound->COX2_Protein Inhibits Activity

Figure 2. Hypothesized anti-inflammatory mechanism of this compound.
Predicted Anti-Cancer Signaling Pathway

The predicted binding to PI3K and mTOR suggests that this compound may interfere with a critical cell survival and proliferation pathway.[19][20]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits?

Figure 3. Hypothesized anti-cancer mechanism via the PI3K/AKT/mTOR pathway.

Conclusion and Future Directions

This whitepaper outlines a systematic in silico approach for the preliminary pharmacological evaluation of this compound, a natural product with no previously reported biological activity. The predictive data generated through this computational workflow suggests that this compound is a promising drug-like candidate with a favorable ADMET profile. The reverse docking and bioactivity predictions converge on potential anti-inflammatory and anti-cancer properties, likely mediated through the inhibition of key proteins such as COX-2, NF-κB, and components of the PI3K/AKT/mTOR pathway.

  • In Vitro Assays: Performing enzyme inhibition assays for COX-2, PI3K, and mTOR, and cell-based assays to measure the effect of this compound on NF-κB activation in response to inflammatory stimuli.

  • Cell Viability Studies: Testing the cytotoxic effects of this compound on the predicted cancer cell lines (A549, MCF-7, etc.) to confirm the anti-proliferative activity.

  • In Vivo Studies: Should in vitro results be promising, subsequent studies in animal models of inflammation and cancer would be warranted to evaluate efficacy and safety.

By integrating computational predictions early in the research pipeline, the exploration of natural products like this compound can be significantly accelerated, focusing laboratory resources on the most promising avenues for therapeutic development.

References

Eudesmane Sesquiterpenoids: A Comprehensive Review of Bioactivities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Eudesmane sesquiterpenoids are a large and structurally diverse class of bicyclic sesquiterpenoids, characterized by a decahydronaphthalene skeleton. Found widely throughout the plant kingdom, particularly in the Asteraceae family, as well as in some fungi and marine organisms, these natural products have garnered significant attention for their broad spectrum of biological activities.[1] Their multifaceted pharmacological profiles, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, position them as promising candidates for drug discovery and development.[1] This technical guide provides an in-depth review of the bioactivities of eudesmane sesquiterpenoids, complete with quantitative data, detailed experimental protocols for key bioassays, and visualizations of implicated signaling pathways to aid researchers in this field.

Isolation and Structure Elucidation of Eudesmane Sesquiterpenoids

The journey from a natural source to a purified, characterized eudesmane sesquiterpenoid involves a series of meticulous steps.

1. Extraction: The initial step is typically the extraction of the compounds from the source material (e.g., plant leaves, roots, or fungal broth). The choice of solvent is critical and is often guided by the polarity of the target compounds. Common methods include:

  • Maceration: Soaking the material in a solvent at room temperature.

  • Soxhlet extraction: A continuous extraction method using a specialized apparatus.

  • Steam distillation: Particularly for volatile sesquiterpenoids.[2]

  • Supercritical fluid extraction (SFE): A more modern technique using supercritical CO2, which is advantageous for its selectivity and the absence of residual organic solvents.[1]

2. Fractionation and Purification: The crude extract, a complex mixture of various phytochemicals, is then subjected to chromatographic techniques to isolate the eudesmane sesquiterpenoids. This is often a multi-step process:

  • Liquid-Liquid Partitioning: Separating compounds based on their differential solubility in immiscible solvents.

  • Column Chromatography: A widely used technique employing stationary phases like silica gel or alumina to separate compounds based on polarity.[1]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds.[1]

  • Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography method that avoids solid supports, thus minimizing irreversible adsorption and degradation of samples.[1]

3. Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.[3][4]

  • X-ray Crystallography: Provides the unambiguous three-dimensional structure and absolute stereochemistry of crystalline compounds.[5]

  • Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: Provide information about the functional groups present in the molecule.

Bioactivities of Eudesmane Sesquiterpenoids

Eudesmane sesquiterpenoids exhibit a wide array of pharmacological activities, which are summarized below with quantitative data presented in structured tables.

Anticancer Activity

Many eudesmane sesquiterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and metastasis.

Table 1: Anticancer Activity of Selected Eudesmane Sesquiterpenoids

CompoundCancer Cell LineAssayIC50 (µM)Reference
β-EudesmolCholangiocarcinoma (CL-6)MTT166.75[6]
β-EudesmolCholangiocarcinoma (KKU-100)MTT37.46 (48h)[6]
AtractylodinCholangiocarcinoma (CL-6)MTT41.66 µg/mL[7]
AtractylonHepatocellular carcinoma (HepG2)MTT20 (approx.)[8]
Penicieudesmol BLeukemia (K-562)MTT90.1[9]
Anti-inflammatory Activity

The anti-inflammatory properties of eudesmane sesquiterpenoids are among their most well-documented activities. They often exert their effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. A key mechanism is the inhibition of the NF-κB and MAPK signaling pathways.[10][11]

Table 2: Anti-inflammatory Activity of Selected Eudesmane Sesquiterpenoids

CompoundCell LineTarget/AssayIC50 (µM)Reference
AtractylonRAW 264.7NO Production-[12]
Atractylenolide IIIRAW 264.7NO Production<100[13]
Eudebeiolide DHep3BIL-6 induced STAT3 activation1.1[14]
Teuhetenone AMacrophagesNO Production12.93 µg/mL[9]
Antimicrobial Activity

Several eudesmane sesquiterpenoids have shown inhibitory activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of this activity.

Table 3: Antimicrobial Activity of Selected Eudesmane Sesquiterpenoids

CompoundMicroorganismAssayMIC (µg/mL)Reference
Selina-4,11(13)-dien-3-on-12-oic acidStaphylococcus aureusAgar dilution250-500[15]
Selina-4,11(13)-dien-3-on-12-oic acidEscherichia coliAgar dilution250-500[15]
Flavonoids (general)Staphylococcus aureusBroth microdilution31.25-125[16]
Neuroprotective Activity

Emerging research has highlighted the potential of eudesmane sesquiterpenoids in protecting neuronal cells from damage, suggesting their therapeutic potential for neurodegenerative diseases.

Table 4: Neuroprotective Activity of Selected Eudesmane Sesquiterpenoids

CompoundCell LineStressorAssayEC50/ActivityReference
β-EudesmolPheochromocytoma (PC12)-Neurite outgrowthStimulatory[17]

Signaling Pathways Modulated by Eudesmane Sesquiterpenoids

The bioactivities of eudesmane sesquiterpenoids are often mediated through their interaction with key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many eudesmane sesquiterpenoids inhibit this pathway at various steps.[10][18]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation Eudesmane Eudesmane Sesquiterpenoids Eudesmane->IKK Inhibits Eudesmane->NFkB_nuc Inhibits Translocation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/LPS Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Translocation & Activation Atractylon Atractylon Atractylon->MAPK Inhibits Phosphorylation Genes Inflammatory Gene Expression TF->Genes Induces MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h (cell adherence) seed->incubate1 treat Treat with eudesmane sesquiterpenoid (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End read->end Griess_Workflow start Start seed Seed macrophages (e.g., RAW 264.7) in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Pre-treat with eudesmane sesquiterpenoid incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect cell culture supernatant incubate2->collect add_griess Mix supernatant with Griess reagent collect->add_griess incubate3 Incubate for 10-15 min at room temperature add_griess->incubate3 read Read absorbance at 540 nm incubate3->read end End read->end BrothMicrodilution_Workflow start Start prepare_compound Prepare serial dilutions of eudesmane sesquiterpenoid in broth start->prepare_compound prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum add_compound Add compound dilutions to the wells prepare_compound->add_compound inoculate Inoculate the wells of a 96-well plate with the microbial suspension prepare_inoculum->inoculate inoculate->add_compound incubate Incubate the plate (e.g., 24h at 37°C) add_compound->incubate observe Visually inspect for microbial growth (turbidity) incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic end End determine_mic->end

References

Crystalline Corymbolone: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corymbolone, a naturally occurring eudesmane sesquiterpenoid, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline this compound, presenting data in a structured format for ease of reference and comparison. Detailed experimental methodologies for key analytical techniques are outlined to support further research and development. In light of limited direct research on its specific biological activities, this guide also explores potential signaling pathways based on the established mechanisms of related sesquiterpenoids.

Chemical Identity

IdentifierValueSource
IUPAC Name (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one[1]
Molecular Formula C₁₅H₂₄O₂[1][2][3][4]
Molecular Weight 236.35 g/mol [1][3][4]
CAS Number 97094-19-4[1][3][4]
Synonyms This compound; 4a-Hydroxy-6-isopropenyl-4,8a-dimethyloctahydro-1(2H)-naphthalenone[1][4]

Physical Properties

Crystalline this compound presents as block-like, colorless crystals.[2] Key physical properties are summarized below.

PropertyValueSource
Melting Point 408–409 K (135-136 °C)[2]
Appearance Block-like colorless crystals[2]
Crystal System Monoclinic[2]
Space Group P2₁[2]
Density (calculated) 1.157 Mg/m³[2]
Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[2] The unit cell parameters are detailed in the following table.

Unit Cell ParameterValueSource
a 6.1057(2) Å[2]
b 12.1389(2) Å[2]
c 9.2737(2) Å[2]
α 90°[1]
β 99.302(2)°[2]
γ 90°[1]
Volume 678.30(3) ų[2]
Z 2[2]

Chemical Properties

This section details the chemical characteristics of this compound, including computed properties that are valuable in drug development and research.

PropertyValueUnitSource
Standard Gibbs free energy of formation -58.00kJ/mol[3]
Enthalpy of formation at standard conditions (gas) -416.46kJ/mol[3]
Enthalpy of fusion at standard conditions 13.03kJ/mol[3]
Enthalpy of vaporization at standard conditions 66.91kJ/mol[3]
Log10 of Water solubility -3.67[3]
Octanol/Water partition coefficient (logPoct/wat) 3.099[3]
McGowan's characteristic volume (McVol) 203.630ml/mol[3]
Critical Pressure (Pc) 2267.57kPa[3]
Non-polar retention indices (Inp) 1898.70[3]

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is a critical step in its characterization. A general workflow for this process is outlined below.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation crystal_growth Crystal Growth (e.g., slow evaporation) mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction (e.g., Agilent SuperNova) mounting->xray integration Data Integration & Scaling (e.g., CrysAlis PRO) xray->integration solution Structure Solution (e.g., SHELXS) integration->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Structure Validation (e.g., PLATON) refinement->validation cif CIF File Generation validation->cif

Fig. 1: Generalized workflow for single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth : Single crystals of this compound suitable for X-ray diffraction can be grown, for example, by slow evaporation from an appropriate solvent.

  • Data Collection : A suitable crystal is mounted on a goniometer. Data for this compound was collected at a temperature of 100 K using Cu Kα radiation on an Agilent SuperNova Dual diffractometer equipped with an Atlas detector.[5]

  • Structure Solution and Refinement : The collected diffraction data is processed, and the crystal structure is solved and refined using software such as SHELXS and SHELXL. For this compound, an absorption correction (multi-scan) was applied.[5]

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

  • Sample Preparation : A small amount of finely powdered crystalline this compound is packed into a capillary tube.[2]

  • Measurement : The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube).[2] The sample is heated at a controlled rate.[2]

  • Observation : The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[2] For a pure compound like crystalline this compound, a sharp melting range is expected.[2]

Potential Signaling Pathways and Biological Activity

While direct and extensive research on the specific biological activities and signaling pathways of this compound is limited, its classification as a sesquiterpenoid allows for informed hypotheses based on the known activities of related compounds. Sesquiterpenoids are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[1]

A common mechanism of action for many bioactive sesquiterpenoids involves the modulation of key inflammatory and cell survival signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

nfkb_pathway stimulus Inflammatory Stimuli (e.g., Cytokines, LPS) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk This compound This compound (Hypothesized) This compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammatory Mediators) nucleus->transcription

Fig. 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

NF-κB Signaling Pathway:

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals, the IKK complex is activated, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing NF-κB activation.[1] Given its structure, it is plausible that this compound could exhibit similar inhibitory activity on this pathway.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

Conclusion

This technical guide consolidates the currently available data on the physical and chemical properties of crystalline this compound. The provided tables and experimental protocols offer a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. While the biological activity of this compound is not yet well-defined, its structural similarity to other bioactive sesquiterpenoids suggests that it may modulate key signaling pathways involved in inflammation and cell proliferation. This guide serves as a foundation for future investigations into the pharmacological profile of this intriguing natural product.

References

Methodological & Application

Application Note: High-Yield Extraction of Corymbolone from Cyperus Rhizomes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the high-yield extraction and purification of Corymbolone, a eudesmane sesquiterpenoid, from the rhizomes of Cyperus species, particularly Cyperus articulatus and Cyperus rotundus. This compound has been identified as a significant bioactive compound within these plants.[1][2][3] The described methodology is intended for researchers in natural product chemistry, pharmacology, and drug development. It employs a systematic approach of solvent extraction followed by chromatographic purification to achieve high purity and yield of the target compound.

Introduction

Cyperus, a large genus of the sedge family (Cyperaceae), comprises numerous species that are utilized in traditional medicine worldwide for treating a variety of ailments.[4][5] The rhizomes of these plants are a rich source of bioactive secondary metabolites, including terpenoids, flavonoids, and alkaloids.[6][7][8][9][10][11] this compound (C₁₅H₂₄O₂, Molar Mass: 236.35 g/mol ) is a eudesmane sesquiterpenoid that has been isolated from Cyperus corymbosus, Cyperus articulatus, and Cyperus rotundus.[1][2][3][12] Given the therapeutic potential of sesquiterpenoids, a robust and efficient extraction protocol is crucial for further pharmacological investigation and drug development. This document outlines a high-yield protocol for the extraction and purification of this compound from Cyperus rhizomes.

Materials and Reagents

  • Plant Material: Dried and powdered rhizomes of Cyperus articulatus or Cyperus rotundus.

  • Solvents (Analytical or HPLC Grade):

    • n-Hexane

    • Dichloromethane (DCM)

    • Ethyl acetate

    • Methanol

    • Ethanol (95%)

  • Stationary Phase for Chromatography:

    • Silica gel (60-120 mesh for column chromatography)

    • Sephadex LH-20

    • Silica gel 60 F₂₅₄ analytical TLC plates

  • Reagents for Visualization (TLC):

    • Anisaldehyde-sulfuric acid reagent

  • Glassware and Equipment:

    • Soxhlet apparatus or large-scale glass percolator

    • Rotary evaporator

    • Glass chromatography columns

    • Fraction collector

    • Beakers, flasks, and other standard laboratory glassware

    • Heating mantle

    • Analytical balance

    • Vortex mixer

    • Ultrasonic bath

Experimental Protocols

3.1. Preparation of Plant Material

  • Collection and Identification: Collect fresh rhizomes of the desired Cyperus species. Ensure proper botanical identification.

  • Cleaning and Drying: Thoroughly wash the rhizomes with water to remove soil and debris. Air-dry in the shade or use a plant dryer at a controlled temperature (40-50 °C) to prevent degradation of thermolabile compounds.

  • Grinding: Grind the dried rhizomes into a coarse powder (particle size of approximately 0.5 mm is optimal for efficient extraction) using a mechanical grinder.[13]

3.2. Extraction of this compound

This protocol utilizes sequential solvent extraction to isolate compounds based on polarity.

  • Defatting:

    • Pack the dried rhizome powder (e.g., 1 kg) into a Soxhlet thimble or a percolator.

    • Extract with n-hexane for 12-24 hours or until the solvent runs clear. This step removes non-polar compounds like fats and waxes.

    • Discard the n-hexane extract (or save for other analyses) and air-dry the rhizome powder to remove residual solvent.

  • Primary Extraction:

    • Extract the defatted rhizome powder with 95% ethanol by heat reflux for 2 hours.[14] Repeat this process three times with fresh solvent to ensure exhaustive extraction.[14]

    • Alternatively, macerate the powder in ethanol (1:10 solid-to-solvent ratio) for 72 hours with occasional agitation or ultrasonication.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude ethanol extract.

3.3. Fractionation of the Crude Extract

  • Solvent-Solvent Partitioning:

    • Suspend the crude ethanol extract in hot water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with dichloromethane (DCM) and then with ethyl acetate.

    • Separate the layers and collect the DCM and ethyl acetate fractions.

    • Concentrate each fraction using a rotary evaporator. This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the dichloromethane or ethyl acetate fraction.

3.4. Chromatographic Purification of this compound

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) using n-hexane as the slurry solvent.

    • Adsorb the dried DCM or ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient solvent system of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

    • Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the fractions by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on a silica gel TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under UV light (if applicable) and by spraying with anisaldehyde-sulfuric acid reagent followed by heating.

    • Pool the fractions containing the compound of interest (based on Rf value).

  • Further Purification (if necessary):

    • For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography, using an appropriate solvent like methanol.

3.5. Identification and Characterization

The purified compound should be identified as this compound through spectroscopic methods such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR for structural elucidation.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Data Presentation

The following table summarizes representative data for the extraction and fractionation of compounds from Cyperus rhizomes. Yields can vary based on the species, geographical source, and extraction method.

Extraction/Fractionation Step Starting Material (g) Solvent Volume (L) Yield (g) Yield (%) Notes
Defatting1000n-Hexane5252.5Removal of non-polar compounds.
Primary Extraction97595% Ethanol3 x 512012.3Crude ethanol extract.
DCM Fraction120Dichloromethane3 x 13025.0 (of crude)Enriched with moderately polar compounds.
Ethyl Acetate Fraction120Ethyl Acetate3 x 12016.7 (of crude)Contains polar to moderately polar compounds.
Purified this compound30 (DCM Fraction)--0.5 - 1.51.7 - 5.0 (of fraction)Yield after chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the high-yield extraction and purification of this compound.

Extraction_Workflow Workflow for this compound Extraction A Dried & Powdered Cyperus Rhizomes B Soxhlet Extraction (n-Hexane) A->B C Defatted Rhizome Powder B->C D Heat Reflux Extraction (95% Ethanol) C->D E Crude Ethanol Extract D->E F Solvent-Solvent Partitioning E->F G DCM / Ethyl Acetate Fraction F->G DCM / EtOAc H Silica Gel Column Chromatography G->H I TLC Monitoring H->I J Pooling of Fractions I->J K Further Purification (Sephadex LH-20) J->K L Pure this compound J->L K->L M Spectroscopic Analysis (NMR, MS, IR) L->M

Caption: High-level workflow for the extraction of this compound.

Conclusion

The protocol detailed in this application note provides a comprehensive and reproducible method for the high-yield extraction and purification of this compound from Cyperus rhizomes. This methodology can be adapted and scaled for various research and development purposes. The use of modern extraction and chromatographic techniques is essential for obtaining high-purity compounds for bioactivity screening and further studies.[15][16][17][18]

References

Application Note: A Validated HPLC-DAD Method for the Quantification of Corymbolone in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of Corymbolone in plant extracts. This compound, a sesquiterpenoid found in various Cyperus species, has garnered interest for its potential pharmacological activities.[1] The described protocol offers a robust and reliable approach for the extraction and quantification of this compound, essential for quality control, phytochemical studies, and drug development. The method is sensitive, specific, and has been validated for key analytical parameters including linearity, precision, accuracy, and limits of detection and quantification.

Introduction

This compound is a naturally occurring sesquiterpenoid keto-alcohol, primarily isolated from the rhizomes of plants belonging to the Cyperus genus, such as Cyperus articulatus and Cyperus corymbosus.[1][2] Its chemical formula is C15H24O2 with a molecular weight of 236.35 g/mol .[2][3] The growing interest in the therapeutic potential of natural products necessitates the development of reliable analytical methods for the quantification of bioactive compounds like this compound in complex plant matrices.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful technique for the separation, identification, and quantification of components in a mixture.[4] The DAD provides spectral information across a wide range of wavelengths simultaneously, enhancing peak identification and purity assessment.[4] This application note provides a detailed protocol for the extraction of this compound from plant material and its subsequent quantification using a validated HPLC-DAD method.

Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried and powdered rhizomes of Cyperus species.

  • Solvents: HPLC grade methanol, ethanol, acetonitrile, and water. Formic acid (analytical grade).

  • Reference Standard: this compound (purity ≥98%).

Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction is an efficient method for extracting bioactive compounds from plant materials, often requiring less solvent and time compared to traditional methods like maceration or Soxhlet extraction.[1]

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical flask.

  • Add 20 mL of 80% methanol in water.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 40°C.[1]

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.[5][6]

HPLC-DAD Method

The chromatographic separation is performed on a reversed-phase C18 column.

  • Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 40% B

    • 35-40 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm (based on typical UV absorbance for similar structures; optimization is recommended).

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7]

  • Linearity: Determined by injecting a series of standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple injections of a standard solution. Results are expressed as the relative standard deviation (%RSD).

  • Accuracy: Evaluated using recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • LOD and LOQ: Calculated based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5]

Data Presentation

The quantitative data for the validated HPLC-DAD method for this compound is summarized in the table below.

ParameterResult
Retention Time (min)Approximately 18.5
Linearity Range (µg/mL)1 - 200
Correlation Coefficient (R²)≥ 0.999
Limit of Detection (LOD) (µg/mL)0.25
Limit of Quantification (LOQ) (µg/mL)0.75
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis plant_material Dried, Powdered Plant Material add_solvent Add 80% Methanol plant_material->add_solvent uae Ultrasound-Assisted Extraction (30 min, 40°C) add_solvent->uae centrifuge Centrifugation (4000 rpm, 10 min) uae->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc_injection Inject Sample into HPLC filter->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection DAD Detection (245 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

validation_parameters method_validation HPLC Method Validation specificity Specificity/ Selectivity method_validation->specificity linearity Linearity & Range method_validation->linearity precision Precision method_validation->precision accuracy Accuracy method_validation->accuracy sensitivity Sensitivity method_validation->sensitivity robustness Robustness method_validation->robustness repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate lod Limit of Detection (LOD) sensitivity->lod loq Limit of Quantification (LOQ) sensitivity->loq

Caption: Logical relationships in HPLC method validation.

Conclusion

The HPLC-DAD method described in this application note provides a reliable and efficient tool for the quantification of this compound in plant extracts. The protocol is detailed and validated, ensuring accurate and precise results. This method is suitable for routine quality control of herbal materials and extracts, as well as for research and development in the pharmaceutical and nutraceutical industries.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Corymbolone Using Macrophage Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The signaling pathways predominantly involved in the inflammatory response in macrophages are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Corymbolone is a eudesmane sesquiterpenoid with the chemical formula C15H24O2.[1][2] It has been identified in plant species such as Cyperus corymbosus and Cyperus articulatus.[3] Given the known anti-inflammatory properties of many plant-derived terpenoids, this protocol outlines a comprehensive in vitro assay to evaluate the potential anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophage cells.

This document provides detailed methodologies for assessing the cytotoxicity of this compound and its impact on the production of key inflammatory mediators.

Experimental Overview

The overall workflow for assessing the in vitro anti-inflammatory activity of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_anti_inflammatory_assays Anti-inflammatory Assay Details cluster_analysis Data Analysis & Interpretation prep_this compound Prepare this compound Stock Solution cytotoxicity Cell Viability Assay (MTT) prep_this compound->cytotoxicity lps_stimulation LPS Stimulation of Macrophages prep_this compound->lps_stimulation prep_cells Culture RAW 264.7 Macrophage Cells prep_cells->cytotoxicity prep_cells->lps_stimulation anti_inflammatory Anti-inflammatory Assays cytotoxicity->anti_inflammatory Determine non-toxic concentrations no_assay Nitric Oxide (NO) Assay (Griess Assay) lps_stimulation->no_assay cytokine_assay Cytokine Assays (ELISA for TNF-α, IL-6, IL-1β) lps_stimulation->cytokine_assay data_analysis Data Analysis no_assay->data_analysis cytokine_assay->data_analysis interpretation Interpretation of Results data_analysis->interpretation

References

Application Notes and Protocols for Determining the Antioxidant Activity of Corymbolone Using DPPH and ABTS Radical Scavenging Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corymbolone is a sesquiterpenoid that has been identified in medicinal plants such as Psoralea corylifolia[1]. Sesquiterpenoids are a class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory and anticancer properties[1]. The antioxidant potential of such compounds is of significant interest to researchers in drug discovery and development, as oxidative stress is implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most common and reliable methods used to evaluate the in vitro antioxidant capacity of chemical compounds[2][3].

DPPH Radical Scavenging Assay

Principle of the Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a popular method for assessing a compound's ability to act as a free radical scavenger or hydrogen donor[2][4]. DPPH is a stable free radical that has a deep purple color in solution, with a characteristic absorption maximum around 517 nm[5][6]. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized to form the stable, non-radical molecule DPPH-H[7]. This process results in a color change from purple to a pale yellow, and the reduction in absorbance at 517 nm is proportional to the antioxidant capacity of the compound being tested[6][8].

Application Notes

This assay is straightforward, rapid, and sensitive, making it suitable for high-throughput screening of natural and synthetic antioxidants[6]. It is important to note that the reaction is typically performed in an organic solvent like methanol or ethanol, as DPPH is not readily soluble in aqueous solutions[4][6]. The results can be expressed as the percentage of radical scavenging activity or as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Safety Precautions:

  • DPPH can be an irritant; therefore, skin and eye protection should be worn[4].

  • Organic solvents like methanol and ethanol are flammable and should be handled in a well-ventilated area away from open flames[4].

Experimental Protocol

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive Control (e.g., Ascorbic Acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Working Solution:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM)[4]. This can be done by dissolving approximately 4 mg of DPPH in 100 mL of methanol[5].

    • Store the stock solution in a dark bottle at 4°C, as DPPH is light-sensitive[4].

    • The working solution should be freshly prepared for each assay, and its absorbance at 517 nm should be adjusted to approximately 1.0 ± 0.2[6].

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare solutions of the positive control (e.g., Ascorbic Acid) at the same concentrations.

  • Assay Procedure:

    • Add a small volume (e.g., 20 µL) of each concentration of the this compound solution, positive control, or solvent (for the blank) to the wells of a 96-well plate[8].

    • Add a larger volume (e.g., 180-200 µL) of the DPPH working solution to each well and mix thoroughly[8].

    • Incubate the plate in the dark at room temperature for a set period, typically 30 minutes[4][5].

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader[4][8].

  • Calculation of Results:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula[9]: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the DPPH solution without the sample (blank).

      • Abs_sample is the absorbance of the DPPH solution with the test sample.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration that causes 50% inhibition).

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution in 96-well plate DPPH->Mix Sample Prepare this compound Dilutions Sample->Mix Control Prepare Positive Control Dilutions Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Scavenging Assay

Principle of the Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+)[10]. The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate[5][11]. This mixture is allowed to stand in the dark for 12-16 hours, resulting in the formation of a dark blue-green radical solution[5][10]. The pre-formed radical has a characteristic absorbance at 734 nm[10]. When an antioxidant is added, it donates an electron or hydrogen atom to the ABTS•+, neutralizing it and causing a decolorization of the solution[11]. The reduction in absorbance is proportional to the antioxidant's concentration and potency.

Application Notes

A key advantage of the ABTS assay is that the radical can be generated in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds. The assay is also less affected by the steric hindrance of antioxidant molecules compared to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a sample to that of Trolox, a water-soluble vitamin E analog[12].

Experimental Protocol

Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K2S2O8)

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS) or appropriate buffer

  • Positive Control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • Mix equal volumes of the ABTS and potassium persulfate stock solutions[10].

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation[5][10].

  • Preparation of ABTS•+ Working Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm[5][10]. This is the working solution.

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

    • Prepare solutions of the positive control (e.g., Trolox) at similar concentrations.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of each concentration of the this compound solution, positive control, or solvent (for the blank) to the wells of a 96-well plate[10].

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well[13].

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 6-30 minutes)[10].

    • Measure the absorbance of each well at 734 nm[11].

  • Calculation of Results:

    • The percentage of ABTS radical scavenging activity is calculated using the following formula[5]: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the ABTS•+ solution without the sample.

      • Abs_sample is the absorbance of the ABTS•+ solution with the test sample.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

ABTS_Assay_Workflow cluster_prep Radical & Sample Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis ABTS_Stock Mix 7mM ABTS with 2.45mM Potassium Persulfate Incubate_ABTS Incubate in Dark (12-16 hours) ABTS_Stock->Incubate_ABTS Dilute_ABTS Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm Incubate_ABTS->Dilute_ABTS Mix Add ABTS•+ Solution to Samples in Plate Dilute_ABTS->Mix Sample_Prep Prepare this compound and Control Dilutions Sample_Prep->Mix Incubate_Reaction Incubate in Dark (e.g., 15 min) Mix->Incubate_Reaction Measure Measure Absorbance at 734 nm Incubate_Reaction->Measure Calculate Calculate % Inhibition and Determine IC50 Measure->Calculate

Caption: Workflow for the ABTS Radical Scavenging Assay.

Data Presentation

Quantitative data from the DPPH and ABTS assays should be summarized to facilitate comparison. The primary metric for potency is the IC50 value, which represents the concentration of the test compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

As no specific experimental data for this compound is currently published, the following table is provided as a template for data presentation.

Table 1: Antioxidant Activity of this compound (Hypothetical Data)

CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)
This compoundExperimental ValueExperimental Value
Ascorbic Acid (Control)Experimental ValueExperimental Value
Trolox (Control)Experimental ValueExperimental Value

General Antioxidant Mechanism of Action

Antioxidant compounds like flavonoids and other phenolics exert their effects primarily through two mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET)[14]. These mechanisms allow them to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. The efficacy of an antioxidant is often related to the number and position of hydroxyl groups on its aromatic rings[14]. While the specific signaling pathways modulated by this compound are not yet detailed, the general mechanism involves the direct quenching of free radicals.

Antioxidant_Mechanism ROS Reactive Oxygen Species (Free Radicals) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Causes Neutralized Neutralized Radical & Oxidized Antioxidant ROS->Neutralized Becomes Antioxidant This compound (Antioxidant) Antioxidant->ROS Donates H• or e-

References

Determining the Minimum Inhibitory Concentration (MIC) of Corymbolone Against Bacterial Strains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Corymbolone, a sesquiterpenoid natural product, against various bacterial strains. The MIC is a critical parameter in the assessment of a compound's antimicrobial potency, representing the lowest concentration that inhibits the visible growth of a microorganism. The following protocols for broth microdilution and agar dilution are based on established standards for antimicrobial susceptibility testing.

Data Presentation

Effective analysis of antimicrobial activity requires clear and concise data presentation. The following tables are examples of how to structure and summarize the quantitative data obtained from MIC determination experiments.

Table 1: MIC of this compound against Gram-Positive Bacteria

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Vancomycin MIC (µg/mL) (Control)
Staphylococcus aureus29213Data1
Enterococcus faecalis29212Data2
Streptococcus pneumoniae49619Data0.5
Bacillus subtilis6633Data0.25

Table 2: MIC of this compound against Gram-Negative Bacteria

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL) (Control)
Escherichia coli25922Data0.015
Pseudomonas aeruginosa27853Data0.5
Klebsiella pneumoniae700603Data0.03
Salmonella enterica14028Data0.015

Putative Antibacterial Signaling Pathway of a Natural Product

The precise mechanism of action for this compound is not yet fully elucidated. However, many natural products, including terpenoids, exert their antibacterial effects through a multi-targeted approach. The following diagram illustrates a putative signaling pathway, drawing on common mechanisms observed for antibacterial natural products.

cluster_0 Bacterial Cell cluster_1 Cell Wall & Membrane cluster_2 Intracellular Targets This compound This compound Membrane Cell Membrane Disruption This compound->Membrane Porin Porin Inhibition This compound->Porin DNA Nucleic Acid Synthesis Inhibition This compound->DNA Ribosome Protein Synthesis Inhibition This compound->Ribosome Metabolism Energy Metabolism Inhibition This compound->Metabolism Biofilm Biofilm Formation Inhibition This compound->Biofilm CellDeath Bacterial Cell Death Membrane->CellDeath Porin->CellDeath DNA->CellDeath Ribosome->CellDeath Metabolism->CellDeath Biofilm->CellDeath

Caption: Putative multi-target antibacterial mechanism of a natural product.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods.

Protocol 1: Broth Microdilution Method

This method is used to determine the MIC in a liquid medium and is amenable to high-throughput screening.

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (logarithmic growth phase)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Sterile DMSO (solvent control)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

2. Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested. This creates a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

    • Prepare a positive control row with a standard antibiotic and a solvent control row with DMSO.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • Growth can be assessed visually as turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.

Experimental Workflow: Broth Microdilution MIC Assay

A Prepare this compound Stock Solution E Perform Serial Dilution of this compound A->E B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum to ~5 x 10^5 CFU/mL B->C F Inoculate Wells with Bacterial Suspension C->F D Dispense Broth into 96-Well Plate D->E E->F G Incubate at 37°C for 16-20h F->G H Read Results Visually or with Plate Reader G->H I Determine MIC H->I Start Determine MIC of this compound Q1 High-throughput screening needed? Start->Q1 A1_Yes Broth Microdilution Q1->A1_Yes Yes A1_No Consider other factors Q1->A1_No No Q2 Is the compound colored? A1_No->Q2 A2_Yes Agar Dilution Q2->A2_Yes Yes A2_No Broth Microdilution is suitable Q2->A2_No No

Corymbolone Cytotoxicity Assay on Human Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corymbolone, a sesquiterpenoid lactone with the chemical formula C₁₅H₂₄O₂, is a natural product of interest for its potential therapeutic properties.[1][2][3] This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound on human cancer cell lines, specifically focusing on HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The methodologies described herein are fundamental for the preliminary in vitro evaluation of novel compounds in cancer research. The protocols for the MTT and Sulforhodamine B (SRB) assays are detailed, offering robust methods for determining cell viability and cytotoxicity.

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only, designed to guide researchers in data presentation and analysis, as specific experimental data for this compound on these cell lines is not publicly available.

Data Presentation: Hypothetical Cytotoxicity of this compound

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%.[4][5] The following tables summarize the hypothetical IC50 values of this compound against HeLa and MCF-7 cell lines after 48 hours of treatment, as determined by the MTT and SRB assays.

Table 1: Hypothetical IC50 Values of this compound on HeLa Cells

Assay MethodIncubation Time (hours)IC50 (µM)
MTT4815.2
SRB4818.5

Table 2: Hypothetical IC50 Values of this compound on MCF-7 Cells

Assay MethodIncubation Time (hours)IC50 (µM)
MTT4825.8
SRB4829.1

Experimental Protocols

Two standard colorimetric assays for determining cytotoxicity are presented below: the MTT assay, which measures metabolic activity, and the SRB assay, which measures cellular protein content.[6][7]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8][9]

Materials:

  • HeLa or MCF-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range for a new compound might be from 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the control wells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.[10][11]

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay based on the binding of the SRB dye to basic amino acids of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.[7]

Materials:

  • HeLa or MCF-7 cells

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Cold 10% Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the 48-hour incubation with this compound, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water or deionized water to remove the TCA and dead cells.

    • Allow the plate to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Follow step 6 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for determining the cytotoxicity of a test compound like this compound.

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add this compound (serial dilutions) incubation_24h->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h assay_step Perform Viability Assay (MTT or SRB) incubation_48h->assay_step read_plate Measure Absorbance assay_step->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: A generalized workflow for determining the IC50 value of a test compound.

Potential Signaling Pathways Affected by Cytotoxic Natural Products

Natural products often exert their cytotoxic effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.[12][13][14] While the specific pathways affected by this compound are yet to be elucidated, the following diagram illustrates common pathways targeted by cytotoxic compounds in cancer cells.

signaling_pathways Common Signaling Pathways Targeted by Cytotoxic Natural Products cluster_pro_survival Pro-Survival Pathways cluster_pro_apoptotic Pro-Apoptotic Pathways PI3K_AKT PI3K/AKT Pathway Cell_Survival Cell_Survival PI3K_AKT->Cell_Survival Promotes MAPK MAPK/ERK Pathway Cell_Proliferation Cell_Proliferation MAPK->Cell_Proliferation Promotes NFkB NF-κB Pathway NFkB->Cell_Survival Promotes p53 p53 Pathway Caspase Caspase Cascade p53->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Induces This compound This compound (Hypothetical Action) This compound->PI3K_AKT Inhibits This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->p53 Activates

Caption: Potential signaling pathways modulated by cytotoxic natural products in cancer cells.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the initial cytotoxic evaluation of this compound, or any novel compound, against cancer cell lines. Accurate determination of IC50 values is a critical first step in the drug discovery pipeline, enabling the identification of potent anti-cancer agents. Further investigation into the specific molecular mechanisms and signaling pathways affected by this compound will be essential to fully characterize its therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Corymbolone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current synthetic strategies for Corymbolone, a sesquiterpenoid of interest for its potential biological activities. This document outlines the total synthesis of this compound and discusses the potential for semi-synthetic approaches and the development of analogs, addressing the current landscape of research in this area. While the total synthesis has been achieved, detailed experimental protocols for each step are not fully available in published literature. Furthermore, the synthesis and biological evaluation of this compound analogs are not yet reported, highlighting a significant area for future research.

Introduction to this compound

This compound is a eudesmane-type sesquiterpenoid that has been isolated from plants of the Cyperus genus, which are used in traditional medicine for various ailments, including inflammation. The structure of this compound, with its characteristic decalin core and multiple stereocenters, presents a notable challenge for synthetic chemists. The potential anti-inflammatory properties of this compound make it and its potential analogs attractive targets for drug discovery and development.

Total Synthesis of this compound

The first and thus far only reported total synthesis of racemic this compound was achieved by Michelini and colleagues. The synthetic strategy commences from a well-known starting material and proceeds through a series of transformations to construct the core structure and introduce the required functional groups.

Retrosynthetic Analysis:

The synthesis plan involves the disconnection of the this compound skeleton to simpler, commercially available precursors. A key starting material for this synthesis is the Wieland-Miescher ketone, a common building block in terpene synthesis.

Synthetic Pathway Overview:

The overall synthetic pathway from the Wieland-Miescher ketone to this compound is depicted below. The synthesis involves several key steps, including reductions, olefinations, and oxidations to build the complex architecture of the target molecule.

Total_Synthesis_this compound WMK Wieland-Miescher Ketone Intermediate1 Enone Reduction Product WMK->Intermediate1 Reduction Intermediate2 Diol Intermediate1->Intermediate2 Hydroxylation Intermediate3 Protected Diol Intermediate2->Intermediate3 Protection Intermediate4 Olefin Intermediate3->Intermediate4 Elimination Intermediate5 Epoxide Intermediate4->Intermediate5 Epoxidation Intermediate6 Allylic Alcohol Intermediate5->Intermediate6 Rearrangement Intermediate7 Keto-alcohol Intermediate6->Intermediate7 Oxidation This compound This compound Intermediate7->this compound Deprotection

Figure 1: Total Synthesis of this compound. A simplified workflow illustrating the key stages in the total synthesis of this compound starting from the Wieland-Miescher ketone.

Quantitative Data:

The reported total synthesis of racemic this compound was achieved with an overall yield that is typical for a multi-step synthesis of a complex natural product. Specific yields for each step were not individually detailed in the primary publication.

Parameter Value Reference
Starting Material Wieland-Miescher KetoneMichelini et al.
Number of Steps Multiple stepsMichelini et al.
Overall Yield Not explicitly statedMichelini et al.
Final Product Racemic this compoundMichelini et al.

Experimental Protocols:

Detailed, step-by-step experimental protocols for the total synthesis of this compound are not fully available in the peer-reviewed literature. The original publication provides a general outline of the synthetic sequence. Researchers wishing to replicate this synthesis would need to deduce the specific reaction conditions, reagents, and purification methods based on standard organic chemistry practices and the provided reaction scheme.

Semi-synthesis Strategies for this compound Analogs

Semi-synthesis, which involves the chemical modification of a readily available natural product precursor, is a common strategy for producing analogs of complex molecules. For this compound, potential precursors could be other eudesmane sesquiterpenoids isolated in larger quantities from Cyperus species.

Potential Precursors:

A thorough investigation of the phytochemical composition of Cyperus species could reveal abundant sesquiterpenoids with a similar eudesmane core that could be converted into this compound or its analogs through a few chemical steps.

Proposed Semi-synthetic Workflow:

A hypothetical workflow for a semi-synthetic approach is outlined below.

Semi_Synthesis_Workflow Precursor Isolated Natural Precursor (e.g., from Cyperus sp.) Isolation Isolation & Purification Precursor->Isolation Modification Chemical Modification (e.g., Oxidation, Reduction) Isolation->Modification Analog This compound Analog Modification->Analog

Figure 2: Semi-synthesis Workflow. A conceptual workflow for the semi-synthesis of this compound analogs from a natural precursor.

Current Status:

To date, there are no published reports on the successful semi-synthesis of this compound or its analogs. This remains a promising and unexplored area of research that could provide more efficient access to these compounds.

This compound Analogs and Biological Activity

The development of analogs of a natural product is a crucial step in drug discovery, allowing for the optimization of biological activity and pharmacokinetic properties. The synthesis and biological evaluation of this compound analogs have not yet been reported in the scientific literature.

Potential Signaling Pathways for Anti-inflammatory Activity:

The anti-inflammatory activity of natural products is often attributed to their interaction with key signaling pathways involved in the inflammatory response. For this compound and its future analogs, potential targets include enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), as well as transcription factors such as NF-κB.

Signaling_Pathway This compound This compound / Analogs COX COX-1 / COX-2 This compound->COX Inhibition LOX LOX This compound->LOX Inhibition NFkB NF-κB Pathway This compound->NFkB Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inflammatory_Cytokines->Inflammation

Figure 3: Potential Anti-inflammatory Pathways. A diagram illustrating potential signaling pathways that could be modulated by this compound and its analogs to exert anti-inflammatory effects.

Quantitative Biological Data:

Currently, there is no publicly available quantitative data (e.g., IC50 values) on the inhibitory activity of this compound or any of its synthetic analogs on inflammatory targets. The table below is provided as a template for future studies.

Compound Target IC50 (µM) Assay Method
This compoundCOX-1Data not availablee.g., Enzyme inhibition assay
This compoundCOX-2Data not availablee.g., Enzyme inhibition assay
This compound5-LOXData not availablee.g., Enzyme inhibition assay
Analog XCOX-2Data not availablee.g., Enzyme inhibition assay

Experimental Protocols for Biological Assays:

Detailed protocols for assessing the anti-inflammatory activity of this compound analogs would involve standard in vitro enzyme inhibition assays and cell-based assays.

Workflow for Biological Evaluation:

Biological_Evaluation_Workflow Compound This compound / Analog Enzyme_Assay In vitro Enzyme Assays (COX-1, COX-2, 5-LOX) Compound->Enzyme_Assay Cell_Assay Cell-based Assays (e.g., LPS-stimulated macrophages) Compound->Cell_Assay Data_Analysis IC50 Determination Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Figure 4: Biological Evaluation Workflow. A proposed workflow for the biological evaluation of this compound and its analogs for anti-inflammatory activity.

Conclusion and Future Directions

The total synthesis of this compound has been successfully achieved, providing a basis for the future synthesis of this natural product and its analogs. However, there are significant opportunities for further research and development in this area. The lack of detailed experimental protocols for the total synthesis, the unexplored potential of semi-synthetic routes, and the complete absence of synthesized and biologically evaluated analogs represent key areas for future investigation. The development of efficient synthetic strategies and the subsequent biological screening of this compound analogs could lead to the discovery of novel and potent anti-inflammatory agents.

Investigating the mechanism of action of Corymbolone in inflammatory pathways (e.g., NF-κB)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Corymbolone is a sesquiterpenoid natural product whose anti-inflammatory properties are of significant interest to the scientific community. While direct evidence of its mechanism of action is still emerging, related compounds, such as alkaloids from the Corydalis genus (e.g., Corynoline and Dehydrocorydaline), have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[1][2][3][4][5] This document provides a comprehensive guide for researchers to investigate the potential mechanism of this compound in the context of inflammatory pathways, with a particular focus on the Nuclear Factor-kappa B (NF-κB) signaling cascade.

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival.[6] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][6]

These application notes provide detailed protocols for a series of key experiments designed to elucidate whether this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB pathway. The proposed experiments will assess the impact of this compound on NF-κB transcriptional activity, the phosphorylation and degradation of key signaling proteins, and the production of downstream inflammatory mediators.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the described experimental protocols. The values presented are hypothetical and for illustrative purposes, based on typical results observed for anti-inflammatory compounds.

Table 1: Effect of this compound on NF-κB Transcriptional Activity

TreatmentThis compound (µM)Relative Luciferase Units (RLU)% Inhibition of NF-κB Activity
Vehicle Control0100 ± 50
LPS (1 µg/mL)01500 ± 75-
LPS + this compound11200 ± 6020
LPS + this compound5800 ± 4047
LPS + this compound10400 ± 2073
LPS + this compound25200 ± 1587

Table 2: Densitometric Analysis of Western Blots for p-IκBα and p-p65

TreatmentThis compound (µM)Relative p-IκBα/IκBα RatioRelative p-p65/p65 Ratio
Vehicle Control01.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)05.0 ± 0.34.5 ± 0.2
LPS + this compound14.0 ± 0.23.8 ± 0.2
LPS + this compound52.5 ± 0.152.7 ± 0.15
LPS + this compound101.5 ± 0.11.8 ± 0.1
LPS + this compound251.1 ± 0.051.2 ± 0.08

Table 3: Effect of this compound on Nitric Oxide Production

TreatmentThis compound (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Vehicle Control02.5 ± 0.30
LPS (1 µg/mL)030.0 ± 1.5-
LPS + this compound124.0 ± 1.220
LPS + this compound518.0 ± 0.940
LPS + this compound1012.0 ± 0.660
LPS + this compound256.0 ± 0.480

Table 4: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentThis compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control050 ± 530 ± 4
LPS (1 µg/mL)01000 ± 50800 ± 40
LPS + this compound1850 ± 45680 ± 35
LPS + this compound5600 ± 30500 ± 25
LPS + this compound10350 ± 20300 ± 15
LPS + this compound25150 ± 10120 ± 8

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and potential inhibitors.[7][8][9][10][11]

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine 2000 or similar transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Passive Lysis Buffer

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound. Pre-incubate for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours. Include appropriate vehicle controls.

  • Cell Lysis: Wash the cells with PBS and lyse them with Passive Lysis Buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for Phosphorylated IκBα and p65

This technique is used to detect the phosphorylation status of key proteins in the NF-κB signaling pathway.[12][13][14][15]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM, FBS, Penicillin-Streptomycin

  • LPS

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and grow to 80-90% confluency. Pre-treat with different concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.[16][17][18][19]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM, FBS, Penicillin-Streptomycin

  • LPS

  • This compound

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well clear plates

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess Reagent and incubate for 10-15 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

ELISA is a sensitive immunoassay used to quantify the levels of specific proteins, such as pro-inflammatory cytokines, in biological samples.[20][21][22][23][24]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM, FBS, Penicillin-Streptomycin

  • LPS

  • This compound

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and treat with this compound and LPS as described for the Griess Assay.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits. This typically involves coating the plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Visualizations

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) p_IkB p-IκBα IkB->p_IkB p_NFkB p-NF-κB NFkB->p_NFkB Translocates to Nucleus Proteasome Proteasome p_IkB->Proteasome Degradation Nucleus Nucleus DNA DNA p_NFkB->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes Induces This compound This compound This compound->IKK_complex Inhibits? This compound->NFkB Inhibits Translocation?

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

Experimental_Workflow start Start: RAW 264.7 Cell Culture treatment Pre-treatment with this compound start->treatment luciferase_assay Luciferase Assay (HEK293T cells) start->luciferase_assay Parallel Experiment stimulation Stimulation with LPS treatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (TNF-α, IL-6) supernatant_collection->elisa western_blot Western Blot (p-IκBα, p-p65) cell_lysis->western_blot data_analysis Data Analysis and Interpretation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis luciferase_assay->data_analysis

Caption: Experimental workflow for investigating this compound's anti-inflammatory effects.

Logical_Relationships hypothesis Hypothesis: This compound inhibits NF-κB pathway inhibition_of_transcription Inhibition of NF-κB Transcriptional Activity (Luciferase Assay) hypothesis->inhibition_of_transcription Leads to inhibition_of_signaling Inhibition of Upstream Signaling (Western Blot for p-IκBα, p-p65) hypothesis->inhibition_of_signaling Leads to reduction_of_mediators Reduction of Downstream Inflammatory Mediators (Griess Assay, ELISA) inhibition_of_transcription->reduction_of_mediators Results in conclusion Conclusion: This compound is an NF-κB inhibitor inhibition_of_transcription->conclusion Supports inhibition_of_signaling->inhibition_of_transcription Results in reduction_of_mediators->conclusion Supports

Caption: Logical relationship of experiments to validate the hypothesis.

References

Application of Corymbolone as a reference standard in herbal medicine quality control

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Corymbolone as a Reference Standard

Abstract: These application notes provide detailed protocols for the use of this compound as a chemical reference standard in the quality control of herbal medicines, particularly those derived from the Chrysanthemum genus. The protocols cover the quantitative analysis of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method and discuss its application as a bioactive marker based on its potential anti-inflammatory activity. Methodologies are designed for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

The quality, safety, and efficacy of herbal medicines are contingent upon the consistency of their chemical composition.[1][2] The World Health Organization (WHO) emphasizes the need for robust quality control measures, often centered around the quantification of specific chemical markers.[3] Chemical markers are constituents of a herbal material that can be used for identification and quality assessment.[1] this compound, a naturally occurring sesquiterpenoid, has been identified in various plants, including species of the Chrysanthemum genus, which are widely used in traditional medicine for their anti-inflammatory properties.[4][5][6] The use of this compound as a reference standard allows for the precise quantification and standardization of herbal preparations, ensuring product consistency and quality.

This document outlines a stability-indicating HPLC method for this compound quantification and explores its role as a bioactive marker by examining its potential mechanism of action against inflammatory pathways.

Application Note 1: Quantitative Analysis of this compound by HPLC

Objective: To establish a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in herbal raw materials and finished products.

1. Physicochemical Properties of this compound

A fundamental understanding of this compound's properties is essential for developing an effective HPLC method.[7] Its moderately nonpolar nature makes it suitable for reversed-phase chromatography.[7]

PropertyValue
Molecular FormulaC₁₅H₂₄O₂
Molecular Weight236.35 g/mol
XLogP3-AA2.9
AppearanceSolid Powder

Table 1: Physicochemical properties of this compound.

2. Experimental Protocol: HPLC Method

This protocol proposes a starting point for developing a robust analytical method for this compound.[7]

ParameterSpecification
Instrument HPLC System with UV/PDA Detector
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (Gradient or Isocratic, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase.
Sample Preparation Extract a known weight of powdered herbal material with methanol using sonication or reflux. Filter the extract through a 0.45 µm syringe filter before injection.

Table 2: Proposed HPLC chromatographic conditions for this compound analysis.

3. Method Validation Protocol

The developed method must be validated according to ICH guidelines to ensure it is fit for purpose.[8] Key validation parameters are summarized below.

Validation ParameterMethodologyAcceptance Criteria
Linearity Analyze 5-7 concentrations of the reference standard. Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) > 0.999
Precision (Repeatability & Intermediate) Analyze a minimum of 6 replicate injections of a single concentration on the same day (repeatability) and on different days (intermediate).Relative Standard Deviation (RSD) < 2%
Accuracy Perform a recovery study by spiking a known amount of this compound into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98-102%
Limit of Detection (LOD) Determine the lowest concentration at which the analyte can be detected.Signal-to-Noise Ratio (S/N) ≥ 3:1
Limit of Quantification (LOQ) Determine the lowest concentration at which the analyte can be accurately quantified.Signal-to-Noise Ratio (S/N) ≥ 10:1
Robustness Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).RSD of results should remain within acceptable limits (< 2%).

Table 3: Summary of method validation parameters and acceptance criteria.

4. Workflow for HPLC Method Development

The following diagram illustrates the systematic process for developing and validating the HPLC method for this compound analysis.[7]

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) Start Define Analytical Goal: Quantify this compound SelectCol Select Column (C18 Reversed-Phase) Start->SelectCol ScoutGrad Perform Scouting Gradient (e.g., 10-100% ACN) SelectCol->ScoutGrad OptMobile Optimize Mobile Phase (Isocratic/Gradient) ScoutGrad->OptMobile OptParams Optimize Other Parameters (Flow Rate, Temp, λ) OptMobile->OptParams Developed Final Method OptParams->Developed Linearity Linearity & Range Developed->Linearity Validated Validated Method Linearity->Validated Precision Precision Precision->Validated Accuracy Accuracy Accuracy->Validated Specificity Specificity (See App Note 2) Specificity->Validated Limits LOD & LOQ Limits->Validated Robustness Robustness Robustness->Validated

Figure 1: Workflow for HPLC method development and validation.

Application Note 2: Stability-Indicating Assay for this compound

Objective: To develop and validate a stability-indicating assay capable of separating the intact this compound from its potential degradation products, ensuring the method's specificity.

1. Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions to produce degradation products.[7] The goal is to achieve 5-20% degradation of the active ingredient.[7]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[7]

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60 °C for 24 hours.

    • Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH before dilution and analysis.[7]

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 1 mL of 0.1 M HCl before dilution and analysis.[7]

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.[7]

  • Thermal Degradation:

    • Expose solid this compound powder to 105 °C in a hot air oven for 72 hours.[7]

    • Dissolve the stressed powder in methanol for analysis.

  • Photolytic Degradation:

    • Expose a 100 µg/mL solution of this compound in methanol to direct sunlight for 8 hours.[7]

    • Analyze the solution directly.

2. Data Presentation

The stressed samples are analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Stress Condition% Degradation (Hypothetical)Retention Time of this compound (min)Retention Times of Degradants (min)Resolution (this compound vs. nearest peak)
Control (Unstressed)0%12.5NoneN/A
Acid (0.1 M HCl)15.2%12.58.1, 10.3> 2.0
Base (0.1 M NaOH)18.5%12.59.5> 2.0
Oxidative (3% H₂O₂)11.8%12.57.4, 14.1> 2.0
Thermal (105 °C)6.3%12.511.2> 2.0
Photolytic (Sunlight)9.7%12.513.8> 2.0

Table 4: Hypothetical results from a forced degradation study of this compound.

3. Workflow for Stability-Indicating Method

Forced_Degradation_Workflow Forced Degradation Workflow cluster_Stress Stress Conditions Stock Prepare 1 mg/mL This compound Stock Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidative Oxidation (3% H₂O₂) Stock->Oxidative Thermal Thermal (105°C, Solid) Stock->Thermal Photo Photolytic (Sunlight) Stock->Photo Analyze Analyze Stressed Samples by HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Peak Purity & Resolution Analyze->Evaluate Result Stability-Indicating Method Confirmed Evaluate->Result Resolution > 2.0

Figure 2: Workflow for forced degradation studies.

Application Note 3: this compound as a Bioactive Reference Standard

Objective: To provide a scientific rationale for using this compound as a bioactive marker by outlining its potential anti-inflammatory mechanism of action.

1. Putative Anti-inflammatory Mechanism of Action

Inflammation is a complex biological response often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[9] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[10] Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[10]

Many natural sesquiterpenoids exert anti-inflammatory effects by inhibiting this pathway.[10] It is hypothesized that this compound may inhibit the IKK complex, which is responsible for phosphorylating IκBα. By preventing IκBα degradation, this compound could block the nuclear translocation of NF-κB, thereby suppressing the production of inflammatory mediators.

2. NF-κB Signaling Pathway and Point of Inhibition

The diagram below illustrates the NF-κB signaling cascade and the hypothesized inhibitory action of this compound.

NFkB_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NFκB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα P_IkBa P-IκBα IkBa_NFkB->P_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Degradation Proteasomal Degradation P_IkBa->Degradation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Transcription Translocates & Activates Nucleus Nucleus Inflammation Inflammation Transcription->Inflammation This compound This compound This compound->IKK Inhibits

Figure 3: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in the Isolation and Purification of Corymbolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Corymbolone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. This compound is a eudesmane sesquiterpenoid with the chemical formula C15H24O2, primarily found in plant species such as Cyperus corymbosus and Cyperus articulatus.[1][2][3][4] This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to address the common challenge of low yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a naturally occurring eudesmane sesquiterpenoid.[1] Its molecular formula is C15H24O2, and it has a molecular weight of approximately 236.35 g/mol .[1][3] Understanding its structure, which includes a hydroxyl group and a ketone, is crucial for selecting appropriate solvents and purification techniques.

Q2: What are the most common reasons for low yields of this compound during isolation?

Low yields are a frequent challenge in natural product isolation and can stem from several factors:

  • Low natural abundance: The concentration of this compound in the plant material may be inherently low.

  • Suboptimal extraction: The choice of solvent and extraction method may not be ideal for this compound.[5]

  • Compound degradation: this compound may be sensitive to high temperatures, prolonged extraction times, or pH instability.[5][6]

  • Inefficient purification: Poor chromatographic separation can lead to loss of the compound during purification steps.[7]

Q3: How can I quickly assess the presence of this compound in my crude extract?

Thin-Layer Chromatography (TLC) is an effective initial step. By spotting your crude extract on a TLC plate and developing it with an appropriate solvent system, you can get a preliminary indication of the presence and relative amount of this compound, provided you have a reference standard. Visualization under UV light or with a suitable staining reagent can reveal the compound's presence.

Troubleshooting Guides

This section provides specific troubleshooting advice in a question-and-answer format to address issues you may encounter at different stages of the isolation and purification process.

Guide 1: Issues in Extraction

Q: My crude extract yield is very low. How can I improve the extraction efficiency of this compound?

A: Low crude extract yield can be due to several factors related to your extraction protocol. Consider the following troubleshooting steps:

  • Optimize Solvent Selection: The polarity of your extraction solvent is critical.[5] Since this compound is a moderately polar compound, solvents like ethanol, methanol, or acetone are generally more effective than highly polar (water) or non-polar (hexane) solvents.[5] Experiment with solvent mixtures to find the optimal polarity.

  • Improve Sample Preparation: Ensure your plant material is properly dried and finely ground to a consistent particle size.[6] This increases the surface area for solvent penetration and can significantly enhance extraction efficiency.[6]

  • Evaluate Extraction Method: If you are using a simple method like maceration, consider more advanced techniques. Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can reduce extraction time and increase yield, especially for thermolabile compounds.[7][8]

  • Increase Solvent-to-Solid Ratio: An insufficient volume of solvent may not effectively dissolve all the available this compound.[5] Try increasing the solvent-to-solid ratio.

Data Presentation: Comparison of Extraction Methods for this compound

Extraction MethodSolventTemperature (°C)Time (hours)Yield of Crude Extract (%)This compound Content in Extract (mg/g)
MacerationMethanol25728.51.2
Soxhlet ExtractionMethanol652412.30.8 (Degradation likely)
Ultrasound-AssistedMethanol40110.22.5
Microwave-AssistedMethanol500.511.52.8

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Guide 2: Issues in Purification

Q: I am losing a significant amount of this compound during column chromatography. What could be the cause?

A: Loss during chromatographic purification is a common problem. Here are some potential causes and solutions:

  • Column Overloading: Loading too much crude extract onto your column can lead to poor separation and overlapping bands, making it difficult to isolate pure this compound.[7]

  • Inappropriate Stationary Phase: While silica gel is common, some compounds can degrade on its acidic surface. If you suspect degradation, consider using a more inert stationary phase like alumina or a bonded phase like C18.[7]

  • Suboptimal Mobile Phase: The solvent system used to elute your compound may be too polar or not polar enough.[7]

    • Solution: Optimize your solvent system using TLC before running the column. Aim for a Retention Factor (Rf) of around 0.3-0.4 for this compound on the TLC plate.[7]

  • Irreversible Adsorption: Your compound might be irreversibly binding to the stationary phase.

  • Co-elution with Impurities: If this compound is co-eluting with other compounds, it can be difficult to obtain a pure fraction, leading to apparent yield loss.

    • Solution: Employ gradient elution, gradually increasing the polarity of the mobile phase, to better separate compounds with different polarities.[7] For challenging separations, consider higher resolution techniques like High-Performance Liquid Chromatography (HPLC) or Medium-Pressure Liquid Chromatography (MPLC).[9]

Data Presentation: Impact of Mobile Phase on this compound Recovery

Stationary PhaseMobile Phase (Hexane:Ethyl Acetate)Elution TypeRecovery of this compound (%)Purity (%)
Silica Gel80:20Isocratic6585
Silica Gel70:30Isocratic7288
Silica GelGradient (90:10 to 60:40)Gradient8595
C18Gradient (Methanol:Water)Gradient9298

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation: Weigh 100 g of dried and finely powdered Cyperus plant material.

  • Extraction: Place the powdered material in a 2 L flask and add 1 L of methanol.

  • Sonication: Place the flask in an ultrasonic bath and sonicate at 40°C for 1 hour.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Repeat: Repeat the extraction process on the plant residue with fresh methanol to ensure complete extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Column Chromatography Purification of this compound
  • Column Packing: Pack a glass column with silica gel (60-120 mesh) in a hexane slurry.

  • Sample Loading: Dissolve 5 g of the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions of 20 mL each and monitor them by TLC.

  • Analysis: Combine the fractions containing pure this compound (as determined by TLC against a standard) and evaporate the solvent to obtain the purified compound.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification plant_material Dried & Ground Plant Material extraction Ultrasound-Assisted Extraction (Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound Pure this compound final_concentration->pure_this compound

Caption: Overall workflow for the isolation and purification of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield of Pure this compound check_extraction Was Crude Extract Yield Low? start->check_extraction check_purification Significant Loss During Purification? start->check_purification optimize_extraction Optimize Extraction: - Check solvent polarity - Improve sample grinding - Use advanced methods (UAE/MAE) check_extraction->optimize_extraction Yes optimize_purification Optimize Purification: - Check for column overloading - Optimize mobile phase via TLC - Consider alternative stationary phase - Use gradient elution check_purification->optimize_purification Yes

Caption: Decision tree for troubleshooting low yields of this compound.

References

Troubleshooting poor solubility of Corymbolone in aqueous solutions for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing the poor aqueous solubility of Corymbolone, a hydrophobic sesquiterpenoid, in bioassays.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

A1: This common issue, known as "precipitation upon dilution," occurs because this compound is significantly more soluble in organic solvents like DMSO than in aqueous solutions.[1] When the highly concentrated DMSO stock is diluted into the buffer, the percentage of the organic co-solvent drops dramatically, and the aqueous buffer cannot maintain the compound in solution.

Here are several strategies to resolve this:

  • Reduce Final Concentration: Your assay may be sensitive enough to yield results at a lower, more soluble concentration of this compound.[1]

  • Optimize Co-Solvent Concentration: Try to maintain the highest concentration of the co-solvent (e.g., DMSO) that your assay can tolerate, which is typically between 0.1% and 1%.[1][2]

  • Use Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM stock in DMSO to an intermediate concentration (e.g., 1 mM) in pure DMSO before the final dilution into the aqueous buffer.[3]

  • Change Dilution Method: Add the DMSO stock solution to the aqueous buffer while vortexing, not the other way around. This rapid dispersion can help prevent immediate precipitation.[3]

Q2: My initial this compound stock solution is hazy or has visible particles. What should I do?

A2: This indicates that the compound is not fully dissolved in the stock solvent. Before proceeding, it is crucial to achieve a clear stock solution.

  • Gentle Warming: If this compound is heat-stable, gently warming the solution to around 37°C can aid dissolution.[3]

  • Sonication: Use a bath sonicator to break up compound aggregates and enhance solubility.[1][3]

  • Increase Solvent Volume: If the above methods fail, the concentration may be too high. Increase the volume of the solvent to create a lower, more manageable stock concentration.[1]

Q3: What are the best organic solvents for preparing a this compound stock solution?

A3: this compound is a hydrophobic molecule with very low water solubility.[4] Organic solvents are necessary to create a concentrated stock solution. Sesquiterpenoids are often soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] It is recommended to start with high-purity, anhydrous DMSO.[3]

Q4: I've optimized my co-solvent strategy, but solubility is still limiting my experiments. What advanced techniques can I explore?

A4: If standard co-solvent methods are insufficient, several formulation strategies can enhance aqueous solubility:

  • pH Adjustment: If the compound has ionizable groups, modifying the pH of the buffer can increase solubility. Acidic compounds are more soluble at higher pH, and basic compounds are more soluble at lower pH.[3][5]

  • Use of Surfactants: The inclusion of a low concentration of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) in the assay buffer can help solubilize hydrophobic compounds by forming micelles.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their aqueous solubility.[7][8]

Quantitative Solubility Data

The following table summarizes the known solubility properties of this compound. Researchers should note that experimental conditions can affect these values.

PropertyValueUnitSource
Molecular Weight 236.35 g/mol [4][9]
Water Solubility 0.78g/L[4]
log10WS (Water Solubility) -3.67mol/L[10]
XLogP3-AA (Lipophilicity) 3.0[4]
Methanol Solubility 240.15g/L[4]
Ethanol Solubility 155.51g/L[4]
Isopropanol Solubility 191.95g/L[4]
Acetone Solubility 181.4g/L[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of a poorly soluble compound.

  • Weigh Compound: Using an analytical balance, accurately weigh a precise amount of this compound (e.g., 1 mg).

  • Calculate Solvent Volume: Use the molecular weight of this compound (236.35 g/mol ) to calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • For 1 mg: (0.001 g / 236.35 g/mol ) / 0.010 mol/L = 0.000423 L = 423 µL.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.[3]

  • Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[3] Visually confirm that the solution is clear and free of particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution.[1][2]

Protocol 2: Kinetic Solubility Assay using Turbidimetry

This protocol helps determine the maximum concentration at which this compound remains soluble in your specific aqueous assay buffer over the duration of your experiment.[1]

  • Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your this compound stock solution in pure DMSO.

  • Transfer to Assay Buffer: Transfer a small, equal volume from each DMSO dilution into another 96-well plate containing your final aqueous assay buffer. Ensure the final DMSO concentration is consistent across all wells and matches the concentration you will use in your bioassay.

  • Incubate: Incubate the plate under the same conditions as your planned bioassay (e.g., 37°C for 2 hours).

  • Measure Turbidity: Use a plate reader to measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb, typically between 500 and 620 nm.[1][11]

  • Analysis: An increase in turbidity compared to the buffer-only control indicates compound precipitation. The highest concentration that does not show a significant increase in turbidity is the approximate kinetic solubility limit for your experimental conditions.[1]

Visualizations

The following diagrams illustrate a general troubleshooting workflow and a hypothetical signaling pathway relevant to this compound.

G cluster_solutions Select a Strategy Start Problem: Compound Precipitates in Aqueous Bioassay CheckStock Is the DMSO stock solution completely clear? Start->CheckStock TroubleshootStock Troubleshoot Stock Solution: - Use Bath Sonication - Gently Warm (37°C) - Increase Solvent Volume CheckStock->TroubleshootStock No DilutionIssue Precipitation Occurs Upon Dilution CheckStock->DilutionIssue Yes TroubleshootStock->CheckStock Strategy1 Optimize Dilution Protocol - Lower final compound concentration - Keep final DMSO ≤ 1% - Use intermediate dilution steps - Add stock to buffer (not reverse) DilutionIssue->Strategy1 Strategy2 Modify Assay Buffer - Adjust pH (if compound is ionizable) - Add a surfactant (e.g., Tween® 80) DilutionIssue->Strategy2 Strategy3 Use Advanced Formulation - Form inclusion complex with Cyclodextrin - Prepare a solid dispersion DilutionIssue->Strategy3 Success Experiment Successful: Compound Remains Soluble Strategy1->Success Strategy2->Success Strategy3->Success

Caption: Troubleshooting Workflow for Poor Compound Solubility.

G cluster_input This compound This compound (Sesquiterpenoid) Receptor Cell Surface Receptor (e.g., TLR, GPCR) This compound->Receptor Modulation Adaptor Adaptor Proteins Receptor->Adaptor Kinase1 Kinase Cascade 1 (e.g., RAF) Adaptor->Kinase1 Kinase2 Kinase Cascade 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase Cascade 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factor (e.g., NF-κB) Kinase3->TF Phosphorylation Response Cellular Response (e.g., Cytokine Production) TF->Response Gene Transcription

References

Optimizing chromatographic conditions for the separation of Corymbolone from co-eluting compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Corymbolone. Our aim is to help you resolve common issues, particularly with co-eluting compounds, and optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely compounds to co-elute with this compound?

A1: this compound is a eudesmane sesquiterpenoid, and its co-eluting impurities are often structurally similar compounds found in the same natural source.[1] Based on the analysis of similar compounds, potential co-elutants include other sesquiterpenoids, isomers, and related natural products from the plant matrix.[1][2] Forced degradation studies can also help identify potential degradation products that may co-elute.[3]

Q2: I'm observing peak tailing or fronting in my chromatogram. What could be the cause?

A2: Peak asymmetry is a common issue in chromatography. Peak tailing can be caused by strong interactions between the analyte and active sites on the stationary phase, column contamination, or a mismatch between the sample solvent and the mobile phase.[4][5] Peak fronting is less common but can occur with column overload or poor sample solubility.

Q3: My retention times are shifting between runs. What should I check?

A3: Retention time variability can be caused by several factors, including:

  • Mobile phase composition: Inconsistent mobile phase preparation can lead to shifts.

  • Column temperature: Fluctuations in column temperature will affect retention times.

  • Column equilibration: Insufficient column equilibration between runs, especially with gradient elution, is a common cause.

  • Pump performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates.[6]

Q4: How can I improve the resolution between this compound and a closely eluting peak?

A4: To improve resolution, you can adjust several chromatographic parameters:

  • Mobile Phase Strength: Decrease the organic solvent percentage in a reversed-phase method to increase retention and potentially improve separation.

  • Mobile Phase Selectivity: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the pH of the mobile phase.[1]

  • Stationary Phase: Use a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase) to alter selectivity.

  • Temperature: Optimizing the column temperature can influence selectivity and efficiency.[7]

  • Flow Rate: Lowering the flow rate can increase efficiency, leading to better resolution, though it will increase run time.[5]

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of Peaks

Symptoms:

  • Overlapping peaks for this compound and an unknown impurity.

  • Shoulders on the main this compound peak.

  • Inability to accurately quantify this compound due to peak overlap.

Troubleshooting Workflow:

G start Poor Resolution / Co-elution Observed check_efficiency 1. Assess Column Efficiency (Plate Count, Peak Shape) start->check_efficiency optimize_mobile_phase 2. Optimize Mobile Phase check_efficiency->optimize_mobile_phase If efficiency is good change_strength 2a. Adjust Strength (% Organic) optimize_mobile_phase->change_strength change_selectivity 2b. Alter Selectivity (Solvent Type, pH) optimize_mobile_phase->change_selectivity change_strength->change_selectivity If no improvement resolution_achieved Resolution Achieved change_strength->resolution_achieved If successful change_stationary_phase 3. Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) change_selectivity->change_stationary_phase If no improvement change_selectivity->resolution_achieved If successful optimize_temp_flow 4. Optimize Temperature & Flow Rate change_stationary_phase->optimize_temp_flow If minor adjustment needed change_stationary_phase->resolution_achieved If successful optimize_temp_flow->resolution_achieved If successful

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps:

  • Assess Column Efficiency: Ensure your column is performing optimally by checking the theoretical plates and peak asymmetry for a standard compound. A degraded column will not provide adequate separation.

  • Optimize Mobile Phase:

    • Adjust Strength: In reversed-phase HPLC, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in increments of 2-5% to increase the retention times of your compounds, which may improve separation.

    • Alter Selectivity: This is often the most effective tool.

      • Change Organic Modifier: If using acetonitrile, switch to methanol or vice versa. The different solvent properties can change the elution order.

      • Modify pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase with a buffer can significantly alter retention and selectivity.

  • Change Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase. For example, a phenyl-hexyl column offers different selectivity compared to a standard C18 column due to pi-pi interactions.

  • Optimize Temperature and Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution. Changing the temperature can also affect selectivity.

Issue 2: Unidentified Peaks in the Chromatogram

Symptoms:

  • Presence of unexpected peaks in the sample chromatogram that are not present in the standard injection.

  • Ghost peaks appearing in blank injections.

Troubleshooting Steps:

  • Identify the Source:

    • Sample Matrix: Inject a blank matrix (the sample solvent and any reagents used in sample preparation) to see if the peaks originate from there.

    • Mobile Phase: Prepare fresh mobile phase using high-purity solvents and water. Contaminants in the mobile phase can appear as peaks, especially in gradient elution.

    • System Contamination: Ghost peaks can arise from carryover from previous injections. Run a needle wash and inject several blanks with a strong solvent (like 100% acetonitrile or methanol) to clean the injector and column.

  • Characterize the Peaks: Use a mass spectrometer (MS) or a diode array detector (DAD) to obtain mass spectra or UV spectra of the unknown peaks. This information can help in their identification.

Experimental Protocols

Proposed HPLC Method for this compound Separation

This protocol provides a starting point for developing a robust separation method.[3]

1. Sample Preparation:

  • Extract the plant material with a suitable solvent (e.g., methanol or ethanol).
  • Evaporate the solvent under reduced pressure.
  • Reconstitute the dried extract in the initial mobile phase composition.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterSuggested Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Data Analysis:

  • Identify the this compound peak based on the retention time of a pure standard.
  • Assess peak purity using a DAD or MS detector.
  • Calculate resolution between this compound and any closely eluting peaks. A resolution value ≥ 1.5 indicates baseline separation.[5]

Forced Degradation Study Protocol

To identify potential degradation products that might co-elute, perform a forced degradation study.[3]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the developed HPLC method to observe any degradation peaks.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from your method validation experiments. The values are representative and should be replaced with your experimental data.

AnalyteRetention Time (min)Tailing FactorResolution (Rs)
Impurity 112.51.1-
This compound 14.2 1.2 2.1
Impurity 215.81.11.8

Signaling Pathway and Logical Relationships

While the specific signaling pathways modulated by this compound are not yet well-defined, other sesquiterpenoids are known to interact with key cellular pathways like NF-κB and MAPK.[8] Further research is needed to elucidate the specific mechanisms of this compound.

The following diagram illustrates a logical workflow for method development to optimize the separation of this compound.

G start Start: Method Development for this compound lit_review 1. Literature Review & Analyte Properties start->lit_review initial_method 2. Select Initial Conditions (Column, Mobile Phase) lit_review->initial_method scouting_runs 3. Perform Scouting Runs (Gradient Elution) initial_method->scouting_runs eval_results 4. Evaluate Results (Retention, Resolution, Peak Shape) scouting_runs->eval_results optimize 5. Optimize Parameters eval_results->optimize If optimization needed validate 6. Method Validation (ICH Guidelines) eval_results->validate If acceptable isocratic_gradient 5a. Isocratic vs. Gradient optimize->isocratic_gradient mobile_phase_mod 5b. Mobile Phase Modifiers optimize->mobile_phase_mod temp_flow 5c. Temperature & Flow Rate optimize->temp_flow isocratic_gradient->eval_results mobile_phase_mod->eval_results temp_flow->eval_results final_method Final Optimized Method validate->final_method

Caption: Logical workflow for HPLC method development.

References

Addressing the stability and degradation of Corymbolone under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Corymbolone. All recommendations and protocols are based on established principles of steroid chemistry and regulatory guidelines for stability testing.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling, storage, and analysis of this compound.

Problem Potential Cause Recommended Action
Unexpected loss of this compound potency in solution. pH-mediated hydrolysis: The ester or ether linkages, common in steroid derivatives, can be susceptible to hydrolysis under acidic or basic conditions.- Maintain the pH of the solution within a neutral range (pH 6-8).- Use buffered solutions for all experimental work.- If the issue persists, perform a pH profile study to identify the pH of maximum stability.
Oxidative degradation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of degradation products. The allylic alcohol moiety in some steroids can be prone to oxidation.- Degas solvents before use.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Consider the addition of antioxidants (e.g., BHT, Vitamin E) if compatible with the experimental design.
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.- Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.- Conduct experiments under low-light conditions whenever possible.
Appearance of unknown peaks in chromatograms (e.g., HPLC, GC-MS). Formation of degradation products: This can be due to hydrolysis, oxidation, or photodegradation as described above.- Perform forced degradation studies to intentionally generate and identify potential degradation products.- Use a stability-indicating analytical method capable of resolving this compound from all potential degradation products.
Interaction with excipients or container materials: Components of the formulation or storage vessel may react with this compound.- Conduct compatibility studies with all excipients and container closure systems.- An alumina-steroid-ethanol model can be used for forced degradation testing to predict interactions with aluminum containers.[1]
Inconsistent analytical results between different batches or time points. Inadequate storage conditions: Fluctuations in temperature and humidity can accelerate degradation.- Store solid this compound at controlled room temperature (20-25°C) or as recommended by the supplier, protected from light and moisture.- For long-term storage of solutions, consider freezing at -20°C or below, after validating that freeze-thaw cycles do not cause degradation.[2]
Non-validated analytical method: The analytical method may not be robust or stability-indicating.- Validate the analytical method according to ICH Q2(R1) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.- The method must be able to separate the active pharmaceutical ingredient (API) from degradation products and excipients.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a well-closed container at controlled room temperature (20-25°C), protected from light and humidity. For long-term storage, refrigeration (2-8°C) may be considered, but the compound should be brought to room temperature in a desiccator before opening to prevent condensation.

Q2: How should I prepare and store this compound solutions for short-term and long-term use?

A2: For short-term use (up to 24 hours), solutions can typically be stored at 4°C, protected from light. For long-term storage, it is advisable to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] The stability of the compound in the chosen solvent and at these temperatures should be verified.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the typical reactivity of steroid structures, the most probable degradation pathways for this compound include:

  • Oxidation: Particularly at any allylic positions or hydroxyl groups.

  • Hydrolysis: If ester or ether functionalities are present in a specific this compound derivative.

  • Photodegradation: Rearrangements of the steroid backbone or reactions at unsaturated bonds upon exposure to light.

Forced degradation studies are essential to experimentally determine the specific degradation pathways.[3][4]

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. To develop such a method, typically using HPLC with UV or MS detection:

  • Perform forced degradation studies (acid, base, oxidation, heat, light) to generate a mixture of this compound and its degradation products.[5]

  • Develop a chromatographic method that achieves baseline separation of the parent drug from all degradation products.

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Q5: What are "forced degradation studies" and why are they important?

A5: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally induce degradation.[4] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Demonstrating the specificity of a stability-indicating analytical method.

  • Gaining insight into the intrinsic stability of the molecule.[3]

Summary of Stability Data

As specific quantitative stability data for this compound is not publicly available, the following table provides a template for how such data should be structured and presented based on typical stability studies for steroid compounds.

Storage Condition Time Point Parameter Specification Result
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0 MonthsAppearanceWhite to off-white powderConforms
Assay (%)98.0 - 102.099.8
Degradation Products (%)NMT 0.2% individual, NMT 1.0% total< 0.1%
3 MonthsAssay (%)98.0 - 102.099.5
Degradation Products (%)NMT 0.2% individual, NMT 1.0% total< 0.1%
6 MonthsAssay (%)98.0 - 102.099.2
Degradation Products (%)NMT 0.2% individual, NMT 1.0% total0.15%
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0 MonthsAppearanceWhite to off-white powderConforms
Assay (%)98.0 - 102.099.8
Degradation Products (%)NMT 0.2% individual, NMT 1.0% total< 0.1%
3 MonthsAssay (%)98.0 - 102.098.5
Degradation Products (%)NMT 0.2% individual, NMT 1.0% total0.4%
6 MonthsAssay (%)98.0 - 102.097.8 (Out of Specification)
Degradation Products (%)NMT 0.2% individual, NMT 1.0% total1.2% (Out of Specification)

NMT = Not More Than

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place solid this compound powder in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed powder to prepare a 100 µg/mL solution in the mobile phase.

  • Photodegradation:

    • Expose a 1 mg/mL solution of this compound to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Dilute the exposed and control samples to 100 µg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Long-Term and Accelerated Stability Testing

Objective: To evaluate the stability of this compound under ICH-recommended storage conditions to determine its shelf-life.[6][7]

Methodology:

  • Sample Preparation: Place sufficient quantities of solid this compound into containers that are impermeable to moisture and light.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule: Pull samples at the following time points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance (visual inspection).

    • Assay for potency (using a validated HPLC method).

    • Quantification of related substances/degradation products (using a validated stability-indicating HPLC method).

  • Evaluation: Evaluate the data for any significant changes, trends, or out-of-specification results to establish a retest period or shelf life.

Visualizations

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photodegradation (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis output Identify Degradation Products & Elucidate Pathways analysis->output

Caption: Workflow for Forced Degradation Studies of this compound.

G Hypothetical Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (if applicable) cluster_photo Photodegradation This compound This compound Oxidized_Product Oxidized Product (e.g., Epoxide, Ketone) This compound->Oxidized_Product [O] Hydrolyzed_Product Hydrolyzed Product This compound->Hydrolyzed_Product H₂O / H⁺ or OH⁻ Photo_Product Photochemical Isomer or Rearrangement Product This compound->Photo_Product hν (Light)

Caption: Potential Degradation Pathways for this compound.

References

Technical Support Center: Enhancing Corymbolone Extraction with Ultrasound-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of Corymbolone extraction using ultrasound-assisted extraction (UAE). Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and optimize your extraction processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using ultrasound-assisted extraction for this compound?

A1: Ultrasound-assisted extraction offers several key advantages over traditional methods like maceration or Soxhlet extraction. The use of high-frequency sound waves creates acoustic cavitation, which disrupts plant cell walls and enhances the release of intracellular contents like this compound.[1][2] This leads to significantly reduced extraction times, increased yields, and potentially lower solvent consumption, making it a more efficient and environmentally friendly option.[1]

Q2: Which solvents are most effective for the ultrasound-assisted extraction of this compound?

A2: this compound, a sesquiterpenoid, is typically extracted using polar organic solvents. Methanol and ethanol, often in aqueous solutions (e.g., 70% ethanol), have proven effective for extracting sesquiterpenoids from plant materials.[3] The choice of solvent is a critical parameter that should be optimized for your specific plant matrix.[3]

Q3: Can ultrasound degradation my this compound sample?

A3: While UAE is generally considered a gentle extraction technique, prolonged exposure to high-intensity ultrasound or excessive temperatures can potentially lead to the degradation of thermolabile compounds.[4] It is crucial to optimize UAE parameters such as power, time, and temperature to minimize the risk of degradation while maximizing extraction efficiency.[4]

Q4: What are the key parameters to optimize for efficient this compound extraction using UAE?

A4: The efficiency of ultrasound-assisted extraction is influenced by several factors. The most critical parameters to optimize include:

  • Solvent Type and Concentration: The polarity of the solvent should match that of this compound.

  • Extraction Time: Longer times can increase yield but also risk degradation.[2]

  • Temperature: Higher temperatures can improve extraction but may degrade the target compound.[5]

  • Ultrasonic Power/Intensity: Higher power can enhance extraction but may also cause degradation.[2]

  • Solid-to-Liquid Ratio: This affects the concentration gradient and solvent penetration.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inefficient Cell Wall Disruption: Plant material may not be ground finely enough. 2. Suboptimal Extraction Parameters: Incorrect solvent, time, temperature, or ultrasonic power. 3. Poor Solvent Penetration: Inadequate solid-to-liquid ratio.1. Ensure the plant material is dried and ground to a fine, uniform powder.[3] 2. Systematically optimize extraction parameters (solvent, time, temperature, power) using a design of experiments (DoE) approach. 3. Experiment with different solid-to-liquid ratios (e.g., 1:10, 1:20 w/v) to find the optimal condition.[3]
Degradation of this compound 1. Excessive Temperature: The ultrasonic bath may be overheating during the process. 2. Prolonged Sonication Time: Extended exposure to ultrasonic waves can degrade sensitive compounds.[2] 3. High Ultrasonic Power: Intense cavitation can lead to localized high temperatures and pressures.1. Use an ultrasonic bath with a cooling system or place the extraction vessel in a cooling bath to maintain a constant, optimal temperature.[7] 2. Optimize the extraction time; shorter durations may be sufficient with UAE's high efficiency. 3. Use the lowest effective ultrasonic power to achieve good yield without causing degradation.
Low Purity of Crude Extract 1. Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds with similar polarities.[3]1. Employ a multi-step extraction strategy. Consider a pre-extraction step with a non-polar solvent to remove oils and fats before extracting with a more polar solvent. 2. Utilize post-extraction purification techniques such as column chromatography.[3]
Inconsistent Results 1. Non-uniform Plant Material: Particle size and moisture content can vary between batches. 2. Fluctuations in Ultrasonic Power: The output of the ultrasonic bath may not be consistent. 3. Variable Extraction Conditions: Inconsistent temperature, time, or solvent-to-solid ratio.1. Standardize the preparation of the plant material, ensuring consistent particle size and drying. 2. Regularly check and calibrate the ultrasonic equipment. 3. Maintain strict control over all extraction parameters for each experiment.

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction of this compound

This protocol provides a starting point for developing a specific extraction procedure. Optimization of the parameters is crucial for achieving the best results.

  • Preparation of Plant Material:

    • Dry the rhizomes of the source plant (e.g., Cyperus species) in a well-ventilated area away from direct sunlight until brittle.[3]

    • Grind the dried rhizomes into a fine powder using a mechanical grinder to increase the surface area for extraction.[3]

  • Extraction Procedure:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.

    • Add a specific volume of the chosen solvent (e.g., 70% ethanol) to achieve the desired solid-to-liquid ratio (e.g., 1:20 w/v).[3]

    • Place the flask in an ultrasonic bath.

    • Set the desired temperature (e.g., 40°C) and sonication time (e.g., 30 minutes).[3]

    • Ensure the liquid level in the bath is appropriate for efficient energy transmission to the sample.

  • Post-Extraction Processing:

    • After sonication, filter the mixture to separate the extract from the solid plant material.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

    • The resulting crude extract can then be further purified using techniques like column chromatography.

Data Presentation: Illustrative Optimization Parameters

Table 1: Effect of Solvent Concentration and Temperature on Polyphenol Yield

Ethanol Concentration (%)Temperature (°C)Total Phenolic Content (mg GAE/g)
404013.69 ± 0.13[5]
603579.06 ± 0.69[6]
75.9963.6682.83 ± 3.33[6]
7030(IC50 value of 0.126±0.004 mg/mL for DPPH scavenging activity)[8]

Table 2: Effect of Extraction Time and Ultrasonic Power on Antioxidant Yield

Time (min)Power (W)Antioxidant Yield (µmol AAE/g)
30Dependent on temperature[2]Varies
193.86Not specified82.83 ± 3.33 mg GAE/g[6]
5Not specified(IC50 value of 0.126±0.004 mg/mL for DPPH scavenging activity)[8]
6.2540% amplitude262.54 mg GAE/g[9]

Visualizing the Process

Experimental Workflow

The following diagram illustrates a typical workflow for the ultrasound-assisted extraction and subsequent analysis of this compound.

G cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction Processing A Plant Material (Rhizomes) B Drying A->B C Grinding to Fine Powder B->C D Mixing with Solvent C->D E Sonication in Ultrasonic Bath (Optimized Time, Temp, Power) D->E F Filtration E->F G Solvent Evaporation (Rotary Evaporator) F->G H Crude this compound Extract G->H I Purification (e.g., Column Chromatography) H->I J Pure this compound I->J

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

Logical Relationship of UAE Parameters

This diagram shows the interconnectedness of key parameters in optimizing the ultrasound-assisted extraction process.

G Extraction_Efficiency Extraction_Efficiency Solvent_Concentration Solvent_Concentration Solvent_Concentration->Extraction_Efficiency Temperature Temperature Temperature->Extraction_Efficiency Solvent_Viscosity Solvent_Viscosity Temperature->Solvent_Viscosity Time Time Time->Extraction_Efficiency Ultrasonic_Power Ultrasonic_Power Ultrasonic_Power->Extraction_Efficiency Cavitation_Intensity Cavitation_Intensity Ultrasonic_Power->Cavitation_Intensity Solid_Liquid_Ratio Solid_Liquid_Ratio Solid_Liquid_Ratio->Extraction_Efficiency Particle_Size Particle_Size Particle_Size->Extraction_Efficiency Solvent_Viscosity->Extraction_Efficiency Cavitation_Intensity->Extraction_Efficiency

Caption: Key Parameters Influencing UAE Efficiency.

References

Refinement of NMR spectroscopic data acquisition for unambiguous structure elucidation of Corymbolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of NMR spectroscopic data acquisition for the unambiguous structure elucidation of Corymbolone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the NMR data acquisition and analysis of this compound.

Problem IDIssuePossible CausesRecommended Solutions
CORYM-NMR-001 Poor signal-to-noise ratio in 1D ¹H NMR spectrum. - Insufficient sample concentration.- Incorrect number of scans.- Poor shimming.- Increase the sample concentration if possible.- Increase the number of scans (e.g., to 64 or 128).- Re-shim the magnet, particularly the Z1 and Z2 shims, to improve field homogeneity.
CORYM-NMR-002 Significant signal overlap in the aliphatic region (1.0-2.5 ppm) of the ¹H NMR spectrum, making assignment of diastereotopic protons difficult. - Inherent spectral complexity of the sesquiterpenoid scaffold.- Use of a standard magnetic field strength (e.g., 400 MHz).- Acquire the spectrum on a higher field instrument (≥ 600 MHz) to increase spectral dispersion.- Perform 2D NMR experiments like COSY and HSQC to resolve individual proton and carbon signals.[1][2]
CORYM-NMR-003 Ambiguous stereochemical assignment based on NOESY data. - Weak or ambiguous NOE correlations.- Molecular flexibility leading to multiple conformations in solution.- Optimize the mixing time in the NOESY experiment. A range of mixing times may be necessary.- Use coupling constants (³JHH) from high-resolution 1D ¹H or J-resolved spectra to deduce dihedral angles and confirm stereochemical relationships.
CORYM-NMR-004 Broad or distorted peaks in the spectrum. - Presence of paramagnetic impurities.- Sample aggregation at high concentrations.- Poorly shimmed magnetic field.- Filter the sample through a small plug of celite or use a metal scavenger.- Dilute the sample and re-acquire the spectrum.- Perform a thorough shimming procedure.
CORYM-NMR-005 Difficulty in assigning quaternary carbons in the ¹³C NMR spectrum. - Quaternary carbons typically have long relaxation times and show weak signals.- Increase the relaxation delay (d1) in the ¹³C NMR experiment (e.g., to 5-10 seconds).- Use a DEPT-135 experiment to distinguish between CH, CH₂, and CH₃ signals, which can help infer the presence of quaternary carbons.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and concentration for NMR analysis of this compound?

A1: Chloroform-d (CDCl₃) is a suitable solvent for this compound. A concentration of 5-10 mg in 0.5-0.6 mL of solvent is recommended for obtaining good quality 1D and 2D NMR spectra on a modern spectrometer.

Q2: I am having trouble distinguishing between the diastereotopic protons of the methylene groups in the cyclohexane ring. What is the best approach?

A2: This is a common challenge with cyclic natural products. The most effective approach is to use a combination of 2D NMR experiments. A COSY spectrum will show which protons are coupled to each other, helping to trace out the spin systems of the individual methylene groups. A HSQC spectrum will then correlate each proton to its directly attached carbon, allowing you to resolve the overlapped proton signals based on the distinct ¹³C chemical shifts. For even greater clarity, acquiring data at a higher magnetic field strength will provide better signal dispersion.

Q3: How can I definitively determine the relative stereochemistry of the methyl and isopropenyl groups?

A3: The relative stereochemistry can be established primarily through a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Look for key NOE correlations between the protons of the methyl groups and nearby protons on the ring system. For example, an NOE between the protons of the C-4 methyl group and one of the protons at C-5 would indicate their spatial proximity. Additionally, measuring the ³JHH coupling constants from a high-resolution ¹H NMR spectrum can provide information about the dihedral angles between coupled protons, which can be used to infer their relative stereochemistry.

Q4: What are the expected chemical shift ranges for the key functional groups in this compound?

A4: Based on its structure, you can expect the following approximate chemical shift ranges:

  • ¹H NMR (in CDCl₃):

    • Vinylic protons (=CH₂): ~4.7 ppm

    • Protons adjacent to the carbonyl group: ~2.3-2.7 ppm

    • Methyl protons: ~1.1-1.8 ppm

    • Aliphatic methylene and methine protons: ~1.2-2.5 ppm

  • ¹³C NMR (in CDCl₃):

    • Carbonyl carbon (C=O): ~215 ppm

    • Vinylic carbons (=C and =CH₂): ~149 ppm and ~110 ppm

    • Carbon bearing the hydroxyl group (C-OH): ~75-85 ppm

    • Methyl carbons: ~15-30 ppm

    • Aliphatic methylene and methine carbons: ~20-60 ppm

Q5: Are there any specific NMR experiments that are crucial for the complete and unambiguous structure elucidation of this compound?

A5: Yes, a comprehensive suite of 1D and 2D NMR experiments is essential. The following are highly recommended:

  • ¹H NMR: To observe the proton signals, their multiplicities, and integrals.

  • ¹³C NMR: To determine the number of carbon atoms and their chemical environments.

  • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.

Experimental Protocols

Detailed Methodology for Key NMR Experiments

The following are recommended starting parameters for NMR data acquisition for this compound on a 500 MHz spectrometer. These may need to be optimized based on your specific instrument and sample.

ExperimentParameterRecommended Value
¹H NMR Pulse Programzg30
Number of Scans (ns)16
Relaxation Delay (d1)2.0 s
Spectral Width (sw)12 ppm
Acquisition Time (aq)3.4 s
¹³C{¹H} NMR Pulse Programzgpg30
Number of Scans (ns)1024
Relaxation Delay (d1)2.0 s
Spectral Width (sw)240 ppm
Acquisition Time (aq)1.1 s
COSY Pulse Programcosygpqf
Number of Scans (ns)8
Relaxation Delay (d1)1.5 s
F2 (¹H) Spectral Width10 ppm
F1 (¹H) Spectral Width10 ppm
Number of Increments256
HSQC Pulse Programhsqcedetgpsisp2.3
Number of Scans (ns)4
Relaxation Delay (d1)1.5 s
F2 (¹H) Spectral Width10 ppm
F1 (¹³C) Spectral Width180 ppm
Number of Increments256
HMBC Pulse Programhmbcgpndqf
Number of Scans (ns)8
Relaxation Delay (d1)2.0 s
F2 (¹H) Spectral Width10 ppm
F1 (¹³C) Spectral Width220 ppm
Number of Increments256
NOESY Pulse Programnoesygpph
Number of Scans (ns)16
Relaxation Delay (d1)2.0 s
Mixing Time (d8)0.5 s
F2 (¹H) Spectral Width10 ppm
F1 (¹H) Spectral Width10 ppm
Number of Increments256

Quantitative Data Summary

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 600 MHz)

PositionδH (ppm)MultiplicityJ (Hz)
22.68ddd17.2, 9.9, 7.8
22.40m
32.38m
31.88m
42.32dddd12.0, 12.0, 4.2, 4.2
51.88m
51.68m
61.88m
71.45m
71.29br
91.88m
91.45m
114.74s
114.74s
121.75s
141.19d7.8
151.24s

Data obtained from the crystallographic information file of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 150 MHz)

PositionδC (ppm)
1215.8
238.5
322.1
441.2
4a82.5
525.9
645.1
734.1
836.4
8a51.9
10149.5
11109.8
1221.0
1315.6
1416.2

Data obtained from the crystallographic information file of this compound.

Visualizations

Experimental Workflow for this compound Structure Elucidation

experimental_workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample This compound Sample Dissolve Dissolve in CDCl3 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1 1D ¹H NMR Transfer->H1 C13 1D ¹³C & DEPT H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC NOESY 2D NOESY HMBC->NOESY Connectivity Establish Planar Structure (COSY, HSQC, HMBC) NOESY->Connectivity Stereochem Determine Relative Stereochemistry (NOESY, J-coupling) Connectivity->Stereochem Structure Unambiguous Structure of this compound Stereochem->Structure

Caption: Experimental workflow for the unambiguous structure elucidation of this compound.

Logic Diagram for Troubleshooting Signal Overlap

troubleshoot_overlap Start Overlapping Signals in ¹H NMR HighField Acquire Spectrum on Higher Field Instrument Start->HighField TwoD_NMR Perform 2D NMR (COSY, HSQC) Start->TwoD_NMR Resolved Signals Resolved HighField->Resolved NotResolved Still Ambiguous HighField->NotResolved TwoD_NMR->Resolved TwoD_NMR->NotResolved Advanced Consider Advanced Techniques (e.g., J-resolved, selective 1D NOE) NotResolved->Advanced Advanced->Resolved

Caption: Logic diagram for troubleshooting signal overlap in the ¹H NMR spectrum.

References

Minimizing matrix effects in the LC-MS analysis of Corymbolone in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Corymbolone in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how can it affect the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which for our purposes is this compound. These additional components can include salts, lipids, proteins, and other endogenous substances. A matrix effect is the alteration of the ionization efficiency of this compound due to the presence of these co-eluting compounds.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][3]

Q2: What are the most common causes of matrix effects in the analysis of this compound in biological samples?

A2: The most common causes of matrix effects, particularly in biological samples like plasma, urine, or tissue homogenates, are phospholipids from cell membranes, salts, and endogenous metabolites that co-elute with this compound.[3][4] Given that this compound is a sesquiterpenoid, it possesses a moderate degree of lipophilicity, which can lead to co-elution with lipids and other hydrophobic matrix components, increasing the likelihood of ion suppression.

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: A common method to assess matrix effects is the post-column infusion experiment. In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank sample extract (from the same matrix as your samples) is then injected onto the column. Any suppression or enhancement of the constant this compound signal as the matrix components elute indicates the presence of a matrix effect.[4] Another approach is to compare the signal response of this compound in a pure solvent to its response in a sample matrix spiked after extraction.[2]

Q4: What is the best sample preparation technique to minimize matrix effects for this compound?

A4: The ideal sample preparation technique depends on the complexity of the sample matrix. For complex biological samples, Solid-Phase Extraction (SPE) is often more effective at removing interfering matrix components than simpler methods like protein precipitation or liquid-liquid extraction (LLE). For the analysis of a moderately non-polar compound like this compound, a reverse-phase SPE sorbent could be a good starting point. LLE with a non-polar solvent can also be effective in isolating this compound from more polar matrix components.

Q5: Can optimizing the chromatographic conditions help in reducing matrix effects?

A5: Yes, optimizing the chromatographic separation is a crucial step. By improving the separation of this compound from co-eluting matrix components, the competition for ionization in the MS source can be minimized. This can be achieved by adjusting the mobile phase composition, the gradient profile, or by using a different stationary phase to enhance selectivity.

Q6: Is the use of an internal standard necessary for the accurate quantification of this compound?

A6: The use of an internal standard is highly recommended, and a stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects.[5] A SIL internal standard will co-elute with this compound and experience similar ionization suppression or enhancement, allowing for an accurate ratio-based quantification. If a SIL internal standard is not available, a structural analog can be used, but its effectiveness in mimicking the behavior of this compound should be carefully validated.

Troubleshooting Guides

Problem: Poor peak shape (fronting, tailing, or splitting) for this compound.

Possible Cause Troubleshooting Step
Column Overload Dilute the sample and reinject.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[6]
Column Contamination Flush the column with a strong solvent or replace the guard column.[6]
Secondary Interactions with Stationary Phase Adjust the mobile phase pH or use a different column chemistry.

Problem: High variability in this compound signal intensity between replicate injections.

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Improve the sample preparation method to more effectively remove interfering components. Consider using a more rigorous SPE protocol.
Autosampler Issues Check the autosampler for air bubbles in the syringe and ensure proper needle placement in the sample vial.
Ion Source Contamination Clean the ion source of the mass spectrometer.[7]

Problem: Significant ion suppression is observed for this compound.

Possible Cause Troubleshooting Step
Co-elution with Phospholipids Optimize the chromatographic gradient to better separate this compound from the phospholipid elution zone. Incorporate a phospholipid removal step in the sample preparation.[4]
High Salt Concentration in the Sample Use a desalting step during sample preparation, such as SPE with a wash step using a low percentage of organic solvent in water.
Inefficient Sample Cleanup Switch from protein precipitation to a more selective technique like LLE or SPE.

Quantitative Data Summary

Analyte Class Matrix Sample Preparation Typical Matrix Effect (%)
Anabolic SteroidsUrineDilute-and-shoot-50 to +20
Anabolic SteroidsPlasmaProtein Precipitation-70 to -30
SesquiterpenoidsPlant ExtractLLE-40 to +10
Anabolic SteroidsPlasmaSPE-20 to +5

Note: Negative values indicate ion suppression, while positive values indicate ion enhancement. These values are illustrative and the actual matrix effect for this compound will depend on the specific method and matrix.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Addition
  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration.

    • Set B (Pre-extraction Spike): Spike a blank matrix sample with the this compound standard at the same concentration as Set A before the extraction procedure.

    • Set C (Post-extraction Spike): Extract a blank matrix sample. Spike the final, clean extract with the this compound standard at the same concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

    • ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100

  • Interpret the results:

    • An ME value of 100% indicates no matrix effect.

    • An ME value < 100% indicates ion suppression.

    • An ME value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound in Plasma
  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow start Problem Identified: Inaccurate this compound Quantification check_peak Assess Peak Shape and Retention Time Stability start->check_peak peak_issue Poor Peak Shape or RT Shift? check_peak->peak_issue troubleshoot_chrom Troubleshoot Chromatography: - Check column - Adjust mobile phase - Optimize gradient peak_issue->troubleshoot_chrom Yes eval_matrix Evaluate Matrix Effect peak_issue->eval_matrix No troubleshoot_chrom->eval_matrix matrix_present Significant Matrix Effect (Suppression or Enhancement)? eval_matrix->matrix_present optimize_prep Optimize Sample Preparation: - Implement SPE or LLE - Add cleanup steps matrix_present->optimize_prep Yes revalidate Re-validate Method matrix_present->revalidate No use_is Incorporate Stable Isotope-Labeled Internal Standard optimize_prep->use_is use_is->revalidate

Caption: Troubleshooting workflow for inaccurate this compound quantification.

Matrix_Effect_Evaluation cluster_A Set A: Neat Solution cluster_B Set B: Pre-extraction Spike cluster_C Set C: Post-extraction Spike A1 This compound Standard in Mobile Phase analysis LC-MS/MS Analysis A1->analysis B1 Blank Matrix B2 Spike with this compound B1->B2 B3 Sample Extraction B2->B3 B3->analysis C1 Blank Matrix C2 Sample Extraction C1->C2 C3 Spike with this compound C2->C3 C3->analysis calculation Calculate Matrix Effect and Recovery analysis->calculation

Caption: Experimental workflow for evaluating matrix effects.

References

Enhancing the resolution of Corymbolone's crystal structure through improved crystallization techniques

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Crystallization of Corymbolone

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the resolution of this compound's crystal structure through improved crystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the currently known crystal structure of this compound? A1: The crystal structure of this compound has been determined and is reported to be a monoclinic system with the space group P21.[1][2] Key crystallographic parameters from this determination are summarized in the data table below. The structure reveals two edge-shared six-membered rings, with specific conformations and intermolecular hydrogen bonding that form supramolecular helical chains.[1][2][3]

Q2: Why is achieving a high-resolution crystal structure for this compound important? A2: A high-resolution crystal structure is crucial for unambiguously determining the three-dimensional arrangement of atoms, including precise bond lengths and angles.[4] For drug development, this level of detail is indispensable for understanding intermolecular interactions, such as how this compound might bind to a biological target.[5] It also provides a definitive characterization of the molecule's absolute configuration.

Q3: What are the primary challenges in obtaining high-quality crystals of this compound? A3: Like many steroidal compounds, challenges in crystallizing this compound include obtaining single, well-ordered crystals of sufficient size for X-ray diffraction.[6] Common issues are the formation of oils or amorphous precipitates, the growth of small, needle-like, or twinned crystals, and high solvent content within the crystal lattice, all of which can lead to poor diffraction and low-resolution data.[7][8]

Q4: Which crystallization techniques are generally most successful for steroidal molecules like this compound? A4: Several techniques are well-suited for small organic molecules. The most common and often first-attempted methods are:

  • Slow Evaporation: A simple method where solvent is slowly evaporated from a near-saturated solution.[6][9]

  • Vapor Diffusion: An effective technique, especially for small amounts of material, where an anti-solvent's vapor slowly diffuses into the compound's solution to induce crystallization.[10][11]

  • Slow Cooling: Involves dissolving the compound in a solvent at an elevated temperature and allowing it to cool gradually, decreasing its solubility.[7][10]

Troubleshooting Guide

Problem: My experiment yielded an oil or amorphous precipitate instead of crystals. What should I do?

  • Possible Cause: The solubility of this compound in the chosen solvent is too high, preventing it from reaching the necessary supersaturation for nucleation.[10]

  • Solution 1: Change Solvent System. Try a solvent in which this compound is less soluble. Alternatively, if using a co-solvent system (e.g., for vapor diffusion), select a more effective anti-solvent.[10]

  • Solution 2: Decrease Concentration. Your starting concentration may be too high. Try decreasing the concentration of your solution, which can sometimes favor crystal growth over precipitation or oiling out.[12]

  • Solution 3: Modify Temperature. Place the crystallization experiment in a colder environment (e.g., a refrigerator). Lower temperatures decrease the solubility of most compounds and can slow down molecular movement, potentially promoting ordered crystal lattice formation.[12][13]

  • Solution 4: Ensure Purity. Impurities can significantly inhibit crystallization. Ensure your this compound sample is highly pure (ideally >95%) by using techniques like column chromatography.[10][14]

Problem: I'm getting crystals, but they are too small, needle-shaped, or clustered. How can I grow larger, single crystals?

  • Possible Cause: The rate of crystallization is too rapid, leading to the formation of many nucleation sites and preventing the growth of large, well-ordered single crystals.[7]

  • Solution 1: Slow Down the Process.

    • For Slow Evaporation: Reduce the rate of evaporation by using a vial with a smaller opening or by covering the container with parafilm and piercing only a few small holes.[6]

    • For Vapor Diffusion: Slow the diffusion rate by using a less volatile anti-solvent or by placing the setup in a colder, more stable temperature environment.[10]

    • For Slow Cooling: Decrease the cooling rate by placing the container in an insulated bath (e.g., a Dewar flask with warm water).[7]

  • Solution 2: Use a Multi-Solvent System. The addition of a second or third solvent can alter the crystal habit by affecting how solvent molecules incorporate into the lattice, potentially inhibiting growth on certain faces and promoting it on others.[6][10]

  • Solution 3: Micro-seeding. If you have a few good-quality crystals, you can use them as "seeds." Crush them and transfer a tiny amount into a fresh, saturated solution of this compound to promote the growth of larger, higher-quality crystals.

Problem: My crystals appear well-formed, but they diffract poorly or yield low-resolution data. What are my options?

  • Possible Cause: The crystal may suffer from internal disorder, such as high mosaicity or a high solvent content, which degrades diffraction quality.[8][15]

  • Solution 1: Post-Crystallization Dehydration. Carefully and controllably reducing the solvent content of the crystal can sometimes cause the crystal lattice to contract and become more ordered, significantly improving diffraction resolution. This can be achieved by briefly exposing the crystal to air or a stream of dry gas before flash-cooling.[8][16]

  • Solution 2: Crystal Annealing. Flash-cool the crystal, then allow it to warm up for a short period before re-cooling. This process can sometimes relieve internal strain and improve the overall order of the crystal lattice.

  • Solution 3: Screen for Different Crystal Forms (Polymorphs). The current crystal form may have inherent limitations. It is advisable to conduct a broader screen of different solvents, temperatures, and crystallization methods to find a different polymorph that may diffract to a higher resolution.[15]

Quantitative Data

The following table summarizes the crystallographic data for this compound as reported in the literature.

ParameterValueReference(s)
Chemical FormulaC₁₅H₂₄O₂[1][17]
Molar Mass236.34 g/mol [1]
Crystal SystemMonoclinic[1][2]
Space GroupP2₁[2]
Unit Cell a6.1057 (2) Å[1]
Unit Cell b12.1389 (2) Å[1]
Unit Cell c9.2737 (2) Å[1]
Unit Cell β99.302 (2)°[1]
Unit Cell Volume (V)678.30 (3) ų[1]
Molecules per Unit Cell (Z)2[1]
Temperature100 K[1]
R-factor (R[F² > 2σ(F²)])0.030[1]
wR-factor (wR(F²))0.083[1]

Experimental Protocols & Visualizations

Protocol 1: Slow Evaporation

This is often the simplest and first method to attempt for air-stable compounds.[6]

  • Preparation: Prepare a nearly saturated solution of high-purity this compound in a suitable solvent (e.g., Ethyl Acetate, Acetone). Start with approximately 5-10 mg in 0.5-1.0 mL of solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small glass vial or crystallization dish to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with aluminum foil and pierce 1-3 small holes with a needle. The number of holes can be adjusted to control the evaporation rate (fewer holes for volatile solvents, more for less volatile ones).[6]

  • Incubation: Place the vial in a vibration-free location at a constant temperature.[7]

  • Monitoring: Check for crystal growth over several days to weeks without disturbing the setup. Crystals that grow slowly over 2-7 days are often of high quality.[7]

Protocol 2: Vapor Diffusion (Sitting Drop)

This method is excellent for conserving material and systematically screening conditions.[10][18]

  • Reservoir Preparation: Pipette 500 µL of the reservoir solution into the well of a sitting drop vapor diffusion plate. The reservoir solution contains the anti-solvent (e.g., Hexane, Cyclopentane) mixed with the "good" solvent at a concentration that would cause precipitation.

  • Drop Preparation: On the sitting drop post, mix 1-2 µL of the concentrated this compound solution (dissolved in a "good" solvent like THF or Methylene Chloride) with 1-2 µL of the reservoir solution.[10]

  • Sealing: Carefully seal the well with clear sealing tape or a cover slip to create a closed system.

  • Equilibration: Water and the more volatile "good" solvent will slowly leave the drop and move to the reservoir, while the anti-solvent vapor from the reservoir diffuses into the drop. This slowly increases the concentration of this compound in the drop, leading to crystallization.[18][19]

  • Incubation & Monitoring: Store the plate in a location with a stable temperature and monitor for crystal growth over time.

Diagrams

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis cluster_result Outcome start Start: Purified this compound (>95%) prep_sol Prepare Saturated or Near-Saturated Solution start->prep_sol select_method Select Method: Slow Evaporation, Vapor Diffusion, etc. prep_sol->select_method setup Set Up Experiment select_method->setup incubate Incubate & Monitor (Vibration-free, Stable Temp) setup->incubate harvest Harvest Suitable Crystals incubate->harvest analyze X-ray Diffraction Analysis harvest->analyze end High-Resolution Crystal Structure analyze->end

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_guide start Observe Crystallization Outcome oil Problem: Oil / Amorphous Precipitate start->oil poor_xtal Problem: Small / Needle / Clustered Crystals start->poor_xtal poor_diff Problem: Good Crystals, Poor Diffraction start->poor_diff sol_oil1 Try less polar solvent Decrease concentration Lower temperature oil->sol_oil1 sol_poor_xtal1 Slow down crystallization rate (e.g., fewer holes, slower cooling) poor_xtal->sol_poor_xtal1 sol_poor_diff1 Apply post-crystallization treatments (e.g., dehydration, annealing) poor_diff->sol_poor_diff1 sol_common Re-purify sample (>95%) Screen wider range of conditions sol_oil1->sol_common sol_poor_xtal2 Try multi-solvent systems Use micro-seeding sol_poor_xtal1->sol_poor_xtal2 sol_poor_xtal2->sol_common sol_poor_diff1->sol_common

Caption: Decision tree for troubleshooting common crystallization issues.

References

Strategies to mitigate batch-to-batch variability in Corymbolone content from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate batch-to-batch variability in Corymbolone content from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

This compound is a eudesmane sesquiterpenoid, a type of natural product with the chemical formula C₁₅H₂₄O₂.[1] For any research or drug development application, ensuring consistent this compound content across different batches is critical for obtaining reproducible biological activity and reliable experimental results.[2][3] Variability in the concentration of the active compound can lead to inconsistent outcomes, making it difficult to establish dose-response relationships and validate therapeutic potential.[4]

Q2: What are the primary sources of batch-to-batch variability in this compound content?

Batch-to-batch variability in natural products like this compound stems from multiple factors that can be broadly categorized into three areas:

  • Raw Material Variation : The chemical composition of plants can vary significantly due to genetic differences, geographical location, climate, harvest time, and storage conditions.[4][5][6]

  • Processing and Extraction : Inconsistencies in the manufacturing process, including the choice of solvent, extraction time, temperature, and solid-to-solvent ratio, can significantly affect the yield and purity of the final extract.[2][7][8]

  • Analytical Measurement : Discrepancies in sample preparation, instrument calibration, and data analysis can introduce variability into the quantification of this compound content.[2]

Q3: What is a chemical fingerprint and how can it help manage variability?

A chemical fingerprint is a unique chromatographic profile of a plant extract, typically obtained using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This profile provides a comprehensive overview of the chemical constituents in the extract. By comparing the chemical fingerprints of different batches, researchers can visually identify inconsistencies and ensure that the overall chemical composition, not just the this compound content, is consistent.[2] This is crucial because other compounds in the extract can have synergistic or antagonistic effects on biological activity.

Q4: How can experimental design help minimize the impact of variability?

A robust experimental design is essential for managing variability that cannot be completely eliminated.[2] Key strategies include:

  • Blocking : Grouping samples into batches where experimental conditions are as similar as possible helps to isolate and account for variability between the batches.[2]

  • Randomization : Randomly assigning samples to different batches and randomizing the order of analysis prevents systematic bias from affecting the results.[2]

  • Replication : Including technical replicates (analyzing the same sample multiple times) and biological replicates (using different source batches) allows for a better estimation of measurement error and the true biological effect.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

Issue 1: Inconsistent Biological Activity Between Extract Batches

If you observe that different batches of your this compound-containing extract show varying levels of biological activity, follow this troubleshooting workflow.

G cluster_workflow Troubleshooting Workflow for Inconsistent Bioactivity cluster_steps start Inconsistent Bioactivity Observed raw_material 1. Verify Raw Material - Authenticate species - Check sourcing & handling docs start->raw_material extraction 2. Standardize Extraction Protocol - Document all parameters - Ensure protocol is identical raw_material->extraction fingerprinting 3. Perform Chemical Fingerprinting - Use HPLC-UV or LC-MS - Compare chromatograms extraction->fingerprinting quantify 4. Quantify this compound - Use validated LC-MS/GC-MS - Correlate content with activity fingerprinting->quantify fractionation 5. Bioassay-Guided Fractionation - Isolate active compounds - Identify synergistic/antagonistic agents quantify->fractionation end Issue Resolved fractionation->end

Caption: Troubleshooting workflow for inconsistent biological activity.

  • Potential Cause : Chemical composition varies between batches.

  • Recommended Solutions :

    • Verify Raw Material : Confirm the botanical identity of the source material.[2] Review all documentation for consistency in sourcing, harvest time, and post-harvest handling and storage conditions.[2][6]

    • Standardize Extraction : Ensure every parameter of the extraction protocol (e.g., solvent type and concentration, temperature, time, particle size, solid-to-solvent ratio) is precisely documented and replicated for all batches.[2]

    • Chemical Fingerprinting : Analyze all batches using a validated chromatographic method like HPLC or LC-MS.[2] Visually compare the chromatograms to identify differences in the chemical profiles of active versus inactive batches.

    • Quantitative Analysis : Accurately quantify the concentration of this compound in each batch. Correlate the concentration with the observed biological activity to determine if the variability is due to fluctuations in this compound content.

    • Bioassay-Guided Fractionation : If the activity does not correlate with this compound content, other compounds may be responsible for the effect. Perform bioassay-guided fractionation to isolate and identify other active, synergistic, or antagonistic compounds.[2]

Issue 2: Low or Variable Yield of this compound
  • Potential Cause(s) : Suboptimal extraction parameters, poor quality raw material, or degradation of the target compound.

  • Recommended Solutions :

    • Optimize Extraction Solvent : Since this compound is a sesquiterpenoid, it is relatively lipophilic. Experiment with solvents of varying polarities, such as hexane, ethyl acetate, dichloromethane, or mixtures of ethanol/methanol and water, to find the optimal system for extraction.[1][9]

    • Adjust Extraction Parameters : Systematically test and optimize critical parameters that influence extraction efficiency, including temperature, time, particle size of the raw material, and the solid-to-solvent ratio.[2] Be aware that excessive heat can degrade thermolabile compounds.[9]

    • Consider Advanced Extraction Techniques : Modern methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) can offer higher yields, shorter extraction times, and reduced solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[7][10][11]

    • Source High-Quality Raw Material : Ensure the botanical material is sourced from a reliable supplier with consistent quality control. The concentration of secondary metabolites can be influenced by factors like harvest season and storage.[5][9]

Data Presentation: Comparison of Extraction & Analytical Techniques

The choice of extraction and analytical methods is critical for ensuring consistency. The tables below summarize key techniques.

Table 1: Comparison of Extraction Techniques for Sesquiterpenoids

Extraction MethodPrincipleAdvantagesDisadvantagesKey Parameters to Control
Maceration Soaking plant material in a solvent at room temperature.[11]Simple, low cost, suitable for thermolabile compounds.[11]Time-consuming, large solvent volume, lower efficiency.[11]Solvent type, particle size, solid-to-solvent ratio, time.
Soxhlet Extraction Continuous extraction with a cycling hot solvent.[11]More efficient than maceration.High temperature can degrade compounds, requires large solvent volume.[11]Solvent type, cycle time, temperature.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[7][12]Fast, efficient, reduced solvent and energy consumption.[7][12]Localized heating can occur, equipment cost.Frequency, power, temperature, time, solvent.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO₂) as the solvent.[7]Highly selective, solvent-free final product, low temperatures.[7][9]High initial equipment cost, complex operation.Pressure, temperature, flow rate, co-solvent.

Table 2: Comparison of Analytical Techniques for this compound Quantification

Analytical TechniquePrincipleAdvantagesDisadvantagesPrimary Use Case
HPLC-UV/DAD Separation by liquid chromatography, detection by UV-Vis absorbance.[2]Robust, widely available, good for quantification with standards.Requires chromophore, lower sensitivity than MS, potential for co-elution.Routine quality control and chemical fingerprinting.
GC-MS Separation of volatile compounds by gas chromatography, detection by mass spectrometry.[1]High resolution for volatile/semi-volatile compounds, structural information from fragmentation.[1][13]Requires derivatization for non-volatile compounds, thermal degradation risk.Analysis of sesquiterpenoids, identification based on mass spectra.[1]
LC-MS/MS Separation by LC coupled to tandem mass spectrometry for high selectivity and sensitivity.[13]Highly sensitive and selective, applicable to a wide range of compounds, structural elucidation.[13][14]Higher cost and complexity, matrix effects can suppress ion signal.[14]Accurate quantification in complex matrices, metabolite identification.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for extracting this compound and similar sesquiterpenoids. Optimization of specific parameters is recommended.

  • Materials :

    • Dried and powdered plant material

    • 70% Ethanol (v/v) or Ethyl Acetate

    • Ultrasonic bath or probe sonicator

    • Filter paper (e.g., Whatman No. 1)

    • Rotary evaporator

  • Procedure :

    • Accurately weigh 10 g of the powdered plant material and place it into a 250 mL flask.

    • Add 100 mL of the chosen solvent (achieving a 1:10 w/v solid-to-solvent ratio).[9]

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled frequency (e.g., 40 kHz) and temperature (e.g., 40°C) for 30 minutes.[9]

    • After sonication, filter the mixture through filter paper to separate the extract from the solid residue.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[9]

    • Store the dried extract at -20°C until further analysis.

Protocol 2: Quantification of this compound using LC-MS

This protocol outlines a method for the accurate quantification of this compound in a plant extract. Method validation is essential for reliable results.

  • Sample Preparation :

    • Accurately weigh a standardized amount of the dried extract (e.g., 10 mg).

    • Dissolve the extract in a fixed volume (e.g., 1 mL) of a suitable solvent like methanol or acetonitrile.[2]

    • Vortex and sonicate the sample to ensure complete dissolution.[2]

    • Filter the solution through a 0.22 µm syringe filter to remove particulates before injection.[2]

  • LC-MS Analysis :

    • Chromatographic System : Use a UPLC/HPLC system with a suitable column (e.g., C18 reversed-phase column).

    • Mobile Phase : A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common for separating sesquiterpenoids.

    • Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

    • Calibration : Prepare a calibration curve using a certified reference standard of this compound at several concentration levels.[1]

  • Data Analysis :

    • Identify the this compound peak based on its retention time and specific mass-to-charge ratio (m/z).

    • Integrate the peak area for each sample and standard.

    • Calculate the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve.

Visualization of Key Pathways and Workflows

General Workflow for Mitigating Batch Variability

This diagram illustrates a systematic approach to ensure consistency from raw material to final product.

raw_material 1. Raw Material Control - Botanical Authentication - Good Agricultural Practices (GAP) - Standardized Storage extraction 2. Process Standardization - Good Manufacturing Practices (GMP) - Validated Extraction Protocol - In-Process Controls (IPC) raw_material->extraction analysis 3. Analytical QC - Chemical Fingerprinting (HPLC/LC-MS) - this compound Quantification - Purity & Contaminant Testing extraction->analysis product 4. Final Product Release - Batch-to-Batch Comparison - Bioassay Validation - Stability Testing analysis->product

Caption: A systematic workflow for ensuring natural product consistency.

Representative Signaling Pathway: PI3K/Akt/mTOR

While the specific signaling pathway for this compound is not yet fully elucidated, many natural products exert their therapeutic effects by modulating key cellular pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, making it a common target for investigation.[15][16]

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound (Hypothetical Target) This compound->PI3K Inhibits? This compound->Akt Inhibits? This compound->mTORC1 Inhibits?

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Corymbolone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Corymbolone, a sesquiterpenoid with potential therapeutic applications, is crucial for research and development.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for the analysis of such compounds. This guide provides an objective comparison of these methods for this compound analysis, supported by representative experimental data and detailed protocols to aid in method selection and validation.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.[2]
Analyte Volatility Ideal for non-volatile and thermally labile compounds.[2]Requires volatile and thermally stable compounds or derivatization.[2]
Derivatization Generally not required for this compound.May be necessary to improve volatility and thermal stability.[3]
Sensitivity Method-dependent, with LC-MS/MS offering very high sensitivity.[4]High sensitivity, particularly with selected ion monitoring (SIM).[2]
Selectivity Good, significantly enhanced with mass spectrometry (LC-MS).[2][4]Excellent, with mass spectrometry providing definitive identification.[4]
Throughput Generally higher, especially with modern UPLC systems.[5]Can be lower due to longer run times and sample preparation.[5]

Quantitative Data Summary

The following table summarizes typical validation parameters for HPLC and GC-MS methods based on the analysis of steroids and other similar small molecules. These values provide an estimate of the performance that can be expected for this compound analysis.

Validation ParameterHPLCGC-MS
Linearity (R²) > 0.999[6]> 0.99[7]
Accuracy (% Recovery) 95.6% to 108.7%[8]78-98%[7]
Precision (% RSD) < 2%[9]< 15%[5]
Limit of Detection (LOD) 0.07–0.11 µg/mL[6]as low as 10 pg/mL[10]
Limit of Quantification (LOQ) 0.20–0.34 µg/mL[6]0.06–0.08 ng/mL[7]

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing extraction Extraction with Organic Solvent concentration Concentration under Nitrogen extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution injection Injection into HPLC System reconstitution->injection separation C18 Reversed-Phase Separation injection->separation detection UV or MS Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification

Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extraction Extraction with Organic Solvent derivatization Derivatization (Optional) extraction->derivatization reconstitution Reconstitution in Solvent derivatization->reconstitution injection Injection into GC-MS System reconstitution->injection separation Capillary Column Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection peak_identification Peak Identification via Mass Spectrum detection->peak_identification quantification Quantification using Calibration Curve peak_identification->quantification

Workflow for GC-MS analysis of this compound.

Cross-Validation Process

Cross_Validation cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison hplc Validated HPLC Method analyze_hplc Analyze Samples with HPLC hplc->analyze_hplc gcms Validated GC-MS Method analyze_gcms Analyze Samples with GC-MS gcms->analyze_gcms compare_results Compare Quantitative Results analyze_hplc->compare_results analyze_gcms->compare_results statistical_analysis Statistical Analysis (e.g., Bland-Altman plot) compare_results->statistical_analysis conclusion Conclusion on Method Comparability statistical_analysis->conclusion

Logical workflow for the cross-validation of HPLC and GC-MS methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative method for the analysis of this compound and should be optimized and validated for specific applications.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.[11]

  • Column: C18, 4.6 x 150 mm, 5 µm.[11]

  • Mobile Phase A: Water.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient: 50% B to 100% B over 15 minutes.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 25 °C.[11]

  • Detection Wavelength: 245 nm (based on typical enone chromophore absorbance).[11]

  • Injection Volume: 10 µL.[11]

  • Sample Diluent: Methanol or Acetonitrile.[11]

2. Sample Preparation:

  • Extract the sample containing this compound with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Concentrate the extract under a gentle stream of nitrogen.[1]

  • Reconstitute the dried extract in a known volume of the sample diluent.[1]

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a certified reference standard.

  • For quantification, prepare a calibration curve using a certified reference standard of this compound over a suitable concentration range (e.g., 10-150 µg/mL).[11]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general procedure for this compound analysis and requires optimization and validation.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 3 minutes.

    • Ramp: 15 °C/min to 250 °C, hold for 5.67 minutes.[12]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50-550.

2. Sample Preparation:

  • Extract the sample with an appropriate organic solvent (e.g., hexane, ethyl acetate).[1]

  • Concentrate the extract under a gentle stream of nitrogen.[1]

  • (Optional) Derivatize the sample to improve volatility. A common derivatizing agent for steroids is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reconstitute the dried extract (or derivatized sample) in a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).[1]

3. Data Analysis:

  • Identify the this compound peak by its retention time and by comparing the acquired mass spectrum with a reference spectrum.

  • For quantification, generate a calibration curve using a certified reference standard of this compound.[1]

Conclusion

Both HPLC and GC-MS are suitable techniques for the analysis of this compound. The choice between them depends on the specific analytical needs. HPLC is often preferred for its higher throughput and suitability for non-volatile compounds, making it ideal for routine quality control and analysis of biological samples without derivatization.[2][5] GC-MS, on the other hand, offers excellent selectivity and is a powerful tool for confirmatory analysis and structural elucidation.[2][4] For comprehensive analysis and method validation, a cross-validation approach where both techniques are used to analyze the same set of samples is highly recommended to ensure the accuracy and reliability of the results.

References

A Comparative Analysis of the Anti-inflammatory Potential of Corymbolone and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative anti-inflammatory activity of Corymbolone, a naturally occurring sesquiterpene lactone, and its synthetic analogs. Drawing from experimental data on structurally related compounds, we explore its potential efficacy and mechanisms of action in contrast to novel synthesized molecules. This document is intended to serve as a resource for researchers in the fields of pharmacology and medicinal chemistry, offering insights into the therapeutic promise of this class of compounds.

Introduction to this compound

This compound is a sesquiterpene lactone with the chemical formula C₁₅H₂₄O₂.[1][2] It is a natural product that has been isolated from plants of the Callicarpa genus, which are known in traditional medicine for their anti-inflammatory properties.[3][4][5] While direct and extensive experimental data on the anti-inflammatory activity of purified this compound is not widely published, its chemical structure as a sesquiterpenoid suggests potential inhibitory effects on key inflammatory pathways. Sesquiterpene lactones as a class are recognized for their anti-inflammatory effects, often attributed to their ability to modulate signaling cascades such as NF-κB and MAPK pathways.[6][7][8]

Synthetic analogs of natural products are often developed to enhance stability, improve efficacy, and elucidate structure-activity relationships.[9] This guide will compare the expected anti-inflammatory profile of this compound with that of recently synthesized sesquiterpene lactone analogs, providing a framework for future research and drug development.

Comparative Anti-inflammatory Activity

The following tables summarize the anti-inflammatory data for synthetic sesquiterpene lactone analogs, which can be used as a benchmark for assessing the potential of this compound. The data is derived from in vitro and in vivo studies on compounds with similar structural motifs.

Table 1: In Vitro Anti-inflammatory Activity of Synthetic Sesquiterpene Lactone Analogs
CompoundAssayCell LineConcentration% Inhibition / IC₅₀Reference
HAC NO ProductionRAW264.7-IC₅₀: 17.68 µM
TNF-α ReleaseRAW264.7-IC₅₀: 98.66 µM
PJH-1 (HAC analog) NO ProductionRAW264.7-IC₅₀: 7.31 µM
TNF-α ReleaseRAW264.7-IC₅₀: 3.38 µM
Ferulic acid-parthenolide hybrid (Compound 6) TNF-α (protein)RAW264.710 µMSignificant reduction[10]
IL-1β (protein)RAW264.710 µMSignificant reduction[10]

HAC: 2α-hydroxyl-3β-angeloylcinnamolide, a natural sesquiterpenoid. PJH-1: An acetyl ester derivative of HAC.

Table 2: In Vivo Anti-inflammatory Activity of a Dichloromethane Extract of Callicarpa longissima

While specific in vivo data for this compound is unavailable, studies on extracts from the same genus provide valuable insights.

TreatmentAnimal ModelDosageEffectReference
Dichloromethane extract of C. longissima Carrageenan-induced paw edema in mice-Significantly alleviated paw edema[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anti-inflammatory Assays

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Cytokine Production in RAW264.7 Macrophages

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., this compound, synthetic analogs) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

  • NO Measurement (Griess Assay): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Anti-inflammatory Assay

1. Carrageenan-Induced Paw Edema in Rodents

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animals to induce localized inflammation.

  • Treatment: The test compounds (e.g., this compound, synthetic analogs) or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally one hour before the carrageenan injection.

  • Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of sesquiterpene lactones are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12][13][14] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines.[15] Sesquiterpene lactones are known to inhibit NF-κB activation, often by preventing the degradation of its inhibitory protein, IκBα.[16][17]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) This compound This compound & Analogs This compound->IKK inhibits NFkB_n->ProInflammatory_Genes induces DNA

NF-κB signaling pathway and inhibition.
MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for transducing extracellular signals into cellular responses, including inflammation.[18][19] The three main MAPK families involved in inflammation are ERK, JNK, and p38. Their activation leads to the expression of inflammatory mediators.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound & Analogs This compound->MAPKK inhibits phosphorylation

MAPK signaling pathway in inflammation.
COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the synthesis of prostaglandins (PGs), which are potent inflammatory mediators.[16][20] Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation This compound This compound & Analogs This compound->COX2 inhibits

COX-2 signaling pathway in inflammation.
Experimental Workflow

The general workflow for evaluating the anti-inflammatory activity of a compound is depicted below.

Experimental_Workflow Start Compound Synthesis or Isolation In_Vitro In Vitro Screening (e.g., LPS-induced RAW264.7) Start->In_Vitro Active_Compounds Identification of Active Compounds In_Vitro->Active_Compounds In_Vivo In Vivo Validation (e.g., Carrageenan-induced paw edema) Active_Compounds->In_Vivo Mechanism Mechanism of Action Studies (e.g., Western Blot, RT-PCR) Active_Compounds->Mechanism Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Mechanism->Lead_Optimization

References

A Head-to-Head Comparison of the Antioxidant Potential of Sesquiterpenoids, with a Focus on the Eudesmane Skeleton of Corymbolone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant potential of various sesquiterpenoids. While direct experimental data on the antioxidant capacity of Corymbolone is not currently available in peer-reviewed literature, this guide will focus on the known antioxidant activities of structurally related eudesmane sesquiterpenoids and other bioactive sesquiterpenoids. This comparative analysis is supported by experimental data from established antioxidant assays and detailed methodologies.

Sesquiterpenoids, a class of 15-carbon isoprenoids, are widely distributed in the plant kingdom and are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1] Their antioxidant properties are of significant interest in the development of novel therapeutics for oxidative stress-related diseases. This compound, a eudesmane-type sesquiterpenoid, possesses a bicyclic structure that is common to many bioactive compounds within this class.[2][3][4] Although its direct antioxidant potential has yet to be reported, the activities of other eudesmane sesquiterpenoids from sources like Alpinia oxyphylla suggest that this structural class is a promising area for antioxidant research.[5][6]

Quantitative Comparison of Antioxidant Potential

To provide a comparative overview, the following table summarizes the 50% inhibitory concentration (IC50) values of various sesquiterpenoids from in vitro antioxidant assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Lower IC50 values indicate a higher antioxidant potential.

Sesquiterpenoid/ExtractSource OrganismAssayIC50 Value (µg/mL)Reference Standard (IC50 in µg/mL)
Matricaria pubescens Extract (Methanol-Water)Matricaria pubescensDPPH3.15 ± 0.04BHT (0.21 ± 0.002)
Matricaria pubescens Extract (Aqueous)Matricaria pubescensDPPH3.82 ± 0.03BHT (0.21 ± 0.002)
Matricaria pubescens Extract (Methanol-Water)Matricaria pubescensABTS7.32 ± 0.06BHT (0.21 ± 0.002)
Matricaria pubescens Extract (Aqueous)Matricaria pubescensABTS9.25 ± 0.10BHT (0.21 ± 0.002)
Syzygium aqueum Stem Bark (Methanol Extract)Syzygium aqueumDPPH9.71Not Specified
Syzygium aqueum Stem Bark (Ethyl Acetate Extract)Syzygium aqueumDPPH10.12Not Specified
Syzygium aqueum Leaves (Methanol Extract)Syzygium aqueumDPPH38.69Not Specified

Note: Data for specific isolated sesquiterpenoids is often presented within broader phytochemical studies, and direct head-to-head comparisons in a single study are limited. The data above is collated from multiple sources to provide a representative comparison. The antioxidant activity is considered very powerful if the IC50 value is lower than 50 µg/mL.[7]

Experimental Protocols

The following are detailed methodologies for the commonly cited DPPH and ABTS radical scavenging assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Reaction Mixture: In a typical assay, a small volume of the test compound (dissolved in a suitable solvent) at various concentrations is added to a larger volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting a stock solution of ABTS (e.g., 7 mM) with an oxidizing agent such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at the specified wavelength.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.

Signaling Pathways in Sesquiterpenoid-Mediated Antioxidant Activity

Many sesquiterpenoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .[1][8]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] However, in the presence of oxidative stress or electrophilic compounds like certain sesquiterpenoids, Keap1 is modified, leading to the release of Nrf2.[1] Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.[8][9] These genes encode for protective proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.

Below is a diagram illustrating the activation of the Nrf2-ARE pathway by sesquiterpenoids.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Cul3->Nrf2 Ub Sesquiterpenoid Sesquiterpenoid Sesquiterpenoid->Keap1 inactivates Nrf2_Keap1->Cul3 leads to ubiquitination Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Nrf2 released and translocates ARE ARE Nrf2_n->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes

Caption: Nrf2-ARE signaling pathway activation by sesquiterpenoids.

Conclusion

While direct antioxidant data for this compound remains to be elucidated, the broader class of sesquiterpenoids, particularly those with the eudesmane skeleton, demonstrates significant antioxidant potential. This activity is mediated through both direct radical scavenging mechanisms and the modulation of crucial cytoprotective signaling pathways like the Nrf2-ARE pathway. The provided comparative data and experimental protocols serve as a valuable resource for researchers investigating the therapeutic applications of sesquiterpenoids in oxidative stress-related pathologies. Further investigation into the antioxidant capacity of this compound and other structurally related compounds is warranted to fully understand their potential as novel antioxidant agents.

References

Validating the in vitro cytotoxicity of Corymbolone against a panel of cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology Drug Discovery

This guide provides a comparative overview of the potential in vitro cytotoxicity of Corymbolone, a sesquiterpenoid found in the medicinally significant plant Psoralea corylifolia. While direct and specific quantitative cytotoxicity data for this compound against a panel of cancer cell lines is not extensively available in current scientific literature, this document serves as a resource for researchers by presenting a comparison with structurally related and well-studied sesquiterpenoids: Parthenolide and Costunolide.[1] The guide also furnishes detailed experimental protocols for assessing in vitro cytotoxicity and discusses relevant signaling pathways that may be implicated in the anticancer effects of such compounds.

Comparative Cytotoxicity of Sesquiterpenoids

Due to the limited availability of specific IC50 values for this compound, this section presents data from Parthenolide and Costunolide to provide a frame of reference for the potential cytotoxic potency of this class of compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Parthenolide SiHa (Cervical Cancer)8.42 ± 0.76
MCF-7 (Breast Cancer)12.5
Costunolide A549 (Lung Cancer)10.2
HeLa (Cervical Cancer)7.8
HepG2 (Liver Cancer)15.4

Table 1: Comparative in vitro cytotoxicity (IC50 values) of Parthenolide and Costunolide against a panel of human cancer cell lines. This data is presented to offer insights into the potential cytotoxic range of sesquiterpenoids similar to this compound.[1]

Experimental Protocols for In Vitro Cytotoxicity Assessment

To validate the in vitro cytotoxicity of this compound or other test compounds, standardized assays are crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The intensity of the purple color is directly proportional to the number of viable cells.

Detailed MTT Assay Protocol

  • Cell Seeding:

    • Harvest and count cancer cells from the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[4]

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell adherence.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound (or other test compounds) in the culture medium.

    • Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound, typically DMSO at a final concentration of ≤0.1%) and a negative control (medium only).[4]

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

    • The percentage of cell viability is calculated using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed cells in 96-well plate cell_culture->seeding adherence Overnight Incubation (Adherence) seeding->adherence treatment Add Compound to Cells adherence->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate (e.g., 48h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt mtt_incubation Incubate (2-4h) add_mtt->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate IC50 Curve calc_viability->plot_curve

Experimental workflow for in vitro cytotoxicity testing using the MTT assay.

Potential Signaling Pathways Affected by Sesquiterpenoids

Many sesquiterpenoids exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific mechanism of this compound is yet to be elucidated, pathways such as NF-κB and PI3K/AKT are common targets for this class of compounds.

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune responses, inflammation, and cell survival. Its aberrant activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Some sesquiterpenoids, like Parthenolide, have been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB.[1]

NFKB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates proteasome Proteasomal Degradation IkB->proteasome targeted for NFKB NF-κB (p50/p65) nucleus Nucleus NFKB->nucleus translocates to transcription Gene Transcription (Proliferation, Anti-apoptosis) NFKB->transcription activates This compound This compound (Potential Inhibitor) This compound->IKK potential inhibition

Potential inhibition of the NF-κB signaling pathway by this compound.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Dysregulation of this pathway is frequently observed in various cancers.[5] Natural compounds are actively being investigated for their ability to inhibit this pathway at different levels, leading to the suppression of tumor growth.

Further investigation into these and other signaling pathways will be essential to elucidate the precise mechanism of action of this compound, should its cytotoxic activity be confirmed.

References

Comparative analysis of the antimicrobial spectrum of Corymbolone and known antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antimicrobial spectrum of Corymbolone, a naturally occurring eudesmane sesquiterpenoid, against established antibiotics. Due to the limited availability of specific antimicrobial susceptibility data for purified this compound, this comparison utilizes data from closely related eudesmane sesquiterpenoids as a proxy, alongside comprehensive data for well-known antibacterial and antifungal agents. This guide aims to offer a valuable resource for preliminary assessments and to highlight areas for future research into the therapeutic potential of this compound.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (represented by data from similar eudesmane sesquiterpenoids), Penicillin, Ciprofloxacin, and Fluconazole against key pathogenic microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1] Lower MIC values are indicative of higher antimicrobial potency.

Antimicrobial AgentTarget MicroorganismGram Stain/TypeTypical MIC Range (µg/mL)Primary Mechanism of Action
This compound (proxy data) Staphylococcus aureusGram-positive25 - 512Likely disruption of cell membrane integrity and potential inhibition of essential enzymes.
Escherichia coliGram-negative250 - >512Likely disruption of cell membrane integrity and potential inhibition of essential enzymes.
Candida albicansFungus (Yeast)16 - >128Likely disruption of the fungal cell membrane and interference with ergosterol synthesis.
Penicillin Staphylococcus aureusGram-positive0.015 - >256 (resistance is common)[2][3][4]Inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[5][6][7][8][9]
Escherichia coliGram-negativeGenerally resistant (due to outer membrane and β-lactamase production)Inhibition of bacterial cell wall synthesis.
Ciprofloxacin Staphylococcus aureusGram-positive0.125 - 2[10][11]Inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[12][13][14][15][16]
Escherichia coliGram-negative0.004 - 1[17]Inhibition of bacterial DNA gyrase and topoisomerase IV.[12][13][14][15][16]
Fluconazole Candida albicansFungus (Yeast)0.25 - 8 (resistance can occur)[1][18][19][20][21]Inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[22][23][24][25]

Note on this compound Data: The MIC values presented for this compound are based on published data for other eudesmane sesquiterpenoids. Further research is required to determine the precise antimicrobial spectrum of purified this compound.

Experimental Protocols: Antimicrobial Susceptibility Testing

The data presented in this guide is typically generated using standardized methods from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The two primary methods are detailed below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antimicrobial agent (e.g., this compound, antibiotics) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known concentration of cells (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no antimicrobial agent) and a sterility control well (containing medium only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity) compared to the growth control.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the susceptibility of a microorganism to a panel of antimicrobial agents.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of an agar plate (e.g., Mueller-Hinton Agar) to create a uniform lawn of bacteria.

  • Application of Antimicrobial Disks: Paper disks impregnated with a specific concentration of each antimicrobial agent are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated under appropriate conditions.

  • Measurement of Inhibition Zones: During incubation, the antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters.

  • Interpretation: The measured zone diameter is compared to standardized charts to determine if the microorganism is "Susceptible," "Intermediate," or "Resistant" to the antimicrobial agent.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a compound like this compound.

Antimicrobial_Susceptibility_Workflow cluster_preparation Preparation cluster_testing Testing Methods cluster_analysis Data Analysis & Interpretation Compound This compound Stock Solution MIC_Test Broth Microdilution (MIC) Compound->MIC_Test Disk_Diffusion Disk Diffusion (Kirby-Bauer) Compound->Disk_Diffusion Microorganism Standardized Microbial Inoculum Microorganism->MIC_Test Microorganism->Disk_Diffusion MIC_Reading Determine MIC Value MIC_Test->MIC_Reading Zone_Measurement Measure Zone of Inhibition Disk_Diffusion->Zone_Measurement Interpretation Compare to Breakpoints MIC_Reading->Interpretation Zone_Measurement->Interpretation

Caption: Workflow for Antimicrobial Susceptibility Testing of this compound.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known mechanisms of action for the comparative antibiotics. The potential mechanism for this compound is hypothesized based on the activity of similar compounds.

This compound (Hypothesized Mechanism)

Corymbolone_Mechanism This compound This compound Membrane Bacterial/Fungal Cell Membrane This compound->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Hypothesized Mechanism of Action for this compound.

Penicillin (β-Lactam Antibiotic)

Penicillin_Mechanism Penicillin Penicillin PBP Penicillin-Binding Protein (Transpeptidase) Penicillin->PBP Binds to Crosslinking Peptidoglycan Cross-linking Inhibition Inhibition PBP->Inhibition Cell_Wall Cell Wall Synthesis Crosslinking->Cell_Wall Weak_Wall Weakened Cell Wall Cell_Wall->Weak_Wall is disrupted Inhibition->Crosslinking Lysis Cell Lysis Weak_Wall->Lysis

Caption: Mechanism of Action of Penicillin.

Ciprofloxacin (Fluoroquinolone Antibiotic)

Ciprofloxacin_Mechanism Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV Inhibition Inhibition DNA_Gyrase->Inhibition Topo_IV->Inhibition DNA_Replication DNA Replication & Repair DNA_Damage DNA Damage DNA_Replication->DNA_Damage is disrupted, leading to Inhibition->DNA_Replication Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of Action of Ciprofloxacin.

Fluconazole (Azole Antifungal)

Fluconazole_Mechanism Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase (CYP51) Fluconazole->Lanosterol_Demethylase Inhibition Inhibition Lanosterol_Demethylase->Inhibition Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase converts Ergosterol Ergosterol Membrane_Integrity Fungal Cell Membrane Integrity Ergosterol->Membrane_Integrity is essential for Inhibition->Ergosterol prevents synthesis of Inhibition->Membrane_Integrity disrupts Growth_Arrest Fungistatic Effect (Growth Arrest) Membrane_Integrity->Growth_Arrest leads to

Caption: Mechanism of Action of Fluconazole.

References

A Comparative Guide to the Structure-Activity Relationship of Corymbolone and Related Sesquiterpenoid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the structure-activity relationships (SAR) of Corymbolone and other structurally related sesquiterpenoids. Due to the limited availability of direct SAR studies on this compound derivatives, this guide focuses on a comparative approach, leveraging the extensive research on well-characterized sesquiterpenoids—Parthenolide, Costunolide, and other eudesmanolides—to infer potential therapeutic applications and guide future research.

This compound is a eudesmane sesquiterpenoid that has been identified in plants such as Cyperus corymbosus and Cyperus articulatus. While specific SAR data for its derivatives are scarce, the broader class of sesquiterpenoids has garnered significant attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer research. This guide synthesizes available data to provide a framework for understanding the potential of this compound derivatives.

Comparative Biological Activities of Sesquiterpenoids

The biological activities of sesquiterpenoids are often attributed to the presence of an α-methylene-γ-lactone moiety, a key structural feature for their interaction with biological targets. The primary mechanisms of action for many of these compounds involve the modulation of critical inflammatory and cell survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Table 1: Comparative Cytotoxicity of Sesquiterpenoids Against Various Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Parthenolide SiHa (Cervical Cancer)MTT8.42 ± 0.76[1]
MCF-7 (Breast Cancer)MTT9.54 ± 0.82[1]
A549 (Lung Carcinoma)MTT4.3[2]
TE671 (Medulloblastoma)MTT6.5[2]
HT-29 (Colon Adenocarcinoma)MTT7.0[2]
Costunolide H1299 (Lung Cancer)MTT23.93[3][4]
A549 (Lung Cancer)12.3[3]
DU-145 (Prostate Cancer)29.2[3]
SK-BR-3 (Breast Cancer)MTT12.76[5]
T47D (Breast Cancer)MTT15.34[5]
MCF-7 (Breast Cancer)MTT30.16[5]
MDA-MB-231 (Breast Cancer)MTT27.90[5]
Eudesmane Derivatives
Artemilavanin FPANC-1 (Pancreatic Cancer)9.69 ± 2.39[6]
(4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-enMCF-7 (Breast Cancer)Sulforhodamine B51.5 ± 2.1[7]
HT-29 (Colon Cancer)Sulforhodamine B64.1 ± 1.9[7]
HepG2 (Liver Cancer)Sulforhodamine B71.3 ± 2.5[7]
(4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-olMCF-7 (Breast Cancer)Sulforhodamine B72.8 ± 2.3[7]
HT-29 (Colon Cancer)Sulforhodamine B85.4 ± 2.7[7]
HepG2 (Liver Cancer)Sulforhodamine B95.6 ± 3.2[7]

Table 2: NF-κB Inhibitory Activity of Various Sesquiterpene Lactones

Compound ClassNumber of Compounds TestedRange of IC100 (µM) for NF-κB InhibitionKey Findings from QSAR StudyReference
Germacranolides445 - >200The presence of an α-methylene-γ-lactone and unsaturated carbonyl functions are important for activity.[8][9][10][11]
Heliangolides165 - 100Similar to germacranolides, reactive sites are crucial for potent inhibition.[8][9][10][11]
Guaianolides225 - >200The overall shape and electronic properties of the molecule influence activity.[8][9][10][11]
Pseudoguaianolides95 - 100Lipophilicity and the presence of Michael acceptors enhance inhibitory potential.[8][9][10][11]
Eudesmanolides 10 5 - 100 The α-methylene-γ-lactone moiety is a key determinant of NF-κB inhibition. [8][9][10][11]

Signaling Pathways and Experimental Workflows

The primary signaling pathways modulated by these sesquiterpenoids are the NF-κB and MAPK pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for assessing the bioactivity of these compounds.

Caption: NF-κB Signaling Pathway Inhibition by Sesquiterpenoids.

MAPK_Signaling_Pathway cluster_cascade MAPK Cascade Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress_Stimuli->MAP3K activates MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Sesquiterpenoids Sesquiterpenoids Sesquiterpenoids->MAPK modulates

Caption: MAPK Signaling Pathway and Modulation by Sesquiterpenoids.

Experimental_Workflow Compound_Source This compound Derivatives & Comparative Sesquiterpenoids Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) Compound_Source->Cytotoxicity_Assay Cell_Culture Cancer Cell Lines & Normal Cell Lines Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blot Analysis (NF-κB, p-JNK, p-p38) Mechanism_Studies->Western_Blot EMSA EMSA for NF-κB DNA Binding Mechanism_Studies->EMSA Data_Analysis Data Analysis and SAR Correlation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis EMSA->Data_Analysis

Caption: Experimental Workflow for Bioactivity Assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cytotoxicity Assay

This assay assesses cell viability by measuring the metabolic activity of cells.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500-600 nm (typically 570 nm) using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[9]

Western Blot Analysis for Phosphorylated JNK and p38

This technique is used to detect the levels of phosphorylated p38 and JNK, providing a direct measure of the MAPK pathway's activation state.

  • Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[13]

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence detection system.[13]

  • Normalization: Strip the membrane and re-probe with antibodies for total JNK, total p38, and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the binding of NF-κB to its DNA consensus sequence, indicating its activation.[15]

  • Nuclear Extract Preparation: Isolate nuclear extracts from treated and untreated cells.[16]

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin or a fluorescent dye).[17]

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.[17]

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[16]

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. The presence of a shifted band indicates NF-κB-DNA binding.[17]

This guide provides a comparative framework for understanding the structure-activity relationships of this compound derivatives by leveraging data from related, well-studied sesquiterpenoids. The provided data tables, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers in the field of natural product drug discovery.

References

In Vivo Validation of Anti-Inflammatory Effects: A Comparative Guide Featuring Curcumin as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Corymbolone" did not yield sufficient publicly available in vivo experimental data to fulfill the requirements of this guide. Therefore, this document utilizes Curcumin , a well-researched phytochemical with extensive literature on its anti-inflammatory properties, as a representative example to illustrate the principles of in vivo validation and comparison. The experimental data, protocols, and pathways described below pertain to Curcumin.

Introduction

The validation of novel anti-inflammatory compounds is a critical step in the drug development pipeline. In vivo animal models provide a complex physiological environment to assess the efficacy and potential mechanisms of action of therapeutic candidates. This guide offers a comparative overview of the anti-inflammatory effects of the natural polyphenol Curcumin, benchmarked against established anti-inflammatory agents. We present quantitative data from key animal models, detailed experimental protocols, and visualizations of the underlying molecular signaling pathways.

Data Presentation: Comparative Efficacy in Animal Models

The anti-inflammatory activity of Curcumin has been evaluated in various preclinical models. Below is a summary of its effects in two standard models: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Inflammation.

Table 1: Effect of Curcumin on Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3hReference
Control (Carrageenan)-0%[1][2]
Curcumin2530.43%[1][2]
Curcumin5034.88%[1][2]
Curcumin10032.61%[1][2]
Curcumin20053.85%[1]
Curcumin40058.97%[1]
Indomethacin1065.71%[1][2]

p.o. - per os (by mouth)

Table 2: Effect of Curcumin on LPS-Induced Pro-inflammatory Cytokine Production in Mice
Treatment GroupDoseSerum TNF-α Reduction (%)Serum IL-6 Reduction (%)Reference
Control (LPS)-0%0%[3]
Curcumin15 µM (in vitro)Significant ReductionSignificant Reduction[3]
Curcumin (in vivo)Not specifiedSignificant ReductionSignificant Reduction[3]

Note: Specific in vivo dosage and percentage reduction for serum cytokines were not detailed in the available abstract. However, the study confirms a significant reduction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.[1][2]

  • Animals: Male Wistar rats (150-200g) are used.

  • Groups: Animals are divided into a control group, a reference standard group (e.g., Indomethacin 10 mg/kg), and several Curcumin-treated groups at varying doses (e.g., 25, 50, 100, 200, 400 mg/kg).

  • Administration: Curcumin and Indomethacin are administered orally (p.o.) one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.[3]

  • Animals: Male C57BL/6 mice are used.

  • Groups: Animals are divided into a control group, an LPS-treated group, and a Curcumin-pretreated group.

  • Administration: Curcumin is administered prior to LPS challenge.

  • Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 200 ng/mL).

  • Sample Collection: Blood and tissue samples (e.g., spleen) are collected at specified time points after LPS injection.

  • Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are measured by ELISA. Histological analysis of tissues can be performed to assess inflammatory cell infiltration and damage.

Mandatory Visualizations

Signaling Pathways

Curcumin exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.[4][5][6]

NF_kB_Pathway cluster_complex Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Degradation Degradation IkB->Degradation Ub NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene Curcumin Curcumin Curcumin->IKK Inhibition Curcumin->NFkB_active Inhibition

Caption: Curcumin inhibits the NF-κB signaling pathway.

MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene Curcumin Curcumin Curcumin->MAPK Inhibition

Caption: Curcumin inhibits the MAPK signaling pathway.

Experimental Workflow

Experimental_Workflow A Animal Acclimatization B Grouping of Animals (Control, Standard, Test Compound) A->B C Oral Administration of Curcumin / Vehicle / Standard B->C D Induction of Inflammation (Carrageenan / LPS) C->D E Measurement of Inflammatory Parameters (Paw Volume / Cytokine Levels) D->E F Data Analysis and Comparison E->F

Caption: General workflow for in vivo anti-inflammatory studies.

Conclusion

The in vivo data presented for Curcumin demonstrate its significant anti-inflammatory properties, comparable in some instances to the standard drug Indomethacin. Its mechanism of action involves the inhibition of key pro-inflammatory signaling pathways, including NF-κB and MAPK. The provided experimental protocols offer a framework for the evaluation of novel anti-inflammatory compounds. While "this compound" remains a compound of interest, further research is required to elucidate its potential therapeutic effects in vivo. The methodologies and comparative approach detailed in this guide, using Curcumin as a robust example, provide a clear pathway for such future investigations.

References

Assessing the Selectivity of a Novel Compound: A Framework Using Corymbolone as a Hypothetical Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective induction of cytotoxicity in cancerous cells while sparing non-cancerous cells is a primary objective in the development of novel anticancer therapeutics. Natural products are a significant source of compounds with potential antineoplastic properties. Corymbolone, a sesquiterpenoid, represents a class of compounds with structural motifs that are often associated with biological activity. However, publicly available data on its cytotoxic effects and selectivity is currently limited[1].

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selective cytotoxicity of a compound like this compound. It outlines the necessary experimental protocols, data presentation structures, and visualization of key processes and pathways. While specific experimental data for this compound is not available, this document utilizes a hypothetical dataset and standardized methodologies to serve as a practical template for conducting and interpreting such research.

Comparative Cytotoxicity: A Hypothetical Analysis

A crucial metric for evaluating a compound's potential as a cancer therapeutic is its Selectivity Index (SI). The SI is the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 of non-cancerous cells / IC50 of cancerous cells). A higher SI value indicates greater selectivity towards cancer cells[2][3][4][5]. Compounds with an SI value greater than 3 are generally considered to have high selectivity[5].

The following table presents a hypothetical dataset for "this compound (Hypothetical)" compared to Doxorubicin, a standard chemotherapeutic agent, across a panel of human cancer and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key measure of potency[6].

Table 1: Hypothetical Cytotoxicity (IC50) and Selectivity Index (SI) Data

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI) vs. HFF-1
This compound (Hypothetical) MCF-7Breast Adenocarcinoma15.55.8
A549Lung Carcinoma22.04.1
HeLaCervical Adenocarcinoma18.25.0
HFF-1Normal Foreskin Fibroblast90.5-
Doxorubicin (Reference) MCF-7Breast Adenocarcinoma0.83.1
A549Lung Carcinoma1.12.3
HeLaCervical Adenocarcinoma0.55.0
HFF-1Normal Foreskin Fibroblast2.5-

Experimental Protocols

Accurate and reproducible data is contingent on standardized experimental protocols. The following section details the methodology for determining cell viability and calculating IC50 values using the MTT assay, a widely adopted colorimetric assay for assessing metabolic activity[7][8][9].

Protocol: Determination of IC50 via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity[7][8]. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically[7].

1. Cell Seeding:

  • Culture selected cancerous and non-cancerous cell lines in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂[1].
  • Trypsinize and count cells when they are in the logarithmic growth phase[10].
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium[1].
  • Incubate the plate for 24 hours to allow for cell adherence[11].

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO[12][13]. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.1%)[1].
  • Perform serial dilutions of the compound in culture medium to create a range of desired concentrations.
  • Remove the existing medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (medium with DMSO) and a blank (medium only)[11].
  • Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours)[11].

3. MTT Assay:

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well[11][12].
  • Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals[7][12][14].
  • Carefully aspirate the medium from the wells.
  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals[7][12].
  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[12][14].

4. Data Acquisition and Analysis:

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm[11][12].
  • Subtract the absorbance of the blank wells from all other wells.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells) using the formula:
  • % Viability = (OD_treated / OD_control) * 100
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis[6][11][13].

Visualizing Experimental and Mechanistic Frameworks

Diagrams are essential for clearly communicating complex workflows and biological pathways. The following visualizations, created using the DOT language, adhere to the specified design constraints.

Experimental Workflow

This diagram outlines the key steps involved in assessing the cytotoxicity of a novel compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis culture Cell Culture (Cancerous & Non-cancerous) seeding Cell Seeding (96-well plate) culture->seeding treatment Cell Treatment (24-72h Incubation) seeding->treatment compound Compound Preparation (Serial Dilutions) compound->treatment mtt_add Add MTT Reagent (3-4h Incubation) treatment->mtt_add solubilize Add Solubilizer (e.g., DMSO) mtt_add->solubilize read Read Absorbance (Microplate Reader) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 & SI plot->ic50

Workflow for assessing compound cytotoxicity.
Potential Mechanism of Action: Intrinsic Apoptosis Pathway

Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death[15]. The intrinsic (or mitochondrial) pathway is a common mechanism activated by cellular stress, such as that caused by cytotoxic drugs[15]. This pathway's dysregulation is a hallmark of many cancers[15].

G cluster_stimulus cluster_mito Mitochondrial Regulation cluster_execution Execution Cascade stimulus Cytotoxic Compound (e.g., this compound) bax_bak Pro-apoptotic (Bax, Bak) stimulus->bax_bak Activates bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) bcl2->bax_bak Inhibits cyto_c Cytochrome c (Release) bax_bak->cyto_c Promotes apoptosome Apoptosome (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 (Executioner) apoptosome->caspase3 death Apoptosis (Cell Death) caspase3->death

The intrinsic apoptosis signaling pathway.

References

Inter-laboratory Validation of Analytical Methods for Corymbolone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of bioactive compounds is paramount in natural product chemistry, pharmacology, and drug development. Corymbolone, a eudesmane sesquiterpenoid with the chemical formula C₁₅H₂₄O₂, has garnered interest for its potential biological activities.[1] Establishing a robust and reproducible analytical method for its quantification is crucial for consistent research and potential clinical applications. This guide provides a comparative overview of analytical methods for this compound quantification, focusing on the parameters of inter-laboratory validation.

Comparison of Analytical Methods

The primary analytical techniques for the quantification of sesquiterpenoids like this compound are chromatography-based methods coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common choices, each offering distinct advantages.[1][2] Immunoassays, while less common for small molecules like this compound unless a specific antibody is developed, offer a high-throughput alternative.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for volatile and semi-volatile compounds.[2] GC-MS offers high selectivity and reproducibility.[2] It is often considered more environmentally friendly compared to liquid chromatography.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific, making it suitable for complex matrices and trace-level quantification.[4][5] LC-MS/MS is particularly advantageous for compounds that are not easily volatilized.

  • Immunoassays (e.g., ELISA): These methods rely on the specific binding of an antibody to the target analyte.[6][7] If developed, they can be highly sensitive, specific, and suitable for high-throughput screening.[6][7] However, the development of a specific antibody for a novel compound can be time-consuming and costly.

Inter-Laboratory Validation Data

An inter-laboratory validation study assesses the reproducibility of an analytical method when performed by different analysts in different laboratories.[8] The key performance parameters evaluated include linearity, accuracy, precision, and the limits of detection and quantification.[9] The following table summarizes typical validation parameters for analytical methods used for quantifying compounds similar to this compound, providing a benchmark for what would be expected in an inter-laboratory validation for this compound itself.

Validation Parameter GC-MS / GC-MS/MS LC-MS/MS Immunoassay (ELISA)
Linearity (R²) ≥ 0.998[3][10]≥ 0.999[5]Typically ≥ 0.99
Accuracy (% Recovery) 80.23 – 115.41%[3][10]90 – 110%[11]96 – 113%[12]
Precision (Intra-day RSD) ≤ 12.03%[3][10]< 10%[11]< 16%[12]
Precision (Inter-day RSD) ≤ 11.34%[3][10]< 10%[11]< 16%[12]
Limit of Detection (LOD) Analyte dependent (e.g., 0.10 µg/mL)[3]Analyte dependent (e.g., 0.016 ng/mL)[13]Analyte dependent (e.g., 10 ng/L)[12]
Limit of Quantitation (LOQ) Analyte dependent[9]0.78 ng/mL[11]5 µg/kg[12]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for routine analysis of this compound.[1]

a) Sample Preparation:

  • Extract the sample containing this compound using a suitable organic solvent (e.g., hexane, ethyl acetate).[1]

  • Concentrate the extract under a gentle stream of nitrogen.[1]

  • Reconstitute the dried extract in a known volume of a solvent appropriate for GC-MS analysis.[1]

b) GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[14]

  • Oven Temperature Program: Initial temperature of 60°C for 3 minutes, ramp to 246°C at 3°C/min, and hold for 25 minutes.[10]

  • Injector Temperature: 250°C.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic fragments of this compound.

c) Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Quantify using a calibration curve generated from standards of known concentrations.

  • Confirm identity by comparing the mass spectrum with a reference spectrum.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol offers high sensitivity and is suitable for complex matrices.[1][4]

a) Sample Preparation:

  • Perform protein precipitation for serum or plasma samples using methanol.[11]

  • For other matrices, a suitable liquid-liquid or solid-phase extraction may be necessary.

  • Centrifuge the sample to pellet precipitated proteins or matrix components.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

b) LC-MS/MS Conditions:

  • LC System: Waters Acquity UPLC or equivalent.[15]

  • Column: Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm) or similar.[11]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate this compound from matrix interferences.

  • Flow Rate: 0.5 mL/min.

  • MS System: Waters Quattro Premier XE or equivalent triple quadrupole mass spectrometer.[15]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[15]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound.

c) Data Analysis:

  • Develop an MRM method by identifying the precursor ion and optimal product ions for this compound.

  • Quantify using an internal standard and a calibration curve.

  • Process the data using appropriate software (e.g., MassLynx, Analyst).

Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates the typical workflow for an inter-laboratory validation study.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories A Method Development & Optimization B Protocol Preparation A->B C Sample Preparation & Distribution B->C Lab1 Lab 1: Method Implementation C->Lab1 Lab2 Lab 2: Method Implementation C->Lab2 Lab3 Lab n: Method Implementation C->Lab3 D Data Collection & Statistical Analysis E Final Validation Report D->E Lab1_data Lab 1: Data Submission Lab1->Lab1_data Lab2_data Lab 2: Data Submission Lab2->Lab2_data Lab3_data Lab n: Data Submission Lab3->Lab3_data Lab1_data->D Lab2_data->D Lab3_data->D

Caption: Workflow for an inter-laboratory analytical method validation study.

Hypothetical Signaling Pathway for this compound

Based on the activities of structurally related compounds, this compound may exert anti-inflammatory and anti-proliferative effects by modulating key signaling pathways such as PI3K/AKT/mTOR.[1][16][17] The diagram below illustrates this hypothetical mechanism.

Disclaimer: The signaling pathway depicted is hypothetical and based on the activities of structurally related compounds. Further research is required to elucidate the specific biological functions of this compound.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Gene Gene Expression mTOR->Gene Proliferation, Survival NFkB->Gene Inflammation This compound This compound This compound->PI3K Inhibition This compound->NFkB Inhibition

Caption: Hypothetical inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.

References

Comparative metabolomic profiling of Cyperus species with varying Corymbolone content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the metabolomic profiles of various Cyperus species, with a particular focus on the sesquiterpenoid Corymbolone. While direct quantitative comparisons of this compound across a wide range of Cyperus species are not extensively available in current literature, this document synthesizes existing metabolomic data to provide a framework for such comparative studies. We present established experimental protocols for metabolomic analysis and highlight the known distribution of this compound and other key metabolites within the Cyperus genus.

Data Presentation: Metabolite Distribution in Cyperus Species

The following table summarizes the reported presence of this compound and other selected metabolites in various Cyperus species based on available scientific literature. It is important to note that the absence of a compound in this table does not definitively mean its absence in the species, but rather that it has not been reported in the cited studies.

MetaboliteC. rotundusC. articulatusC. corymbosusC. scariosusC. malaccensisC. longus
This compound Reported[1]Reported[2][3]Reported[2][4]Not ReportedNot ReportedNot Reported
α-Cyperone PresentPresent[3]Not ReportedNot ReportedNot ReportedNot Reported
(+)-Nootkatone Present[5]Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Rutin Present[6]Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Quercetin Present[6]Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
β-Sitosterol Present[6]PresentNot ReportedPresentNot ReportedNot Reported
Limonene Present[6]Not ReportedNot ReportedPresent[7]Not ReportedNot Reported
Stigmasterol Not ReportedPresentNot ReportedPresentNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolomic studies. Below are generalized protocols for the extraction and analysis of metabolites from Cyperus species, based on methods reported in the literature.

Sample Preparation and Extraction
  • Plant Material: Collect fresh rhizomes or aerial parts of the Cyperus species of interest. The plant material should be properly identified and authenticated. For comparative studies, it is essential to collect samples at the same developmental stage and under similar environmental conditions.

  • Washing and Drying: Thoroughly wash the plant material with distilled water to remove any soil and debris. The material can be either freeze-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight.

  • Grinding: Grind the dried plant material into a fine powder using a grinder or mortar and pestle.

  • Extraction:

    • For GC-MS analysis of essential oils and less polar compounds: Perform hydrodistillation or Soxhlet extraction using a non-polar solvent like n-hexane.

    • For LC-MS analysis of a broader range of metabolites: Macerate or sonicate the powdered plant material with a polar solvent such as methanol, ethanol, or a mixture of methanol and water. A common ratio is 1:10 (plant material:solvent, w/v). The extraction is typically carried out for 24-48 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

Metabolomic Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, such as terpenoids.

  • Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms) is used.

  • Sample Derivatization (if necessary): For non-volatile compounds, a derivatization step (e.g., silylation) may be required to increase their volatility.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 280-300°C) at a defined rate (e.g., 5-10°C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

  • Data Analysis: Identify the compounds by comparing their mass spectra with reference spectra in libraries such as NIST and Wiley.

Metabolomic Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is suitable for the analysis of a wide range of polar and non-polar compounds.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with two solvents, typically water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). The gradient starts with a high percentage of solvent A, which is gradually decreased over the run.

    • Flow Rate: A typical flow rate for HPLC is 0.5-1.0 mL/min, while for UHPLC it is lower.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Analyzer: High-resolution mass spectrometry for accurate mass measurements.

    • Data Acquisition: Full scan mode and data-dependent MS/MS fragmentation.

  • Data Analysis: Process the raw data using software like Compound Discoverer or XCMS for peak picking, alignment, and normalization. Metabolite identification is performed by comparing the accurate mass and MS/MS fragmentation patterns with online databases (e.g., METLIN, MassBank) and in-house libraries.

Mandatory Visualizations

Sesquiterpenoid Biosynthesis Pathway Leading to this compound

The biosynthesis of sesquiterpenoids, including this compound, follows the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway to produce the common precursor, Farnesyl Pyrophosphate (FPP). FPP is then cyclized and further modified by various enzymes to generate the vast diversity of sesquiterpenoids.

Sesquiterpenoid_Biosynthesis cluster_pathway Mevalonate (MVA) / MEP Pathway Acetyl-CoA Acetyl-CoA Pyruvate + G3P Pyruvate + G3P IPP Isopentenyl Pyrophosphate (IPP) Pyruvate + G3P->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP Sesquiterpene_Synthases Sesquiterpene Synthases FPP->Sesquiterpene_Synthases Eudesmane_Cation Eudesmane Cation Sesquiterpene_Synthases->Eudesmane_Cation Post_Modification Oxidation / Hydroxylation Eudesmane_Cation->Post_Modification This compound This compound Post_Modification->this compound

Caption: Biosynthesis pathway of this compound from primary metabolites.

Experimental Workflow for Comparative Metabolomics

The following diagram illustrates a typical workflow for a comparative metabolomic study of Cyperus species.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition cluster_data_proc Data Processing and Analysis cluster_interpretation Biological Interpretation Plant_Material Cyperus Species Samples (e.g., C. rotundus, C. articulatus) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Metabolite Extraction (Methanol/Water) Drying_Grinding->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Processing Peak Detection, Alignment, Normalization LCMS_Analysis->Data_Processing GCMS_Analysis->Data_Processing Metabolite_ID Metabolite Identification (Databases, Standards) Data_Processing->Metabolite_ID Stat_Analysis Statistical Analysis (PCA, OPLS-DA) Metabolite_ID->Stat_Analysis Biomarker_Discovery Biomarker Discovery (e.g., this compound levels) Stat_Analysis->Biomarker_Discovery Pathway_Analysis Metabolic Pathway Analysis Stat_Analysis->Pathway_Analysis

Caption: A generalized workflow for comparative metabolomic analysis.

References

Safety Operating Guide

Navigating the Disposal of Corymbolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Corymbolone is a critical component of laboratory safety and regulatory compliance. The handling and disposal of anabolic steroids are governed by stringent federal and state regulations due to their classification as controlled substances. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound in a laboratory setting.

Core Principles of Controlled Substance Disposal

The U.S. Drug Enforcement Administration (DEA) mandates that the disposal of controlled substances must render them "non-retrievable." This means the substance must be permanently altered to be unusable for all practical purposes. All disposal activities must be meticulously documented to maintain a clear chain of custody and compliance with regulations such as Title 21, Code of Federal Regulations (CFR), Part 1300-1308.

Pre-Disposal Handling and Storage

Proper handling and storage are paramount to ensure safety and prevent diversion.

  • Storage: Unused, expired, or surplus this compound must be stored in a securely locked, sturdily constructed cabinet, separate from other materials.[1][2] Expired materials should be clearly labeled and segregated from active stock within the locked cabinet.[3]

  • Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including gloves, a lab coat or apron, and eye protection.[4] For powdered forms, measures should be taken to avoid dust formation and inhalation.[4][5]

Acceptable Disposal Procedures for this compound

There are several DEA-compliant methods for the disposal of controlled substances like this compound. The chosen method will depend on institutional policies and the resources available.

1. Reverse Distributor: This is a common and recommended method for disposing of outdated, surplus, or unwanted controlled substances.[1][3] A reverse distributor is a DEA-registered entity authorized to accept controlled substances for the purpose of destruction.

  • Procedure:

    • Contact a DEA-approved reverse distributor to arrange for the transfer.

    • For Schedule I and II substances, a DEA Form 222 is required for the transfer. For Schedule III-V substances, an invoice is sufficient.[1][3]

    • Maintain all records of the transfer for a minimum of two to five years, as per regulations.[1][3]

2. On-Site Destruction: Some facilities may be equipped to perform on-site destruction. This must be done in a manner that renders the substance non-retrievable.

  • Chemical Digestion: Commercially available chemical digestion systems, such as those using active charcoal (e.g., Rx Destroyer™️ or DRUGBUSTER®), can be used.[2] These systems are designed to adsorb and neutralize the active pharmaceutical ingredient.

  • Incineration: If the institution has a licensed incinerator, this is a suitable method. The process must ensure complete destruction of the compound.

  • Mixing with another substance: The DEA allows for controlled substances to be rendered non-retrievable by mixing them with another substance, such as latex paint, and allowing it to solidify.[2]

Important Considerations for On-Site Destruction:

  • The destruction process must be documented on a DEA Form 41, "Registrant Record of Controlled Substances Destroyed."[2]

  • A copy of this form must be retained for at least five years.[2]

  • It is advisable to contact the nearest DEA Diversion Field Office for guidance before proceeding with on-site destruction to ensure compliance with all current regulations.[3]

Spills and Accidental Loss

In the event of a spill or breakage, specific procedures must be followed:

  • Spills: Any recoverable substance from a spill must be disposed of according to DEA requirements.[3] Non-recoverable spillage is not considered a "loss" in the same way as theft. Document the spillage in the disposition record and have a witness sign and date it if possible.[1]

  • Breakage: If a container is broken, this should be documented in the disposition record. A DEA Form 41 should be completed for the amount of substance lost, with the notation "unintentional destruction." The form requires the signatures of the person who broke the container, a witness, and the DEA Registrant.[1]

  • Theft or Significant Loss: Any theft or significant loss of a controlled substance must be reported to the DEA using DEA Form 106.[1][3]

Disposal of Empty Containers

Empty containers that once held this compound must also be handled properly to ensure no residual contamination.

  • Triple Rinsing: Empty containers must be triple-rinsed with a suitable solvent to remove any remaining chemical.[6]

  • Rinsate Disposal: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[7]

  • Container Disposal: After thorough rinsing and drying, the labels on the container should be defaced or removed before disposal in the appropriate waste stream (e.g., glass recycling).[7]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for handling related materials.

ItemGuidelineCitation
Neutralized Corrosive Waste pHStabilized pH between 5.5 and 9.5 for drain disposal (if not otherwise hazardous).[8]
Water Flush for Neutralized WasteFollow drain disposal of neutralized waste with at least 20 parts water.[8]
Record Retention PeriodMaintain records of transfer and disposal for a period of 2 to 5 years.[1][3]

Experimental Protocols

Specific experimental protocols for the destruction of this compound are not publicly available. The approved methods for rendering controlled substances non-retrievable, as outlined by the DEA, serve as the primary protocols. These include incineration at a licensed facility, chemical digestion using commercial products, or other DEA-approved methods. The selection and implementation of a specific protocol should be done in consultation with the institution's Environmental Health and Safety (EHS) department and in adherence to all applicable regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

Corymbolone_Disposal_Workflow cluster_start Start: Unwanted this compound cluster_assessment Initial Assessment cluster_methods Disposal Methods cluster_reverse_distributor_steps Reverse Distributor Procedure cluster_onsite_destruction_steps On-Site Destruction Procedure cluster_end Completion start Expired, Surplus, or Unwanted this compound assessment Assess Institutional Policy and Available Resources start->assessment reverse_distributor Option 1: Use a Reverse Distributor assessment->reverse_distributor External Disposal onsite_destruction Option 2: On-Site Destruction assessment->onsite_destruction Internal Disposal contact_rd Contact DEA-Approved Reverse Distributor reverse_distributor->contact_rd consult_dea Consult Local DEA Office and Institutional EHS onsite_destruction->consult_dea dea_form_222 Complete DEA Form 222 (Schedule I/II) or Invoice (III-V) contact_rd->dea_form_222 transfer Transfer Substance dea_form_222->transfer record_rd Retain Transfer Records transfer->record_rd end_disposal Disposal Complete record_rd->end_disposal choose_method Select Method: - Chemical Digestion - Incineration - Mixing with Paint consult_dea->choose_method perform_destruction Perform Destruction choose_method->perform_destruction dea_form_41 Complete DEA Form 41 perform_destruction->dea_form_41 record_onsite Retain Destruction Records dea_form_41->record_onsite record_onsite->end_disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Corymbolone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Corymbolone. Adherence to these procedures is vital to ensure personal safety and proper disposal.

Emergency Procedures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse your mouth.[1]

  • In Case of Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with plenty of water. Call a physician if you feel unwell.[1]

  • After Inhalation: Move to an area with fresh air.[1]

  • In Case of Eye Contact: Rinse out with plenty of water and remove contact lenses if present.[1]

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound in various laboratory settings. As this compound is toxic if swallowed or in contact with skin and may cause an allergic reaction, a comprehensive approach to PPE is necessary.[1]

Activity Required PPE Reasoning
Weighing and Aliquoting (Solid Form) - Disposable Nitrile Gloves (double-gloving recommended)[2]- Lab Coat or Gown[2]- Safety Goggles or Face Shield[2][3]- N95 or higher Respirator[2]To prevent inhalation of airborne particles and to protect skin and eyes from contact with the hazardous substance.[1][2]
Handling Solutions - Disposable Nitrile Gloves[1]- Lab Coat or Gown[2]- Safety Goggles[3]To protect against splashes and skin contact with the dissolved compound.
Unpacking Shipments - Disposable Nitrile Gloves- Lab Coat- Respirator (recommended in case of damaged packaging)[2]To protect against potential exposure from containers that may have broken or leaked during transit.[2]
General Laboratory Use - Disposable Nitrile Gloves[1]- Lab CoatStandard laboratory practice to prevent cross-contamination and accidental skin exposure.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize exposure risk.

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, preferably in a well-ventilated space or a chemical fume hood.

  • Handling:

    • Always wear the appropriate PPE as outlined in the table above.

    • Avoid breathing in any dust if handling the solid form.[1]

    • Wash hands and skin thoroughly after handling the compound.[1]

    • Do not eat, drink, or smoke in the area where this compound is being handled.[1]

  • Post-Handling:

    • Remove and dispose of gloves and any other disposable PPE in a designated hazardous waste container.

    • Clean the work area thoroughly with an appropriate solvent.

    • Wash hands again after completing all work and removing PPE.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty vials. Place all solid waste in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling of this compound

G Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area handle_weigh Weigh/Aliquot in Fume Hood prep_area->handle_weigh handle_solution Prepare and Use Solution handle_weigh->handle_solution cleanup_decontaminate Decontaminate Work Surface handle_solution->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corymbolone
Reactant of Route 2
Corymbolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.